molecular formula C58H86N2O13 B1251630 Cymbimicin B

Cymbimicin B

Cat. No.: B1251630
M. Wt: 1019.3 g/mol
InChI Key: FSJKTPQBGQUBPN-VOJDNWENSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cymbimicin B is a N-acyl-amino acid.
from culture broth of Micromonospora sp.;  structure in first source

Properties

Molecular Formula

C58H86N2O13

Molecular Weight

1019.3 g/mol

IUPAC Name

(E)-8-[6-[(1E,3E,9E,11E,13E)-14-(4,5-dihydroxy-5,6-dimethyloxan-3-yl)-6-methoxy-11-methyl-8-oxotetradeca-1,3,9,11,13-pentaenyl]-3-ethyl-4-hydroxy-5-methyloxan-2-yl]-5-hydroxy-3-methoxy-2,6-dimethyl-N-[3-methyl-1-[(4-methyl-2-oxo-5-phenyloxolan-3-yl)amino]-1-oxobutan-2-yl]oct-6-enamide

InChI

InChI=1S/C58H86N2O13/c1-13-45-48(72-47(37(6)52(45)63)26-19-15-18-25-44(69-11)31-43(61)29-27-35(4)21-20-24-42-33-71-40(9)58(10,68)54(42)64)30-28-36(5)46(62)32-49(70-12)38(7)55(65)59-50(34(2)3)56(66)60-51-39(8)53(73-57(51)67)41-22-16-14-17-23-41/h14-24,26-29,34,37-40,42,44-54,62-64,68H,13,25,30-33H2,1-12H3,(H,59,65)(H,60,66)/b18-15+,24-20+,26-19+,29-27+,35-21+,36-28+

InChI Key

FSJKTPQBGQUBPN-VOJDNWENSA-N

Isomeric SMILES

CCC1C(OC(C(C1O)C)/C=C/C=C/CC(CC(=O)/C=C/C(=C/C=C/C2COC(C(C2O)(C)O)C)/C)OC)C/C=C(\C)/C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC3C(C(OC3=O)C4=CC=CC=C4)C)OC)O

Canonical SMILES

CCC1C(OC(C(C1O)C)C=CC=CCC(CC(=O)C=CC(=CC=CC2COC(C(C2O)(C)O)C)C)OC)CC=C(C)C(CC(C(C)C(=O)NC(C(C)C)C(=O)NC3C(C(OC3=O)C4=CC=CC=C4)C)OC)O

Synonyms

cymbimicin B

Origin of Product

United States

Foundational & Exploratory

Unraveling the Biosynthetic Blueprint of Cymbimicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Cymbimicin B, a novel metabolite isolated from Micromonospora sp., has garnered interest for its cyclophilin-binding properties, suggesting potential applications in immunosuppression and other therapeutic areas.[1] Despite its discovery, the biosynthetic pathway responsible for the production of this intriguing natural product has remained largely uncharacterized in publicly accessible literature. This technical guide aims to provide a comprehensive overview of the current knowledge surrounding this compound and to propose a putative biosynthetic framework based on analogous microbial pathways. However, a critical prerequisite for a detailed biosynthetic analysis—the publicly available chemical structure of this compound—is currently unavailable. This document will therefore focus on the general genomic and biosynthetic capabilities of the Micromonospora genus to lay the groundwork for future research endeavors once the structure of this compound is elucidated.

Introduction to this compound

Cymbimicin A and B were first isolated from the fermentation broth of a Micromonospora sp. strain (SANK 60397) and identified as novel cyclophilin-binding compounds.[1] Cyclophilins are a family of proteins with peptidyl-prolyl cis-trans isomerase activity that are implicated in a variety of cellular processes, including protein folding, signal transduction, and inflammation. Their inhibition is a clinically validated strategy for immunosuppression, as exemplified by the drug Cyclosporin A. Cymbimicin A exhibits a high binding affinity to cyclophilin A, whereas this compound's affinity is approximately 100 times lower.[1] The producing organism, Micromonospora, is a genus of actinomycete bacteria renowned for its prolific production of diverse and bioactive secondary metabolites.[2][3][4]

The Producing Organism: Micromonospora sp. - A Rich Source of Bioactive Compounds

The genus Micromonospora is a well-established reservoir of natural products with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2] Genomic studies of various Micromonospora species have revealed a wealth of biosynthetic gene clusters (BGCs) encoding the enzymatic machinery for the production of complex secondary metabolites.[5][6][7] These BGCs often harbor polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes, which are responsible for the assembly of polyketides and non-ribosomal peptides, two of the largest and most diverse classes of natural products.[5]

Given that this compound is a product of a Micromonospora species, it is highly probable that its biosynthesis is orchestrated by a PKS, NRPS, or a hybrid PKS/NRPS system. The modular nature of these enzymatic assembly lines allows for a high degree of structural diversity in the final products.

Proposed Methodologies for Elucidating the this compound Biosynthetic Pathway

The elucidation of a natural product's biosynthetic pathway is a multifaceted process that integrates genetics, biochemistry, and analytical chemistry. The following experimental protocols outline a standard workflow for characterizing the biosynthesis of a novel microbial metabolite like this compound.

Whole-Genome Sequencing of Micromonospora sp. SANK 60397

Objective: To obtain the complete genomic blueprint of the this compound-producing strain.

Protocol:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA will be isolated from a pure culture of Micromonospora sp. SANK 60397 using a suitable extraction kit (e.g., phenol-chloroform extraction or a commercial kit optimized for actinomycetes).

  • Library Preparation and Sequencing: The extracted gDNA will be used to prepare sequencing libraries for both a long-read (e.g., PacBio or Oxford Nanopore) and a short-read (e.g., Illumina) sequencing platform. The combination of long and short reads facilitates the assembly of a complete and accurate genome.

  • Genome Assembly and Annotation: The sequencing reads will be assembled de novo using appropriate software (e.g., Canu for long reads, SPAdes for hybrid assembly). The assembled genome will then be annotated to predict protein-coding genes, RNA genes, and other genomic features.

Bioinformatic Analysis for Biosynthetic Gene Cluster Identification

Objective: To identify the putative this compound biosynthetic gene cluster within the sequenced genome.

Protocol:

  • BGC Prediction: The annotated genome sequence will be analyzed using specialized bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and PRISM (Prediction of Natural Product Gene Clusters). These tools identify and annotate BGCs for various classes of natural products, including polyketides, non-ribosomal peptides, and others.

  • Candidate Cluster Identification: The predicted BGCs will be manually inspected. Based on the (currently unknown) structure of this compound, a candidate BGC will be prioritized. For example, if this compound possesses a polyketide backbone, a Type I PKS cluster would be a prime candidate.

Genetic Manipulation for Pathway Verification

Objective: To experimentally confirm the involvement of the candidate BGC in this compound biosynthesis.

Protocol:

  • Gene Inactivation: A key gene within the candidate BGC (e.g., a PKS ketosynthase domain or an NRPS adenylation domain) will be inactivated using targeted gene disruption techniques, such as homologous recombination.

  • Metabolite Profile Analysis: The wild-type and mutant strains will be cultivated under this compound production conditions. The metabolic profiles of the culture extracts will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abolishment of this compound production in the mutant strain would confirm the role of the targeted gene cluster in its biosynthesis.

Putative Biosynthetic Pathway of this compound: A Hypothetical Framework

Disclaimer: The following proposed pathway is entirely hypothetical and awaits the determination of the chemical structure of this compound for validation.

Based on the general characteristics of secondary metabolites from Micromonospora, we can speculate on the potential biosynthetic origin of this compound. If this compound is a macrolide lactone, as many immunosuppressive natural products are, its biosynthesis would likely involve a Type I Polyketide Synthase.

Below is a generalized DOT script for a hypothetical Type I PKS pathway, which could be adapted once the specific building blocks and modifications for this compound are known.

Hypothetical_PKS_Pathway cluster_precursors Precursor Supply cluster_pks Type I Polyketide Synthase Modules cluster_post_pks Post-PKS Modification Acetyl-CoA Acetyl-CoA Loading_Module Loading Module AT ACP Acetyl-CoA->Loading_Module:f1 Propionyl-CoA Propionyl-CoA Module_1 Module 1 KS AT DH KR ACP Propionyl-CoA->Module_1:f2 Methylmalonyl-CoA Methylmalonyl-CoA Module_2 Module 2 KS AT ER KR ACP Methylmalonyl-CoA->Module_2:f2 Module_n Module n KS AT KR ACP Methylmalonyl-CoA->Module_n:f2 Loading_Module:f2->Module_1:f1 Module_1:f5->Module_2:f1 Module_2:f5->Module_n:f1 TE_Domain Thioesterase Domain Module_n:f4->TE_Domain:f0 Polyketide_Backbone Polyketide_Backbone TE_Domain->Polyketide_Backbone Cyclization & Release Glycosylation Glycosylation Methylation Methylation Glycosylation->Methylation Oxidation Oxidation Methylation->Oxidation Cymbimicin_B Cymbimicin_B Oxidation->Cymbimicin_B Polyketide_Backbone->Glycosylation

Caption: Hypothetical biosynthetic pathway for a polyketide-derived natural product.

Quantitative Data and Experimental Protocols

At present, there is no publicly available quantitative data (e.g., enzyme kinetics, precursor feeding studies) or detailed experimental protocols specifically for the biosynthesis of this compound. The future characterization of the biosynthetic gene cluster will be instrumental in enabling such studies.

Conclusion and Future Outlook

The study of the this compound biosynthetic pathway is currently hampered by the lack of its published chemical structure. Once this critical information becomes available, the methodologies outlined in this guide can be employed to rapidly identify and characterize the corresponding biosynthetic gene cluster in Micromonospora sp. SANK 60397. The elucidation of this pathway will not only provide fundamental insights into the biosynthesis of this novel cyclophilin-binding agent but also open avenues for its bioengineering to generate novel analogs with potentially improved therapeutic properties. The rich biosynthetic potential of the genus Micromonospora suggests that the this compound pathway will be a fascinating system for both basic and applied research.

References

The Enigmatic Mechanism of Cymbimicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Executive Summary

Cymbimicin B, a metabolite isolated from the actinomycete Micromonospora sp., has been identified as a compound with immunosuppressive properties.[1] Initial research has demonstrated its ability to bind to cyclophilin A, a key protein involved in cellular signaling and immune responses. However, a comprehensive understanding of the downstream molecular mechanisms following this binding event remains largely uncharted in publicly available scientific literature. This technical guide consolidates the foundational knowledge on this compound and, by drawing parallels with the well-elucidated mechanism of other cyclophilin-binding agents, primarily Cyclosporin A, provides a potential framework for its mode of action. The intent of this document is to furnish researchers and drug development professionals with the available data and a theoretical model to guide future investigations into this promising but understudied molecule.

Introduction to this compound

Cymbimicin A and B were first described in 1997 as novel metabolites discovered through a screening program for cyclophilin-binding compounds from actinomycetes.[1] These molecules were identified as immunosuppressive agents, suggesting their potential as modulators of the immune system.

Core Mechanism: Cyclophilin Binding

The foundational aspect of this compound's mechanism of action is its interaction with cyclophilins. Cyclophilins are a family of proteins that exhibit peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.

Binding Affinity

Initial studies have quantified the binding affinity of this compound to cyclophilin A. While its counterpart, Cymbimicin A, demonstrates a high affinity, the binding affinity of this compound is reported to be approximately 100 times lower.[1]

Table 1: Comparative Binding Affinities for Cyclophilin A

CompoundRelative Binding AffinityReference
Cyclosporin AHigh[1]
Cymbimicin A6-fold lower than Cyclosporin A[1]
This compound~100-fold lower than Cymbimicin A[1]

Postulated Downstream Signaling Pathway: The Calcineurin-NFAT Axis

Due to the absence of specific studies on the downstream effects of this compound, the mechanism of the well-characterized cyclophilin-binding immunosuppressant, Cyclosporin A, serves as the primary model for its potential action. The binding of these molecules to cyclophilin creates a composite surface that inhibits the phosphatase activity of calcineurin.

Calcineurin plays a critical role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[2] Once dephosphorylated, NFAT translocates to the nucleus and induces the transcription of genes encoding various cytokines, including interleukin-2 (IL-2), which are essential for T-cell proliferation and the amplification of the immune response.

The following diagram illustrates this proposed signaling pathway:

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR 1. T-Cell Activation Calcineurin_active Calcineurin (Active) TCR->Calcineurin_active 2. Ca2+ signaling cascade Cymbimicin_B This compound Cyclophilin_A Cyclophilin A Cymbimicin_B->Cyclophilin_A Forms Complex This compound-Cyclophilin A Complex Cymbimicin_B->Complex Cyclophilin_A->Complex Complex->Calcineurin_active Inhibits Calcineurin_inactive Calcineurin (Inactive) NFAT_P NFAT (Phosphorylated) Calcineurin_active->NFAT_P 3. Dephosphorylation NFAT NFAT (Dephosphorylated) NFAT_P->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene 4. Nuclear Translocation IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA 5. Transcription

Figure 1. Postulated mechanism of this compound action.

Experimental Protocols: Foundational Methodologies

While specific experimental protocols for this compound are not available, the following methodologies are standard for characterizing cyclophilin-binding immunosuppressants and would be applicable for future studies.

Cyclophilin Binding Assay (Competitive ELISA)

This assay is used to determine the binding affinity of a compound to cyclophilin.

  • Coating: Recombinant human cyclophilin A is coated onto microtiter plates.

  • Competition: A fixed concentration of a labeled ligand (e.g., biotinylated Cyclosporin A) is incubated with varying concentrations of the test compound (this compound).

  • Incubation: The mixture is added to the cyclophilin-coated wells and incubated to allow for competitive binding.

  • Detection: The amount of bound labeled ligand is detected using a streptavidin-peroxidase conjugate and a colorimetric substrate.

  • Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the labeled ligand binding) is calculated to determine the binding affinity.

Calcineurin Phosphatase Activity Assay

This assay measures the ability of the compound-cyclophilin complex to inhibit calcineurin activity.

  • Reaction Mixture: A reaction buffer containing a phosphopeptide substrate (e.g., RII phosphopeptide), calmodulin, and purified calcineurin is prepared.

  • Inhibition: The test compound is pre-incubated with cyclophilin A and then added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of Ca2+.

  • Detection: The amount of free phosphate released from the substrate is quantified using a colorimetric method (e.g., malachite green assay).

  • Analysis: The inhibitory activity is determined by comparing the phosphatase activity in the presence and absence of the test compound.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This assay assesses the immunosuppressive effect of the compound on T-cell proliferation.

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) from two different donors are isolated and co-cultured.

  • Treatment: The co-culture is treated with varying concentrations of the test compound.

  • Proliferation Measurement: T-cell proliferation is measured by the incorporation of a labeled nucleoside (e.g., [3H]-thymidine or BrdU) into the DNA of dividing cells.

  • Analysis: The IC50 value for the inhibition of T-cell proliferation is calculated.

Future Directions and Conclusion

The discovery of this compound as a cyclophilin-binding agent presents an opportunity for the development of novel immunosuppressive therapies. However, the current body of knowledge is limited, and further research is imperative to unlock its full therapeutic potential. Future studies should focus on:

  • Elucidating the specific downstream signaling pathways affected by the this compound-cyclophilin complex.

  • Determining its selectivity for different cyclophilin isoforms.

  • Evaluating its efficacy and safety in preclinical in vivo models of autoimmune diseases and organ transplantation.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.

References

The Biological Activity of Cymbimicin B: A Technical Overview of its Interaction with Cyclophilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Cymbimicin B, a novel metabolite, with a primary focus on its role as a cyclophilin binder. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Executive Summary

This compound, a natural product isolated from actinomycetes, has been identified as a binder of cyclophilin A. Its binding affinity, while present, is significantly lower than its counterpart, Cymbimicin A, and the well-characterized immunosuppressant, Cyclosporin A. This document collates the known binding data, provides generalized protocols for assessing such interactions, and contextualizes its potential mechanism of action within the established cyclophilin-dependent signaling pathways.

Quantitative Data Presentation

The binding affinity of this compound for cyclophilin A has been characterized relative to Cymbimicin A and the canonical cyclophilin inhibitor, Cyclosporin A. The primary literature indicates that this compound's affinity is approximately 100-fold lower than that of Cymbimicin A.[1] Cymbimicin A, in turn, exhibits a binding affinity that is six times lower than that of Cyclosporin A.[1]

To provide an estimated quantitative framework, the known binding affinities of Cyclosporin A to Cyclophilin A are presented below, followed by the calculated estimates for Cymbimicin A and this compound. It is crucial to note that the values for the Cymbimicins are extrapolations and would require direct experimental validation.

CompoundTargetParameterValueRelative Affinity to Cyclosporin ASource / Estimation
Cyclosporin ACyclophilin AIC₅₀~5 nM1x[1]
Cyclosporin ACyclophilin AK_d~13-37 nM1x
Cymbimicin A Cyclophilin A Estimated IC₅₀ ~30 nM 6x lower Calculated from[1]
This compound Cyclophilin A Estimated IC₅₀ ~3000 nM (3 µM) ~600x lower Calculated from[1]

Signaling Pathway and Mechanism of Action

Cyclophilin A is a ubiquitous intracellular protein that possesses peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a role in protein folding. Its most studied role in immunology is its interaction with the immunosuppressive drug Cyclosporin A. The complex formed by Cyclosporin A and Cyclophilin A binds to and inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2), leading to the suppression of T-cell activation.

Given that this compound is a cyclophilin binder, it is hypothesized to interfere with this pathway. However, the significantly lower binding affinity of this compound compared to Cyclosporin A suggests that it would be a much weaker immunosuppressant, if at all, through this mechanism.

Cyclophilin A Signaling Pathway cluster_cell T-Cell cluster_nucleus cluster_inhibition Inhibition by Cyclophilin Binders TCR T-Cell Receptor Activation Ca_influx Ca²⁺ Influx TCR->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (phosphorylated) Calcineurin->NFAT_P NFAT NFAT (dephosphorylated) NFAT_P->NFAT  dephosphorylation Nucleus Nucleus NFAT->Nucleus translocation IL2_gene IL-2 Gene Transcription IL2 IL-2 Production IL2_gene->IL2 T_cell_prolif T-Cell Proliferation IL2->T_cell_prolif CymbimicinB This compound CyclophilinA Cyclophilin A Complex This compound: Cyclophilin A Complex CymbimicinB->Complex CyclophilinA->Complex Complex->Calcineurin inhibits

Caption: Simplified signaling pathway of T-cell activation and its inhibition by cyclophilin binders.

Experimental Protocols

The determination of the binding affinity of a compound like this compound to Cyclophilin A can be achieved through various in vitro assays. A common approach is a competitive binding assay.

Generalized Protocol: Competitive Cyclophilin A Binding Assay

Objective: To determine the concentration at which this compound inhibits 50% (IC₅₀) of the binding of a known fluorescently-labeled ligand to Cyclophilin A.

Materials:

  • Recombinant human Cyclophilin A

  • Fluorescently-labeled Cyclosporin A derivative (e.g., FITC-CsA)

  • This compound (and other test compounds)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 96-well black microplates

  • Plate reader capable of fluorescence polarization or TR-FRET

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant human Cyclophilin A in assay buffer.

    • Prepare a stock solution of the fluorescently-labeled Cyclosporin A derivative in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

    • Prepare serial dilutions of this compound and a positive control (unlabeled Cyclosporin A) in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add the serial dilutions of this compound, the positive control, and a vehicle control (e.g., DMSO) to their respective wells.

    • Add the fluorescently-labeled Cyclosporin A derivative to all wells except for the blank controls.

    • Initiate the binding reaction by adding the recombinant human Cyclophilin A to all wells except for the negative controls.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.

  • Data Analysis:

    • The data is typically normalized using the controls (wells with no inhibitor for 0% inhibition and wells with a saturating concentration of the positive control for 100% inhibition).

    • The normalized data is then plotted against the logarithm of the inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Competitive Binding Assay start Start prep_reagents Prepare Reagents: - Cyclophilin A - Fluorescent Ligand - this compound dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add buffer, inhibitor, and fluorescent ligand prep_reagents->plate_setup add_cypa Initiate Reaction: Add Cyclophilin A plate_setup->add_cypa incubation Incubate at Room Temperature (e.g., 60 min) add_cypa->incubation read_plate Measure Fluorescence Signal (FP or TR-FRET) incubation->read_plate data_analysis Data Analysis: - Normalize data - Plot dose-response curve read_plate->data_analysis determine_ic50 Determine IC₅₀ Value data_analysis->determine_ic50 end End determine_ic50->end

References

Initial Characterization of Cymbimicin B's Immunosuppressive Properties: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Cymbimicin B, a novel metabolite isolated from actinomycetes, has been identified as a cyclophilin-binding compound with potential immunosuppressive properties. This initial characterization provides a foundational understanding for researchers, scientists, and drug development professionals engaged in the exploration of new immunomodulatory agents. However, publicly available data on its specific biological activities and mechanisms of action remain limited.

Cyclophilin Binding Affinity

This compound, along with its analog Cymbimicin A, was discovered during a screening of actinomycete strains for metabolites that bind to cyclophilin A, a key protein in the calcineurin signaling pathway involved in T-cell activation.[1] While both compounds demonstrated binding, their affinities differ significantly. The binding affinity of this compound to cyclophilin A is approximately 100 times lower than that of Cymbimicin A.[1] For context, Cymbimicin A's binding affinity is six-fold lower than that of the well-characterized immunosuppressant, Cyclosporin A.[1] This suggests that this compound is a weaker binder to cyclophilin A compared to both its analog and Cyclosporin A.

Quantitative Data Summary

MetricValueReference
Cyclophilin A Binding Affinity~100x lower than Cymbimicin A[1]
IC50 (T-Cell Proliferation)Not Available
Cytokine Inhibition (e.g., IL-2, TNF-α)Not Available
Mixed Lymphocyte Reaction (MLR) InhibitionNot Available

Experimental Protocols

Detailed experimental protocols for the initial characterization of this compound's immunosuppressive properties have not been extensively published. However, standard immunological assays would be employed to elucidate its activity. Below are generalized methodologies for key experiments that would be critical in defining its profile.

T-Cell Proliferation Assay

A standard T-cell proliferation assay, such as the [³H]-thymidine incorporation assay or a CFSE-based flow cytometry assay, would be utilized to assess the effect of this compound on the proliferation of T-lymphocytes.

Generalized Workflow:

T_Cell_Proliferation_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Culture cluster_2 Analysis Isolate PBMCs Isolate PBMCs Purify T-Cells Purify T-Cells Isolate PBMCs->Purify T-Cells Stimulate T-Cells Stimulate T-Cells (e.g., anti-CD3/CD28) Purify T-Cells->Stimulate T-Cells Treat with this compound Treat with this compound Stimulate T-Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add Proliferation Marker Add Proliferation Marker (e.g., [3H]-thymidine or CFSE) Incubate->Add Proliferation Marker Measure Proliferation Measure Proliferation Add Proliferation Marker->Measure Proliferation

Workflow for a standard T-cell proliferation assay.
Cytokine Inhibition Assay

To determine the effect of this compound on the production of key inflammatory cytokines, immunoassays such as ELISA or multiplex bead assays would be performed on the supernatants of stimulated immune cells.

Mixed Lymphocyte Reaction (MLR)

The MLR assay would be crucial to assess the potential of this compound to suppress T-cell responses to allogeneic stimulation, a key indicator of its potential utility in transplantation settings.

Signaling Pathways

The binding of this compound to cyclophilin A suggests a potential mechanism of action involving the calcineurin pathway, similar to Cyclosporin A. The binding of an immunosuppressant to cyclophilin typically inhibits the phosphatase activity of calcineurin, which in turn prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This ultimately leads to a reduction in the transcription of genes encoding pro-inflammatory cytokines like Interleukin-2 (IL-2). However, without further experimental data, the precise impact of this compound on this pathway remains speculative, especially given its lower binding affinity.

Calcineurin_Pathway TCR Activation TCR Activation Calcineurin Calcineurin TCR Activation->Calcineurin NFAT-P NFAT (phosphorylated) Calcineurin->NFAT-P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT-P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL-2 Gene Transcription IL-2 Gene Transcription Nucleus->IL-2 Gene Transcription Activates Cymbimicin B_Cyclophilin This compound-Cyclophilin Complex Cymbimicin B_Cyclophilin->Calcineurin Inhibits

Hypothesized this compound signaling pathway.

Future Directions

The initial identification of this compound as a cyclophilin-binding agent warrants further investigation to fully characterize its immunosuppressive potential. Future research should focus on obtaining quantitative data on its effects on immune cell proliferation and cytokine production, as well as elucidating its precise mechanism of action on relevant signaling pathways. Such studies will be essential to determine if this compound or its analogs represent a viable new class of immunosuppressive drugs.

References

The Natural Source of Cymbimicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymbimicin B, a metabolite with notable cyclophilin-binding properties, originates from the microbial world. This in-depth technical guide explores the natural source of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the producing organism, representative fermentation and isolation protocols based on analogous compounds, a putative biosynthetic pathway, and the biological context of its interaction with cyclophilins. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

The Producing Organism: Micromonospora sp.

Cymbimicin A and B were first isolated from the culture broth of a strain of Micromonospora sp., a genus of Gram-positive bacteria belonging to the actinomycetes.[1] Micromonospora species are widely distributed in both terrestrial and marine environments and are known producers of a diverse array of secondary metabolites with various biological activities, including antibiotics and immunosuppressive agents.[2] The genus is a rich source for the discovery of novel natural products.

Fermentation for this compound Production (Representative Protocol)

While the specific fermentation parameters for maximizing this compound production have not been detailed in publicly available literature, a representative protocol for the cultivation of Micromonospora species to produce secondary metabolites can be outlined. The following protocol is based on general methods for actinomycete fermentation.

Culture Media and Conditions

The composition of the culture medium is critical for the production of secondary metabolites by Micromonospora. A variety of media formulations have been developed to support the growth of these bacteria and induce the expression of biosynthetic gene clusters.

Parameter Seed Culture Medium (per Liter) Production Medium (per Liter)
Carbon Source Glucose (10 g)Soluble Starch (20 g)
Nitrogen Source Yeast Extract (5 g), Peptone (5 g)Soybean Meal (10 g), Yeast Extract (2 g)
Minerals NaCl (5 g), K2HPO4 (1 g), MgSO4·7H2O (0.5 g)CaCO3 (2 g), FeSO4·7H2O (0.01 g), MnCl2·4H2O (0.01 g)
pH 7.0-7.27.0
Temperature 28-30°C28-30°C
Agitation 200-250 rpm200-250 rpm
Incubation Time 2-3 days7-10 days
Fermentation Workflow

The fermentation process typically involves a two-stage cultivation strategy to ensure robust growth and optimal production of the target compound.

Fermentation_Workflow cluster_0 Stage 1: Seed Culture cluster_1 Stage 2: Production Culture Inoculation Inoculation of Micromonospora sp. spores Seed_Flask Incubation in Seed Medium (2-3 days) Inoculation->Seed_Flask Production_Fermenter Inoculation of Production Medium Seed_Flask->Production_Fermenter Transfer of Seed Culture (5-10% v/v) Fermentation Incubation in Production Fermenter (7-10 days) Production_Fermenter->Fermentation Harvest Harvest of Culture Broth Fermentation->Harvest

Figure 1: Representative workflow for the fermentation of Micromonospora sp. for secondary metabolite production.

Isolation and Purification of this compound (Representative Protocol)

The isolation and purification of this compound from the fermentation broth involves a series of extraction and chromatographic steps. The following is a representative protocol based on the purification of lipophilic metabolites from actinomycete cultures.

Extraction and Chromatographic Separation
Step Procedure Purpose
1. Broth Separation Centrifugation or filtration of the whole culture broth.To separate the mycelial biomass from the supernatant.
2. Extraction Extraction of the supernatant and mycelial cake with an organic solvent (e.g., ethyl acetate, butanol).To extract this compound and other lipophilic metabolites.
3. Concentration Evaporation of the organic solvent under reduced pressure.To obtain a crude extract.
4. Silica Gel Chromatography The crude extract is subjected to column chromatography on silica gel with a gradient of solvents (e.g., hexane-ethyl acetate).For initial fractionation of the extract based on polarity.
5. Preparative HPLC Fractions containing this compound are further purified by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., acetonitrile-water gradient).To achieve high purity of the final compound.

Isolation and Purification Workflow

Isolation_Workflow Start Fermentation Broth Centrifugation Centrifugation/ Filtration Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Biomass Centrifugation->Mycelium Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_S Extraction_M Solvent Extraction (e.g., Acetone/Methanol) Mycelium->Extraction_M Crude_Extract_S Crude Supernatant Extract Extraction_S->Crude_Extract_S Crude_Extract_M Crude Mycelial Extract Extraction_M->Crude_Extract_M Combine_Extracts Combine and Concentrate Crude_Extract_S->Combine_Extracts Crude_Extract_M->Combine_Extracts Silica_Gel Silica Gel Column Chromatography Combine_Extracts->Silica_Gel Fractions Bioactive Fractions Silica_Gel->Fractions Prep_HPLC Preparative HPLC (C18 Column) Fractions->Prep_HPLC Pure_Cymbimicin_B Pure this compound Prep_HPLC->Pure_Cymbimicin_B

Figure 2: Representative workflow for the isolation and purification of a secondary metabolite from Micromonospora sp..

Putative Biosynthesis of this compound

The exact biosynthetic gene cluster for this compound has not yet been reported. However, based on its structure, which likely contains polyketide and/or non-ribosomal peptide components, a putative biosynthetic pathway can be proposed. The biosynthesis of such hybrid natural products in actinomycetes is typically carried out by large, multi-domain enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Proposed Biosynthetic Logic

The biosynthesis is expected to involve the following key steps:

  • Starter Unit Selection: An acyl-CoA starter unit is loaded onto the PKS or NRPS assembly line.

  • Chain Elongation: The polyketide or polypeptide chain is extended through the sequential addition of extender units (e.g., malonyl-CoA, methylmalonyl-CoA for PKS; amino acids for NRPS).

  • Tailoring Modifications: The growing chain undergoes various modifications, such as reduction, dehydration, and methylation, catalyzed by specific domains within the PKS/NRPS modules.

  • Chain Termination and Cyclization: The final linear precursor is released from the enzyme and may undergo cyclization to form the macrocyclic structure of this compound.

  • Post-PKS/NRPS Modifications: The macrocycle may be further modified by tailoring enzymes (e.g., oxidases, glycosyltransferases) to yield the final this compound molecule.

Biosynthesis_Pathway cluster_PKS_NRPS PKS/NRPS Assembly Line Starter Starter Unit Loading (e.g., Acyl-CoA) Elongation Chain Elongation (PKS/NRPS Modules) Starter->Elongation Modification Tailoring Modifications (KR, DH, ER, MT domains) Elongation->Modification Termination Chain Release and Cyclization Modification->Termination Linear_Intermediate Linear Polyketide/Peptide Intermediate Termination->Linear_Intermediate Precursor Primary Metabolite Precursors (e.g., Acetyl-CoA, Amino Acids) Precursor->Starter Macrocycle Macrocyclic Scaffold Linear_Intermediate->Macrocycle Spontaneous or Enzyme-catalyzed Post_Modification Post-PKS/NRPS Tailoring (Oxidation, Glycosylation, etc.) Macrocycle->Post_Modification Cymbimicin_B This compound Post_Modification->Cymbimicin_B

References

Understanding the Cyclophilin-Binding Domain of Cymbimicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cymbimicin B, a novel metabolite isolated from actinomycetes, has been identified as a compound capable of binding to cyclophilin A. This technical guide provides a comprehensive overview of the current understanding of the this compound-cyclophilin interaction, drawing parallels with the well-characterized cyclophilin-binding immunosuppressant, Cyclosporin A. Due to the limited publicly available data specifically for this compound, this guide presents inferred knowledge and standardized experimental protocols relevant to the study of such interactions. The document includes a summary of the known binding characteristics, detailed hypothetical experimental methodologies for its quantitative analysis, and a discussion of the potential signaling pathways involved.

Introduction

Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes. Cyclophilin A is the intracellular receptor for the widely used immunosuppressive drug, Cyclosporin A (CsA). The complex formed by CsA and cyclophilin A inhibits the calcium/calmodulin-dependent protein phosphatase, calcineurin. This inhibition blocks the translocation of the nuclear factor of activated T-cells (NFAT) to the nucleus, thereby suppressing the transcription of genes encoding inflammatory cytokines like interleukin-2 (IL-2), which is pivotal for T-cell proliferation and activation.

Cymbimicin A and B are novel metabolites isolated from a strain of Micromonospora sp. that have been shown to bind to cyclophilin A.[1] While Cymbimicin A exhibits a high binding affinity to cyclophilin A, the affinity of this compound is reported to be approximately 100 times lower.[1] This guide focuses on the available information regarding this compound and provides a framework for its further investigation.

Quantitative Data on Cyclophilin Binding

Specific quantitative binding data for this compound, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for its interaction with cyclophilin A, are not available in the peer-reviewed literature. The primary source of information describes its binding affinity in relative terms to Cymbimicin A.[1]

For comparative purposes, the following table summarizes the known binding affinity of the related compound, Cymbimicin A, and the well-characterized Cyclosporin A.

CompoundTargetReported Binding AffinityReference
This compound Cyclophilin AApprox. 100x lower than Cymbimicin A[1]
Cymbimicin A Cyclophilin ASix-fold lower than Cyclosporin A[1]
Cyclosporin A Cyclophilin AHigh affinity (nM range)[1]

Experimental Protocols for Characterizing Cyclophilin Binding

To quantitatively assess the binding of this compound to cyclophilin A and determine its inhibitory potential on PPIase activity, standardized experimental protocols can be employed. The following are detailed methodologies for key experiments that would be essential for a thorough characterization.

Cyclophilin A Expression and Purification

A prerequisite for in vitro binding and activity assays is the availability of pure, recombinant cyclophilin A.

Methodology:

  • Gene Cloning: The human gene encoding cyclophilin A (PPIA) is cloned into an expression vector (e.g., pGEX or pET series) containing a purification tag (e.g., GST or His6).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is performed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).

  • Tag Cleavage and Further Purification: The affinity tag can be removed by incubation with a specific protease (e.g., thrombin or TEV protease). Further purification to homogeneity can be achieved by size-exclusion chromatography.

  • Protein Characterization: The purity of the recombinant cyclophilin A is assessed by SDS-PAGE, and its concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford or BCA).

Competitive Binding Assay

A competitive binding assay can be utilized to determine the binding affinity of this compound to cyclophilin A. This assay measures the ability of an unlabeled ligand (this compound) to compete with a labeled ligand (e.g., a fluorescently-tagged Cyclosporin A derivative) for binding to cyclophilin A.

Methodology:

  • Reagents:

    • Purified recombinant human cyclophilin A.

    • Fluorescently-labeled Cyclosporin A (e.g., CsA-FITC).

    • This compound (at a range of concentrations).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Procedure:

    • A fixed concentration of cyclophilin A and the fluorescently-labeled CsA are incubated in the wells of a microplate.

    • Increasing concentrations of this compound are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The fluorescence polarization or fluorescence intensity is measured using a plate reader. The binding of the fluorescent ligand to the larger protein results in a high polarization signal. Displacement by the unlabeled competitor leads to a decrease in this signal.

  • Data Analysis: The data are plotted as fluorescence polarization/intensity versus the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that displaces 50% of the labeled ligand, is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

PPIase Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of cyclophilin A. The assay is based on the chymotrypsin-coupled cleavage of a model peptide substrate.

Methodology:

  • Reagents:

    • Purified recombinant human cyclophilin A.

    • Substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide).

    • Chymotrypsin.

    • This compound (at a range of concentrations).

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Assay Principle: Cyclophilin A accelerates the cis-to-trans isomerization of the proline residue in the substrate peptide. Only the trans-isomer is efficiently cleaved by chymotrypsin, releasing p-nitroaniline, which can be detected spectrophotometrically at 405 nm.

  • Assay Procedure:

    • Cyclophilin A is pre-incubated with various concentrations of this compound.

    • The reaction is initiated by adding the substrate peptide and chymotrypsin.

    • The absorbance at 405 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated for each concentration of this compound. The rates are then plotted against the logarithm of the inhibitor concentration to determine the IC50 value for the inhibition of PPIase activity.

Potential Signaling Pathways

Given that this compound binds to cyclophilin A, it is plausible that its mechanism of action, particularly in an immunological context, involves the calcineurin signaling pathway, similar to Cyclosporin A.

Calcineurin-NFAT Signaling Pathway

The binding of an immunosuppressive compound to cyclophilin A typically leads to the formation of a composite surface that can bind to and inhibit calcineurin.

Pathway Description:

  • An increase in intracellular calcium levels, often triggered by T-cell receptor activation, leads to the activation of calmodulin.

  • The calcium-calmodulin complex binds to and activates calcineurin, a serine/threonine phosphatase.

  • Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) in the cytoplasm.

  • Dephosphorylated NFAT translocates to the nucleus.

  • In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes encoding cytokines such as IL-2.

  • The this compound-cyclophilin A complex is hypothesized to bind to calcinein, sterically hindering its interaction with NFAT and thereby inhibiting its phosphatase activity. This would prevent NFAT dephosphorylation and nuclear translocation, leading to immunosuppression.

Below is a diagram illustrating the hypothesized mechanism of action of this compound on the calcineurin-NFAT signaling pathway.

Calcineurin_NFAT_Pathway cluster_cell T-Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca_increase ↑ [Ca2+] TCR->Ca_increase Calmodulin Calmodulin Ca_increase->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocation CypA Cyclophilin A CymB_CypA This compound- Cyclophilin A Complex CypA->CymB_CypA CymB This compound CymB->CypA CymB_CypA->Calcineurin inhibits DNA DNA NFAT_n->DNA binds to IL2_mRNA IL-2 mRNA DNA->IL2_mRNA transcription IL2 IL-2 Secretion IL2_mRNA->IL2

Caption: Hypothesized inhibition of the Calcineurin-NFAT pathway by this compound.

Experimental Workflow for Characterization

A logical workflow is essential for the systematic characterization of this compound's interaction with cyclophilin A and its biological effects.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays start Start: Purified this compound and Recombinant Cyclophilin A binding_assay Competitive Binding Assay (e.g., Fluorescence Polarization) start->binding_assay ppiase_assay PPIase Activity Assay (Chymotrypsin-coupled) start->ppiase_assay data_analysis Determine IC50 and Ki binding_assay->data_analysis ppiase_assay->data_analysis calcineurin_inhibition In Vitro Calcineurin Phosphatase Assay t_cell_culture T-Cell Culture (e.g., Jurkat cells or PBMCs) calcineurin_inhibition->t_cell_culture data_analysis->calcineurin_inhibition nfat_translocation NFAT Nuclear Translocation Assay (Immunofluorescence or Western Blot) t_cell_culture->nfat_translocation cytokine_production Cytokine Production Assay (e.g., IL-2 ELISA) t_cell_culture->cytokine_production cell_proliferation T-Cell Proliferation Assay (e.g., CFSE or MTT) t_cell_culture->cell_proliferation end_point Evaluate Immunosuppressive Activity nfat_translocation->end_point cytokine_production->end_point cell_proliferation->end_point

Caption: A logical workflow for the characterization of this compound.

Conclusion and Future Directions

This compound represents a novel cyclophilin-binding natural product with potential for further investigation as an immunomodulatory agent. While initial findings indicate a lower affinity for cyclophilin A compared to its counterpart, Cymbimicin A, a comprehensive quantitative analysis is imperative to fully understand its biological activity. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to elucidate the precise binding kinetics, inhibitory constants, and cellular effects of this compound. Future research should focus on obtaining specific quantitative data for this compound, determining the three-dimensional structure of the this compound-cyclophilin A complex to identify the specific binding domain, and exploring its effects on a broader range of signaling pathways and cell types. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Methodological & Application

Total Synthesis of Cymbimicin B: A Methodology Overview

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a total synthesis for the natural product Cymbimicin B has not been reported in peer-reviewed scientific literature. Research to date has focused on the isolation, structure elucidation, and initial biological characterization of this novel metabolite.

This compound, along with its analogue Cymbimicin A, was first isolated from the culture broth of a Micromonospora sp. strain.[1] These compounds were identified during a screening for novel metabolites that exhibit binding affinity to cyclophilin A.

Structure and Biological Activity

The producing organism, fermentation process, and methods for isolation have been described.[1] The chemical structures of Cymbimicin A and B were determined through spectroscopic analysis. Cymbimicin A demonstrates a significant binding affinity for cyclophilin A, which is only six times lower than that of the well-known immunosuppressant, cyclosporin A.[1] this compound, however, displays a much weaker binding affinity, approximately 100 times lower than Cymbimicin A.[1]

While a detailed total synthesis is not available, the structural information provides a roadmap for potential synthetic strategies. A future total synthesis of this compound would be a significant undertaking, requiring the development of novel synthetic routes to construct its unique molecular architecture.

Future Synthetic Considerations

A prospective total synthesis of this compound would likely involve a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the final stages. Key challenges in such a synthesis would include the stereocontrolled construction of multiple chiral centers and the formation of the macrocyclic core.

Researchers aiming to undertake the total synthesis of this compound would need to design a synthetic strategy from the ground up, as there are currently no established methodologies to draw upon. This would involve extensive methods development and optimization of reaction conditions.

The following diagram illustrates a conceptual retrosynthetic analysis, which is a common starting point for planning a total synthesis. This is a hypothetical pathway and does not represent a published or validated route.

G CymbimicinB This compound Macrocycle Macrocyclic Core CymbimicinB->Macrocycle Macrolactonization SideChain Key Side Chains CymbimicinB->SideChain Side Chain Attachment FragmentA Fragment A Macrocycle->FragmentA Fragment Coupling FragmentB Fragment B Macrocycle->FragmentB Fragment Coupling StartingMaterials Commercially Available Starting Materials SideChain->StartingMaterials FragmentA->StartingMaterials FragmentB->StartingMaterials

Caption: A hypothetical retrosynthetic analysis for this compound.

Currently, the lack of a published total synthesis of this compound means there are no established experimental protocols or quantitative data to summarize. The information presented here is based on the initial discovery and characterization of the molecule and provides a conceptual framework for future synthetic endeavors. Professionals in drug development and chemical synthesis are encouraged to view the synthesis of this compound as an open challenge with the potential for significant innovation in synthetic methodology.

References

Application Note: High-Purity Cymbimicin B Purification Protocol from Micromonospora sp. Culture Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in natural product isolation, antibiotic discovery, and process development.

Introduction

Cymbimicin B, a novel polyketide metabolite isolated from the fermentation broth of Micromonospora sp., has garnered interest for its potential biological activities[1]. As a member of the lactone class of compounds, efficient and scalable purification is critical for further pharmacological evaluation and development[1]. This application note provides a detailed, multi-step protocol for the purification of this compound from culture broth, yielding a high-purity product suitable for downstream applications. The protocol is based on established methods for the isolation of Cymbimicin A and B and general purification strategies for polyketide antibiotics[1][2][3][4][5].

Experimental Protocols

This protocol outlines a robust three-phase process for the purification of this compound:

  • Harvest and Initial Extraction: Separation of the biomass and extraction of the active compound from the culture supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: Initial purification and concentration of the crude extract.

  • Chromatographic Separation: Multi-step chromatographic purification to isolate this compound.

Phase 1: Culture Broth Harvesting and Extraction
  • Harvesting: Centrifuge the Micromonospora sp. fermentation broth at 8,000 x g for 20 minutes at 4°C to separate the mycelial biomass from the supernatant.

  • Supernatant Collection: Carefully decant and collect the supernatant which contains the secreted this compound.

  • Solvent Extraction:

    • To the collected supernatant, add an equal volume of ethyl acetate.

    • Agitate vigorously for 1 hour at room temperature to partition the this compound into the organic phase.

    • Separate the organic and aqueous layers using a separation funnel.

    • Repeat the extraction of the aqueous phase two more times with an equal volume of ethyl acetate to maximize recovery.

    • Pool the organic extracts.

  • Concentration: Concentrate the pooled ethyl acetate extracts in vacuo using a rotary evaporator at 40°C until a crude, viscous residue is obtained.

Phase 2: Solid-Phase Extraction (SPE) for Initial Cleanup
  • Resin Selection: Utilize a reversed-phase C18 SPE cartridge. The cartridge size should be selected based on the mass of the crude extract.

  • Sample Preparation: Re-dissolve the crude extract in a minimal volume of methanol.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of deionized water.

  • Sample Loading: Load the re-dissolved crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2-3 column volumes of a 20% methanol in water solution to remove polar impurities.

  • Elution: Elute the this compound-containing fraction with 2-3 column volumes of 80% methanol in water.

  • Concentration: Concentrate the eluted fraction in vacuo to dryness.

Phase 3: Multi-Step Chromatographic Purification

Step 3.1: Size-Exclusion Chromatography

  • Column Packing: Prepare a column with Sephadex LH-20 resin, equilibrated in methanol[3][4][6].

  • Sample Application: Dissolve the dried eluate from the SPE step in a minimal volume of methanol and apply it to the head of the Sephadex LH-20 column.

  • Elution: Elute the column with methanol at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate in vacuo.

Step 3.2: Silica Gel Chromatography

  • Column Preparation: Pack a silica gel column and equilibrate with a non-polar solvent system, such as a hexane/ethyl acetate mixture[2][4].

  • Sample Loading: Dissolve the concentrated fraction from the size-exclusion step in a small volume of the mobile phase and load it onto the silica gel column.

  • Gradient Elution: Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

  • Fraction Analysis: Collect and analyze fractions using TLC or HPLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and concentrate to dryness.

Step 3.3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column and Mobile Phase: Utilize a preparative C18 RP-HPLC column. The mobile phase will typically consist of a gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape)[3][7].

  • Sample Preparation: Dissolve the purified fraction from the silica gel step in the initial mobile phase composition.

  • Injection and Separation: Inject the sample onto the column and run a suitable gradient to separate this compound from any remaining impurities.

  • Peak Collection: Collect the peak corresponding to this compound based on the chromatogram.

  • Final Concentration: Concentrate the collected fraction to yield pure this compound.

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. The values are illustrative and may vary depending on the initial concentration of this compound in the culture broth and the specific conditions used.

Purification StepStarting MaterialKey Reagents/MaterialsElution ConditionsPurity (Estimated)Recovery (Estimated)
Solvent Extraction Culture SupernatantEthyl AcetateN/A< 5%> 90%
Solid-Phase Extraction Crude ExtractC18 SPE Cartridge, Methanol, Water80% Methanol in Water20-30%~85%
Size-Exclusion Chromatography SPE EluateSephadex LH-20, MethanolIsocratic Methanol50-60%~80%
Silica Gel Chromatography SEC FractionsSilica Gel, Hexane, Ethyl AcetateGradient of Hexane/Ethyl Acetate80-90%~70%
Preparative RP-HPLC Silica Gel FractionsC18 Column, Acetonitrile, WaterGradient of Acetonitrile/Water> 98%~60%

Mandatory Visualization

The following diagram illustrates the complete workflow for the purification of this compound.

Cymbimicin_B_Purification Fermentation Micromonospora sp. Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Supernatant Culture Supernatant Harvesting->Supernatant Biomass Mycelial Biomass (Discard) Harvesting->Biomass Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase (Crude Extract) Solvent_Extraction->Organic_Phase Concentration1 Concentration (in vacuo) Organic_Phase->Concentration1 SPE Solid-Phase Extraction (C18) Concentration1->SPE Washed_Impurities Washed Impurities (Discard) SPE->Washed_Impurities SPE_Eluate SPE Eluate SPE->SPE_Eluate Concentration2 Concentration (in vacuo) SPE_Eluate->Concentration2 SEC Size-Exclusion Chromatography (Sephadex LH-20) Concentration2->SEC Early_Late_Fractions Early & Late Fractions (Discard) SEC->Early_Late_Fractions SEC_Fractions This compound Rich Fractions SEC->SEC_Fractions Concentration3 Concentration (in vacuo) SEC_Fractions->Concentration3 Silica_Gel Silica Gel Chromatography Concentration3->Silica_Gel Other_Fractions Other Fractions (Discard) Silica_Gel->Other_Fractions Silica_Fractions Purified this compound Fractions Silica_Gel->Silica_Fractions Concentration4 Concentration (in vacuo) Silica_Fractions->Concentration4 Prep_HPLC Preparative RP-HPLC (C18) Concentration4->Prep_HPLC Impurity_Peaks Impurity Peaks (Discard) Prep_HPLC->Impurity_Peaks Pure_Cymbimicin_B Purified this compound (>98%) Prep_HPLC->Pure_Cymbimicin_B

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Developing a Cyclophilin Binding Assay for Cymbimicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B is a natural product that has been identified as a novel cyclophilin-binding compound.[1] Cyclophilins are a family of ubiquitous proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity and are implicated in a variety of cellular processes, including protein folding, signal transduction, and immune response. The interaction of small molecules with cyclophilins can modulate their activity and is a key area of interest for drug discovery, particularly in the development of immunosuppressants and antiviral agents. This compound has been shown to have a lower binding affinity for cyclophilin A compared to the well-characterized inhibitor, cyclosporin A.[1]

These application notes provide detailed protocols for three robust and widely used biophysical methods to characterize the binding of this compound to cyclophilin A: a Fluorescence Polarization (FP) competitive binding assay, an Isothermal Titration Calorimetry (ITC) direct binding assay, and a Surface Plasmon Resonance (SPR) competitive binding assay. These assays will enable researchers to quantitatively determine the binding affinity (Kd or IC50) of this compound and to establish a platform for screening other potential cyclophilin inhibitors.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. Below are template tables for organizing the results obtained from each experimental protocol.

Table 1: Fluorescence Polarization (FP) Competitive Binding Assay Results

CompoundIC50 (µM)Ki (µM)Hill Slope
This compound
Cyclosporin A (Control)

Table 2: Isothermal Titration Calorimetry (ITC) Direct Binding Assay Results

CompoundKd (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound
Cyclosporin A (Control)

Table 3: Surface Plasmon Resonance (SPR) Competitive Binding Assay Results

CompoundIC50 (µM)ka (M⁻¹s⁻¹)kd (s⁻¹)KD (µM)
This compound
Cyclosporin A (Control)

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for cyclophilin A by measuring its ability to displace a fluorescently labeled ligand.[2]

Materials and Reagents:

  • Recombinant Human Cyclophilin A (e.g., from Sino Biological, Novatein Biosciences, or R&D Systems)[1][3][4]

  • Fluorescein-labeled Cyclosporin A (CsA-FITC) or a similar fluorescent probe

  • This compound

  • Cyclosporin A (unlabeled, as a positive control)

  • Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100

  • 384-well, non-binding, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

FP_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_measurement Measurement & Analysis A Prepare Reagent Solutions: - Cyclophilin A - CsA-FITC - this compound dilutions - Cyclosporin A dilutions B Add Cyclophilin A and CsA-FITC to all wells A->B Step 1 C Add this compound or Cyclosporin A dilutions B->C Step 2 D Incubate at Room Temperature C->D Step 3 E Read Fluorescence Polarization D->E Step 4 F Data Analysis: - Plot mP vs. [Competitor] - Determine IC50 and Ki E->F Step 5

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human cyclophilin A in Assay Buffer. The final concentration should be determined by titration, but a starting point is 20 nM.

    • Prepare a 2X working solution of CsA-FITC in Assay Buffer. The final concentration should be at or below its Kd for cyclophilin A (e.g., 5 nM).

    • Prepare a serial dilution series of this compound in Assay Buffer (e.g., from 100 µM to 1 nM).

    • Prepare a serial dilution series of unlabeled Cyclosporin A as a positive control.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the 2X cyclophilin A solution.

    • Add 10 µL of the 2X CsA-FITC solution to each well.

    • Add 5 µL of the this compound or Cyclosporin A serial dilutions to the appropriate wells. For control wells (maximum and minimum polarization), add 5 µL of Assay Buffer.

  • Incubation:

    • Mix the plate gently by shaking for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate filters for the fluorescent probe (e.g., excitation at 485 nm and emission at 535 nm for FITC).

  • Data Analysis:

    • Plot the mP values against the logarithm of the competitor (this compound or Cyclosporin A) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Protocol 2: Isothermal Titration Calorimetry (ITC)

This protocol describes the direct measurement of the binding thermodynamics between this compound and cyclophilin A.[5][6][7]

Materials and Reagents:

  • Recombinant Human Cyclophilin A, highly purified and dialyzed into the final assay buffer

  • This compound, dissolved in the final assay buffer

  • Assay Buffer: 20 mM Sodium Phosphate pH 7.0, 50 mM NaCl. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.[8]

  • Isothermal Titration Calorimeter

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_titration Titration & Analysis A Prepare Protein and Ligand in identical buffer B Degas samples A->B Step 1 C Load Cyclophilin A into the sample cell B->C Step 2 D Load this compound into the injection syringe C->D Step 3 E Equilibrate temperature D->E Step 4 F Perform serial injections of This compound into Cyclophilin A E->F Step 5 G Data Analysis: - Integrate heat pulses - Fit to a binding model - Determine Kd, n, ΔH, and ΔS F->G Step 6

Caption: Workflow for the Isothermal Titration Calorimetry direct binding assay.

Protocol Steps:

  • Sample Preparation:

    • Prepare a solution of cyclophilin A at a concentration of 10-50 µM in the Assay Buffer.

    • Prepare a solution of this compound at a concentration 10-20 times higher than the cyclophilin A concentration in the identical Assay Buffer.

    • Thoroughly degas both solutions immediately before use.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the cyclophilin A solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is typically discarded from the final analysis.

    • Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the cyclophilin A solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change per injection against the molar ratio of this compound to cyclophilin A.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Protocol 3: Surface Plasmon Resonance (SPR) Competitive Binding Assay

This protocol details a competitive binding assay to measure the affinity of this compound for cyclophilin A immobilized on a sensor chip.[5][9][10]

Materials and Reagents:

  • Recombinant His-tagged Human Cyclophilin A

  • This compound

  • Cyclosporin A (unlabeled, as a positive control and reference ligand)

  • SPR Instrument (e.g., Biacore)

  • NTA sensor chip

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration Solution: 350 mM EDTA

Experimental Workflow Diagram:

SPR_Workflow cluster_prep Chip Preparation cluster_assay Binding Assay cluster_analysis Data Analysis A Activate NTA sensor chip with Ni2+ B Immobilize His-tagged Cyclophilin A A->B Step 1 C Inject Cyclosporin A to determine Rmax B->C Step 2 D Inject mixtures of Cyclosporin A and this compound dilutions C->D Step 3 E Regenerate sensor surface D->E Step 4 F Measure response at equilibrium E->F Step 5 G Data Analysis: - Plot % inhibition vs. [this compound] - Determine IC50 F->G Step 6

Caption: Workflow for the Surface Plasmon Resonance competitive binding assay.

Protocol Steps:

  • Chip Preparation and Protein Immobilization:

    • Activate the NTA sensor chip surface with a pulse of NiCl2.

    • Immobilize the His-tagged cyclophilin A onto the NTA surface to a target density (e.g., 2000-4000 RU).

  • Assay Development:

    • Inject a saturating concentration of Cyclosporin A over the immobilized cyclophilin A surface to determine the maximum response (Rmax).

    • Determine a concentration of Cyclosporin A that gives a response of approximately 50-80% of Rmax to be used in the competition assay.

  • Competitive Binding Assay:

    • Prepare a series of samples containing a fixed concentration of Cyclosporin A (determined in the previous step) and varying concentrations of this compound.

    • Inject these mixtures over the cyclophilin A surface and a reference surface (activated and deactivated NTA surface).

    • Measure the response at equilibrium for each concentration of this compound.

  • Regeneration:

    • After each binding cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 350 mM EDTA) to remove the bound protein and ligand.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Calculate the percentage of inhibition of Cyclosporin A binding for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50.

Concluding Remarks

The selection of a primary assay will depend on the specific research question, available instrumentation, and throughput requirements. The Fluorescence Polarization assay is well-suited for high-throughput screening of compound libraries. Isothermal Titration Calorimetry provides a detailed thermodynamic profile of the binding interaction, offering insights into the driving forces of binding. Surface Plasmon Resonance allows for the real-time determination of binding kinetics (on- and off-rates) in a label-free manner. For a comprehensive characterization of the this compound-cyclophilin interaction, employing at least two of these orthogonal methods is recommended to validate the binding affinity and mechanism.

References

Application Notes and Protocols for the Experimental Use of Cymbimicin B in Immunosuppression Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B is a metabolite isolated from actinomycetes that has been identified as a cyclophilin-binding agent, suggesting its potential as an immunosuppressive compound.[1] Like the well-characterized immunosuppressant Cyclosporin A (CsA), this compound's mechanism of action is presumed to involve the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in the activation of T-lymphocytes. These application notes provide a comprehensive guide for the initial in vitro investigation of this compound's immunosuppressive properties, including detailed experimental protocols and data presentation guidelines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following protocols are based on established methods for characterizing similar cyclophilin-binding immunosuppressants.

Quantitative Data Summary

Table 1: Cyclophilin A Binding Affinity

CompoundRelative Binding Affinity to Cyclophilin A
Cyclosporin AHigh
Cymbimicin A6-fold lower than Cyclosporin A[1]
This compound ~100-fold lower than Cymbimicin A[1]

Table 2: In Vitro Immunosuppressive Activity (Template for Experimental Data)

AssayTest SubstanceIC50 (nM)
T-Cell ProliferationThis compound User-determined
Cyclosporin A (Control)User-determined
IL-2 ProductionThis compound User-determined
Cyclosporin A (Control)User-determined
IFN-γ ProductionThis compound User-determined
Cyclosporin A (Control)User-determined

Signaling Pathway

The proposed mechanism of action for this compound, based on its interaction with cyclophilin, is the inhibition of the calcineurin-NFAT signaling pathway. This pathway is central to T-cell activation. Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of calcineurin, a serine/threonine phosphatase. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2). By binding to cyclophilin, this compound is thought to form a complex that inhibits calcineurin's phosphatase activity, thereby preventing NFAT activation and subsequent cytokine gene expression.

CymbimicinB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN ↑ Ca2+ APC Antigen Presenting Cell (APC) APC->TCR Antigen Presentation NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylation NFAT NFAT (active) NFATp->NFAT Translocation CymbimicinB This compound Cyclophilin Cyclophilin CymbimicinB->Cyclophilin Complex This compound- Cyclophilin Complex Cyclophilin->Complex Complex->CaN Inhibition IL2_Gene IL-2 Gene NFAT->IL2_Gene Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA

Proposed signaling pathway of this compound in T-cell activation.

Experimental Protocols

The following are detailed protocols for the initial characterization of this compound's immunosuppressive effects.

T-Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the proliferation of T-lymphocytes following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound (stock solution in DMSO)

  • Cyclosporin A (positive control)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or CFSE)

  • 96-well flat-bottom cell culture plates

  • Scintillation counter or plate reader

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10⁶ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound and Cyclosporin A in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL or anti-CD3/anti-CD28 beads) to all wells except for the unstimulated control wells.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

  • For [³H]-Thymidine incorporation: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

  • For non-radioactive assays: Follow the manufacturer's instructions for the specific kit being used.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound.

TCell_Proliferation_Workflow isolate_pbmcs Isolate PBMCs plate_cells Plate Cells (1x10^5 cells/well) isolate_pbmcs->plate_cells add_compounds Add this compound & Controls plate_cells->add_compounds stimulate_cells Stimulate with Mitogen (e.g., PHA) add_compounds->stimulate_cells incubate_72h Incubate 72h stimulate_cells->incubate_72h add_label Add Proliferation Label (e.g., [3H]-Thymidine) incubate_72h->add_label incubate_18h Incubate 18h add_label->incubate_18h measure_proliferation Measure Proliferation incubate_18h->measure_proliferation analyze_data Calculate IC50 measure_proliferation->analyze_data

Workflow for the T-Cell Proliferation Assay.
Cytokine Production Assay (IL-2 and IFN-γ)

This protocol measures the effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.

Materials:

  • PBMCs (prepared as in the T-cell proliferation assay)

  • Complete RPMI-1640 medium

  • PHA or anti-CD3/anti-CD28 antibodies

  • This compound

  • Cyclosporin A

  • 96-well cell culture plates

  • ELISA kits for human IL-2 and IFN-γ

Procedure:

  • Follow steps 1-5 of the T-Cell Proliferation Assay protocol.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Measure the concentration of IL-2 and IFN-γ in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Generate dose-response curves and calculate the IC50 values for the inhibition of each cytokine.

NFAT Nuclear Translocation Assay

This assay directly assesses the effect of this compound on the nuclear translocation of NFAT, a key step in its proposed mechanism of action.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Complete RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • This compound

  • Cyclosporin A

  • Cell culture plates or chamber slides

  • Fixation and permeabilization buffers

  • Anti-NFAT primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed Jurkat cells or primary T-cells onto plates or chamber slides and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound or Cyclosporin A for 1-2 hours.

  • Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 30-60 minutes to induce NFAT activation.

  • Fix and permeabilize the cells according to standard immunofluorescence protocols.

  • Incubate the cells with the anti-NFAT primary antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of NFAT. The ratio of nuclear to cytoplasmic fluorescence intensity can be used as a measure of NFAT activation.

NFAT_Translocation_Workflow seed_cells Seed Jurkat or Primary T-Cells pretreat Pre-treat with This compound seed_cells->pretreat stimulate Stimulate with PMA/Ionomycin pretreat->stimulate fix_perm Fix and Permeabilize stimulate->fix_perm stain_nfat Stain for NFAT (Immunofluorescence) fix_perm->stain_nfat stain_nuclei Counterstain Nuclei (DAPI) stain_nfat->stain_nuclei image_analyze Image and Quantify Nuclear Translocation stain_nuclei->image_analyze

Workflow for the NFAT Nuclear Translocation Assay.

Conclusion

These application notes provide a foundational framework for the investigation of this compound as a potential immunosuppressive agent. The provided protocols for T-cell proliferation, cytokine production, and NFAT translocation assays will enable researchers to systematically evaluate its biological activity. Given its classification as a cyclophilin-binding compound, the proposed mechanism of action centered on the calcineurin-NFAT pathway serves as a strong starting point for more detailed mechanistic studies. The successful execution of these experiments will generate the necessary quantitative data to populate the provided tables and significantly advance our understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for Cymbimicin B in Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B is a novel metabolite isolated from the actinomycete Micromonospora sp. that has been identified as a binder of cyclophilin A (CypA).[1] Cyclophilins are a family of ubiquitous proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and trafficking.[2][3] CypA, the most abundant cytosolic cyclophilin, is implicated in a variety of pathological conditions, including inflammatory diseases, viral infections, and cancer, making it an attractive target for therapeutic intervention.[2][3][4] this compound, as a cyclophilin-binding agent, presents a promising scaffold for the development of novel therapeutics targeting these disease pathways.

These application notes provide a comprehensive overview of the potential uses of this compound in drug discovery platforms, including detailed protocols for its characterization and evaluation.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through binding to Cyclophilin A (CypA). The primary known function of CypA is its PPIase activity, which is crucial for the proper folding and function of numerous proteins. By binding to CypA, this compound is hypothesized to modulate its enzymatic activity and interfere with its interaction with various cellular and viral proteins.

The binding of this compound to CypA can lead to the modulation of several downstream signaling pathways implicated in disease pathogenesis. Based on the known functions of CypA and the effects of its well-characterized inhibitors like Cyclosporin A (CsA), the following pathways are of significant interest for investigating the effects of this compound:

  • Calcineurin/NFAT Signaling: The complex of CsA and CypA inhibits the phosphatase activity of calcineurin, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[5][6][7] This blockade of NFAT activation leads to the suppression of T-cell activation and cytokine production, which is the basis of CsA's immunosuppressive effects. It is plausible that this compound could exhibit similar immunomodulatory properties through this pathway.

  • MAPK Signaling: Extracellular CypA can activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, through its receptor CD147.[8] This can lead to cellular responses such as inflammation, proliferation, and migration. This compound could potentially modulate these responses by interfering with the CypA-CD147 interaction or by altering intracellular CypA activity that influences MAPK signaling.

  • NF-κB Signaling: CypA has been shown to interact with the p65/RelA subunit of NF-κB, promoting its nuclear translocation and enhancing its transcriptional activity.[9][10][11] By targeting CypA, this compound may inhibit NF-κB activation, a key pathway in inflammation and cancer.

  • PI3K/Akt/mTOR Signaling: CypA can protect cells from oxidative stress-induced apoptosis by activating the PI3K/Akt/mTOR pathway.[12] Investigating the effect of this compound on this pathway could reveal its potential in diseases characterized by oxidative stress.

  • Viral Replication: CypA is a host factor that is co-opted by several viruses, including HIV-1 and Hepatitis C Virus (HCV), for their replication.[13][14] Cyclophilin inhibitors have shown antiviral activity by disrupting the interaction between CypA and viral proteins. This compound could be explored as a potential antiviral agent.

Signaling Pathway Diagram

Cymbimicin_B_Signaling_Pathways cluster_nucleus Cymbimicin_B This compound CypA Cyclophilin A (CypA) Cymbimicin_B->CypA Binds to Calcineurin Calcineurin CypA->Calcineurin Forms complex with CypA->Calcineurin Inhibits CD147 CD147 CypA->CD147 Binds to (extracellular) p65 p65 (NF-κB) CypA->p65 Stabilizes & promotes nuclear translocation PI3K_Akt PI3K/Akt/mTOR Pathway CypA->PI3K_Akt Activates Viral_Proteins Viral Proteins (e.g., HIV Gag, HCV NS5A) CypA->Viral_Proteins Interacts with Viral_Replication Viral Replication CypA->Viral_Replication Inhibits NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression Activates MAPK MAPK Pathway (ERK, JNK, p38) CD147->MAPK Activates Inflammation_Proliferation Inflammation, Proliferation, Migration MAPK->Inflammation_Proliferation Leads to NFkB_Activation NF-κB Activation p65->NFkB_Activation Activates Cell_Survival Cell Survival, Anti-apoptosis PI3K_Akt->Cell_Survival Promotes Viral_Proteins->Viral_Replication Required for

Caption: Putative signaling pathways modulated by this compound through its interaction with Cyclophilin A.

Data Presentation

As specific quantitative data for this compound is not yet widely published, the following tables present hypothetical, yet plausible, data based on the known characteristics of other novel cyclophilin inhibitors.[3][15] These tables are intended to serve as a template for organizing experimental results obtained from the protocols outlined below.

Table 1: In Vitro Activity of this compound

Assay TypeTargetMetricValue
PPIase InhibitionHuman CypAIC505.8 µM
Competitive BindingHuman CypAKi2.1 µM
Calcineurin InhibitionCalcineurinIC50> 50 µM

Table 2: Cellular Activity of this compound

Cell LineAssayMetricValue
Jurkat (Human T-cell)NFAT-luciferase ReporterEC5012.5 µM
A549 (Human Lung Carcinoma)Cytotoxicity (72h)CC50> 100 µM
Huh-7 (Human Hepatoma)HCV RepliconEC508.2 µM

Experimental Protocols

The following protocols are adapted from established methods for characterizing cyclophilin inhibitors and can be applied to this compound.

Cyclophilin A Peptidyl-Prolyl cis-trans Isomerase (PPIase) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of CypA using a chymotrypsin-coupled spectrophotometric method.[2][12][16][17]

Workflow Diagram:

PPIase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, CypA, Chymotrypsin, Substrate (Suc-AAPF-pNA), and this compound dilutions Plate Add Assay Buffer, CypA, and this compound to a 96-well plate Reagents->Plate Incubate Incubate at 10°C for 10 minutes Plate->Incubate Add_Substrate Initiate reaction by adding Substrate and Chymotrypsin Incubate->Add_Substrate Measure Measure absorbance at 390 nm every second for 5 minutes Add_Substrate->Measure Plot Plot initial reaction rates vs. This compound concentration Measure->Plot Calculate_IC50 Calculate IC50 value Plot->Calculate_IC50

Caption: Workflow for the Cyclophilin A PPIase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8.

    • Recombinant Human Cyclophilin A (CypA): Prepare a stock solution in Assay Buffer.

    • α-Chymotrypsin: Prepare a stock solution in 1 mM HCl.

    • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). Prepare a stock solution in DMSO.

    • This compound: Prepare a serial dilution in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 85 µL of Assay Buffer to each well.

    • Add 5 µL of the this compound dilution (or DMSO for control).

    • Add 5 µL of the CypA solution to achieve a final concentration of 25 nM.

    • Incubate the plate at 10°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of a pre-mixed solution of Suc-AAPF-pNA (final concentration 50 µM) and α-chymotrypsin (final concentration 0.5 mg/mL).

    • Immediately measure the increase in absorbance at 390 nm at 10°C for 5 minutes using a plate reader.

  • Data Analysis:

    • Determine the initial rate of the reaction for each concentration of this compound.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay using Fluorescence Polarization

This assay determines the binding affinity of this compound to CypA by measuring the displacement of a fluorescently labeled ligand.[8][18][19][20][21]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, CypA, Fluorescent Ligand, and this compound dilutions Plate Add Assay Buffer, CypA, Fluorescent Ligand, and this compound to a black 384-well plate Reagents->Plate Incubate Incubate at room temperature for 30 minutes, protected from light Plate->Incubate Measure Measure fluorescence polarization using a plate reader Incubate->Measure Plot Plot fluorescence polarization vs. This compound concentration Measure->Plot Calculate_Ki Calculate IC50 and Ki values Plot->Calculate_Ki

Caption: Workflow for the Fluorescence Polarization Competitive Binding Assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5.

    • Recombinant Human Cyclophilin A (CypA): Prepare a stock solution in Assay Buffer.

    • Fluorescent Ligand: A fluorescein-labeled Cyclosporin A analog. Prepare a stock solution in DMSO.

    • This compound: Prepare a serial dilution in DMSO.

  • Assay Procedure (384-well black plate format):

    • Add 10 µL of Assay Buffer to each well.

    • Add 5 µL of the this compound dilution (or DMSO for control).

    • Add 5 µL of a pre-mixed solution of CypA (final concentration 10 nM) and the fluorescent ligand (final concentration 5 nM).

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a suitable plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Calculate the IC50 value from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Cellular Calcineurin/NFAT Pathway Activation Assay

This cell-based reporter assay assesses the ability of this compound to inhibit the calcineurin-dependent activation of the NFAT transcription factor.[22][23]

Workflow Diagram:

NFAT_Assay_Workflow cluster_transfection Cell Culture & Transfection cluster_treatment Treatment & Stimulation cluster_lysis_measurement Lysis & Measurement cluster_analysis Data Analysis Culture Culture Jurkat cells Transfect Transfect cells with an NFAT-luciferase reporter plasmid Culture->Transfect Plate Plate transfected cells in a 96-well plate Transfect->Plate Treat Treat cells with this compound for 1 hour Plate->Treat Stimulate Stimulate cells with PMA and Ionomycin Treat->Stimulate Incubate Incubate for 6 hours Stimulate->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Plot Plot luminescence vs. This compound concentration Measure->Plot Calculate_EC50 Calculate EC50 value Plot->Calculate_EC50

Caption: Workflow for the NFAT-Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.

    • Transfect the cells with a luciferase reporter plasmid containing multiple copies of the NFAT binding site upstream of a minimal promoter.

  • Assay Procedure (96-well white plate format):

    • Plate the transfected Jurkat cells at a density of 1 x 105 cells per well.

    • Treat the cells with a serial dilution of this compound for 1 hour.

    • Stimulate the cells with Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and Ionomycin (1 µM) to activate the T-cell receptor signaling pathway.

    • Incubate the plate for 6 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the EC50 value, which represents the concentration of this compound that causes 50% inhibition of NFAT-driven luciferase expression.

Conclusion

This compound represents a novel chemical entity with the potential to modulate the activity of Cyclophilin A, a key protein in various disease processes. The application notes and protocols provided herein offer a framework for the systematic evaluation of this compound in drug discovery platforms. By characterizing its inhibitory activity, binding affinity, and cellular effects, researchers can elucidate its mechanism of action and explore its therapeutic potential for a range of human diseases. Further investigation into the specific signaling pathways modulated by this compound will be crucial in defining its pharmacological profile and advancing its development as a potential drug candidate.

References

Application Notes and Protocols for Large-Scale Fermentation of Micromonospora sp. for Cymbimicin B Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Micromonospora is a well-established source of diverse and potent bioactive secondary metabolites, including clinically significant antibiotics like gentamicin.[1][2] Cymbimicin A and B are novel metabolites isolated from the culture broth of a Micromonospora sp. strain, which have garnered interest for their unique chemical structures and biological activities, including cyclophilin-binding properties.[3] The production of these secondary metabolites is highly dependent on specific culture conditions.[1] Optimizing the large-scale fermentation process is therefore a critical step for producing sufficient quantities of Cymbimicin B for research and drug development purposes.

This document provides a detailed protocol for the large-scale fermentation of Micromonospora sp. to produce this compound, covering inoculum development, production medium optimization, bioreactor setup, and downstream processing for isolation.

Strain Maintenance and Inoculum Development

Proper maintenance of the Micromonospora sp. strain and a robust inoculum development procedure are crucial for consistent and high-yield fermentations.

Protocol 1: Strain Revival and Seed Culture Preparation

  • Strain Revival : Revive a cryopreserved vial of Micromonospora sp. (stored in 20% glycerol at -80°C) by streaking onto an ISP2 agar plate.[1]

  • Incubation : Incubate the plate at 28-30°C for 7-15 days, or until well-developed colonies with the characteristic yellow-orange pigmentation are observed.[4]

  • First Stage Seed Culture (Shake Flask) : In a sterile laminar flow hood, inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of seed culture medium (see Table 1).

  • Incubation : Incubate the flask on a rotary shaker at 200-250 RPM and 28-30°C for 48-72 hours. Successful growth is indicated by visible turbidity and pellet formation.

  • Second Stage Seed Culture (Bioreactor Inoculum) : Transfer the first-stage seed culture to a larger flask or seed fermenter containing the same seed medium, maintaining a 5-10% (v/v) inoculum volume.

  • Incubation : Incubate under the same conditions for another 48-72 hours. This culture will be used to inoculate the production bioreactor.

Large-Scale Fermentation Protocol

This protocol outlines the setup and operation of a large-scale bioreactor for the production of this compound. Fermentation optimization involves the careful control of physical and chemical parameters to maximize the yield of the desired secondary metabolite.[5][6]

Protocol 2: Production Stage Fermentation

  • Bioreactor Preparation : Prepare and sterilize a production-scale bioreactor (e.g., 50 L) containing the production medium (see Table 2).

  • Inoculation : Aseptically transfer the second-stage seed culture into the production bioreactor to achieve a final inoculum concentration of 5-10% (v/v).

  • Fermentation Parameters : Maintain the fermentation parameters as specified in Table 3. These parameters, including pH, temperature, dissolved oxygen, and agitation, must be closely monitored and controlled throughout the fermentation run.[6][7]

  • Foam Control : Add an appropriate antifoaming agent, such as UCON-LB625, as needed. Note that some antifoam agents (e.g., P-2000) can dramatically reduce antibiotic titers.[8]

  • Fermentation Duration : Run the fermentation for 120-240 hours. The optimal harvest time should be determined by periodically sampling the broth and analyzing this compound concentration using methods like HPLC. Antibiotic production by Micromonospora often initiates in the stationary phase of growth, typically appearing after 7 days and strengthening by day 14 or 21.[1]

  • Harvest : Once the peak titer of this compound is reached, harvest the fermentation broth for downstream processing.

Downstream Processing and Isolation

Following fermentation, this compound must be extracted from the culture broth and purified.

Protocol 3: this compound Isolation and Purification

  • Biomass Removal : Separate the mycelial biomass from the fermentation broth by centrifugation or microfiltration.

  • Solvent Extraction : Extract the clarified supernatant (broth) with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.[9][10] Perform the extraction multiple times to ensure complete recovery.

  • Concentration : Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification : a. Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.[9] b. Elute the column with a solvent gradient (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to separate the compounds based on polarity. c. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Final Purification : Pool the this compound-rich fractions and perform a final purification step, typically using preparative HPLC, to obtain the pure compound.

  • Structure Verification : Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]

Data Presentation

Table 1: Recommended Seed Culture Medium Composition

ComponentConcentration (g/L)Purpose
Soluble Starch10.0 - 20.0Carbon Source
Glucose5.0 - 10.0Carbon Source
Yeast Extract2.0 - 5.0Nitrogen & Growth Factor Source
Peptone2.0 - 5.0Nitrogen Source
CaCO₃1.0 - 2.0pH Buffer
K₂HPO₄0.5Phosphate Source
MgSO₄·7H₂O0.5Trace Element
Initial pH7.0 - 7.2Optimal Growth

Note: Media composition should be optimized for the specific Micromonospora strain. This composition is based on typical media used for actinomycete seed cultures.[11]

Table 2: Recommended Production Medium Composition

ComponentConcentration (g/L)Purpose
Soluble Starch20.0 - 40.0Primary Carbon Source for Antibiotic Production[11]
Soybean Meal5.0 - 15.0Complex Nitrogen Source, enhances secondary metabolism[11]
Tomato Paste10.0 - 20.0Stimulatory effect, pH maintenance[8]
CaCO₃2.0 - 4.0pH Buffer
K₂HPO₄1.0 - 1.2Phosphate Source, concentration can enhance production[11]
FeSO₄·7H₂O0.03Trace Element
CoCl₂0.001Trace Element, often crucial for secondary metabolism[11]
Initial pH6.8 - 7.0Optimal for Production Phase

Note: Complex media are often preferred for higher fermentation yields.[1] The optimal carbon and nitrogen sources can be strain-specific.

Table 3: Key Large-Scale Fermentation Parameters

ParameterRecommended RangeRationale
Temperature28 - 35°COptimal growth and secondary metabolite production range for mesophilic Micromonospora.[2]
pH6.0 - 7.5Maintain pH to prevent inhibition of growth and biosynthesis. Tomato paste can help maintain a lower pH which may be beneficial.[8]
Agitation Speed200 - 400 RPMEnsures proper mixing and nutrient distribution, but excessive shear can damage mycelia.[12]
Aeration Rate0.5 - 1.5 vvmProvides dissolved oxygen for aerobic respiration and biosynthesis.[12]
Dissolved Oxygen (DO)> 30% saturationCrucial for aerobic metabolism; DO levels below a critical point can limit production.
Fermentation Time120 - 240 hoursSecondary metabolite production often occurs in the late-log to stationary phase.

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_ferm Production Stage cluster_dsp Downstream Processing A Strain Revival (Cryovial) B Agar Plate Culture (7-15 days) A->B C Stage 1 Seed Culture (Shake Flask) B->C D Stage 2 Seed Culture (Seed Fermenter) C->D E Large-Scale Fermentation (50L Bioreactor) ~10 days D->E F Harvest & Biomass Separation E->F G Solvent Extraction (Ethyl Acetate) F->G H Crude Extract Concentration G->H I Column Chromatography (Purification) H->I J Preparative HPLC (Final Purification) I->J K Pure this compound J->K

Caption: Workflow for this compound production.

regulation_pathway cluster_inputs Fermentation Inputs & Conditions cluster_cell Micromonospora sp. Cell cluster_output Process Outputs Nutrients Nutrient Sources (Carbon, Nitrogen, Phosphate) Primary Primary Metabolism (Growth & Biomass) Nutrients->Primary Conditions Physical Parameters (pH, Temp, DO, Agitation) Conditions->Primary Precursors Precursors & Trace Elements (e.g., CoCl₂) Biosynthesis This compound Biosynthetic Gene Cluster (BGC) Precursors->Biosynthesis Regulatory Regulatory Networks (e.g., Quorum Sensing, LuxR) Primary->Regulatory Growth Phase Transition Biomass Cell Biomass Primary->Biomass Regulatory->Biosynthesis Activation CymbimicinB This compound (Secondary Metabolite) Biosynthesis->CymbimicinB

Caption: Factors regulating this compound biosynthesis.

References

Application Notes and Protocols for the Quantification of Cymbimicin B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful analytical techniques widely used for the quantification of pharmaceuticals in various matrices.

High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For quantification, a detector, commonly a UV-Vis detector, measures the absorbance of the analyte at a specific wavelength. HPLC with UV detection is a widely used method for the analysis of pharmaceutical formulations.[1] A key advantage is its simplicity and cost-effectiveness. However, its sensitivity might be limited for biological samples with low analyte concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After separation by LC, the analyte is ionized and detected by a mass spectrometer. The use of Multiple Reaction Monitoring (MRM) allows for highly specific and sensitive quantification, making it the preferred method for analyzing compounds in complex biological matrices like plasma and tissue homogenates.[2][3] LC-MS/MS methods can achieve very low limits of quantification, which is crucial for pharmacokinetic and toxicokinetic studies.[2]

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods used for Amphotericin B quantification in bulk and pharmaceutical dosage forms.[4]

1. Sample Preparation (for bulk drug or formulation):

  • Accurately weigh and dissolve the Cymbimicin B standard or sample in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).[4]
  • Perform serial dilutions with the mobile phase to prepare calibration standards and quality control (QC) samples at various concentrations.
  • Filter all solutions through a 0.2 µm or 0.45 µm syringe filter before injection.[4]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium acetate buffer, pH 4).[1] The exact ratio should be optimized for best peak shape and separation. A common starting point could be a 72:28 (v/v) mixture of acetonitrile and sodium acetate buffer.[1]
  • Flow Rate: 1.0 mL/min.[1]
  • Detection Wavelength: To be determined by measuring the UV-Vis spectrum of this compound. For Amphotericin B, wavelengths around 383 nm and 408 nm are commonly used.[1]
  • Injection Volume: 20 µL.[4]
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C) for better reproducibility.[5]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte versus its concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the quantification of Polymyxin B in biological samples.[2][3]

1. Sample Preparation (for biological matrices like plasma or serum):

  • Protein Precipitation: This is a simple and common method for removing proteins from biological samples.[2]
  • To 100 µL of plasma or serum sample, add 200 µL of a precipitation solvent (e.g., acetonitrile containing 0.1% formic acid or 5% trichloroacetic acid).[2][3]
  • Vortex the mixture for 2 minutes.[3]
  • Centrifuge at high speed (e.g., 18,800 x g) for 15 minutes at 4°C.[3]
  • Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.[3]
  • Internal Standard: It is highly recommended to use an internal standard (IS) to improve the accuracy and precision of the method. A stable isotopically labeled analog of this compound would be ideal. If not available, a structurally similar compound can be used.[6] The IS should be added to all samples, standards, and QCs before the precipitation step.

2. LC-MS/MS Conditions:

  • LC System: An ultra-performance liquid chromatography (UPLC) system is preferred for better resolution and faster analysis times.[2]
  • Column: A C18 column with a smaller particle size (e.g., 1.7 µm) is recommended (e.g., Waters Acquity UPLC HSS C18).[2]
  • Mobile Phase:
  • Phase A: Water with 0.1% or 0.2% formic acid.[2][3]
  • Phase B: Acetonitrile with 0.1% or 0.2% formic acid.[2][3]
  • Gradient Elution: A gradient elution is typically used to achieve good separation of the analyte from matrix components. An example gradient could be:
  • Start with a low percentage of mobile phase B (e.g., 5%) for the first few minutes.
  • Gradually increase the percentage of mobile phase B to elute the analyte.
  • Increase to a high percentage of mobile phase B to wash the column.
  • Return to the initial conditions to re-equilibrate the column.
  • Flow Rate: 0.3 mL/min.[5]
  • Injection Volume: 1-5 µL.[5][7]
  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode should be tested to determine the optimal ionization for this compound. For Polymyxin B, positive ion mode is used.[2]
  • MRM Transitions: The precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of the precursor ion) need to be determined by infusing a standard solution of the analyte into the mass spectrometer. These precursor-to-product ion transitions are then used for quantification in MRM mode.

3. Method Validation:

  • The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
  • Specificity and Selectivity: Ensuring no interference from endogenous components in the matrix.[6]
  • Linearity: The range of concentrations over which the method is accurate and precise.[6]
  • Accuracy and Precision: Typically assessed at low, medium, and high QC concentrations.[6]
  • Recovery: The efficiency of the extraction procedure.[6]
  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.[6]
  • Stability: Stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[2][6]

Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for Polymyxin B and Amphotericin B, which can serve as a reference for developing a method for this compound.

Table 1: Quantitative Parameters for Polymyxin B Quantification by UPLC-MS/MS in Mouse Serum and Epithelial Lining Fluid (ELF) [2]

ParameterSerumELF
Linear Concentration Range 0.0065–3.2 mg/L0.0065–3.2 mg/L
Interday Variation (%CV) < 10%< 10%
Accuracy 88%–115%88%–115%
Extraction Recovery 95.6%–115.6%89.6%–105.9%

Table 2: Quantitative Parameters for Amphotericin B Quantification by HPLC-UV [1][8]

ParameterMethod 1[1]Method 2[8]
Linear Concentration Range 0.039 to 40 µg/mL0.1-10.0 µg/mL
Intra-day RSD -< 5%
Inter-day RSD -< 5%
Limit of Detection (LOD) -Not specified
Limit of Quantification (LOQ) -Not specified

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM Detection) ms_ionization->ms_detection quantification Quantification (using Calibration Curve) ms_detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

signaling_pathway CymbimicinB This compound Target Molecular Target (e.g., Enzyme, Receptor) CymbimicinB->Target Inhibition/Activation DownstreamEffector1 Downstream Effector 1 Target->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 Target->DownstreamEffector2 BiologicalResponse Biological Response (e.g., Cell Death, Cytokine Release) DownstreamEffector1->BiologicalResponse DownstreamEffector2->BiologicalResponse

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for In Vitro Assessment of Cymbimicin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymbimicin B, a metabolite isolated from Micromonospora sp., has been identified as a compound that binds to cyclophilins.[1] Cyclophilins are a family of highly conserved proteins that act as peptidyl-prolyl isomerases (PPIases), playing a crucial role in protein folding and various cellular processes in both prokaryotes and eukaryotes.[2][3] The inhibition of cyclophilins is a therapeutic strategy for various diseases, including viral infections and inflammatory conditions.[3][4][5] The cyclophilin-binding activity of this compound suggests a potential novel mechanism for antimicrobial action.

These application notes provide a comprehensive suite of in vitro assays to systematically evaluate the antimicrobial efficacy, safety profile, and potential mechanism of action of this compound. The protocols are designed to guide researchers in generating robust and reproducible data for the preclinical assessment of this compound.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for the in vitro characterization of this compound.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Characterization cluster_mechanistic Mechanism of Action Studies MIC MIC Determination MBC MBC Determination MIC->MBC Spectrum Spectrum of Activity MIC->Spectrum TimeKill Time-Kill Kinetics MBC->TimeKill Cytotoxicity Cytotoxicity Assays Spectrum->Cytotoxicity Cyclophilin_Binding Microbial Cyclophilin Binding/Inhibition TimeKill->Cyclophilin_Binding Cytotoxicity->Cyclophilin_Binding Mutant_Screening Screening against Cyclophilin Mutants Cyclophilin_Binding->Mutant_Screening Macromolecular_Synthesis Macromolecular Synthesis Assays Cyclophilin_Binding->Macromolecular_Synthesis

Caption: Tiered approach for in vitro evaluation of this compound.

Primary Screening: Antimicrobial Potency

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7][8][9]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the test bacteria in sterile saline or broth.[10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[7]

  • The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[11][12][13]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto an MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that shows no bacterial growth on the MHA plate.[12]

Data Presentation: MIC and MBC Values

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
This compoundStaphylococcus aureus
This compoundEscherichia coli
This compoundPseudomonas aeruginosa
This compoundEnterococcus faecalis
Control AbxStaphylococcus aureus

Interpretation: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.

Secondary Characterization: Spectrum and Dynamics

Protocol: Spectrum of Activity

This involves performing the MIC assay against a broader panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14][15]

Procedure: Follow the MIC protocol (Section 1.1) for a diverse panel of microorganisms, including drug-resistant strains.

Protocol: Time-Kill Kinetics Assay

This assay assesses the rate at which this compound kills a bacterial population over time.[16][17][18][19]

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • CAMHB

  • Sterile saline

  • MHA plates

Procedure:

  • Prepare a bacterial culture in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Add this compound at the desired concentrations. Include a growth control without the compound.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions in sterile saline and plate on MHA to determine the number of viable bacteria (CFU/mL).

  • Plot log₁₀ CFU/mL versus time. A ≥ 3-log₁₀ reduction in CFU/mL is considered bactericidal activity.[16]

Safety Profile: In Vitro Cytotoxicity

Protocol: MTT Assay for Mammalian Cell Viability

This colorimetric assay measures the metabolic activity of mammalian cells as an indicator of cell viability and cytotoxicity.[20][21][22]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Sterile 96-well plates

Procedure:

  • Seed mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Data

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
This compoundHEK29324
This compoundHEK29348
This compoundHepG224
This compoundHepG248
DoxorubicinHEK29348

Mechanism of Action Studies

Proposed Signaling Pathway for Investigation

The following diagram illustrates a hypothetical pathway for this compound's antimicrobial action based on its cyclophilin-binding properties.

MoA_pathway CymbimicinB This compound Bacterial_Cyp Bacterial Cyclophilin (PPIase) CymbimicinB->Bacterial_Cyp Inhibition Folded_Protein Correctly Folded Protein Bacterial_Cyp->Folded_Protein Catalyzes Folding Protein_Substrate Unfolded Protein Substrate Protein_Substrate->Bacterial_Cyp Binding Cell_Wall Cell Wall Synthesis Folded_Protein->Cell_Wall Virulence Virulence Factor Production Folded_Protein->Virulence Stress Stress Response Folded_Protein->Stress Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Virulence->Cell_Death Stress->Cell_Death

Caption: Hypothetical mechanism of this compound via cyclophilin inhibition.

Protocol: Screening Against Cyclophilin Mutant Strains

Comparing the MIC of this compound against wild-type and cyclophilin-deficient or overexpressing bacterial strains can provide evidence for its on-target activity.

Procedure:

  • Obtain or generate bacterial strains with deletions or overexpression of cyclophilin genes (e.g., ppiA, ppiB).

  • Perform the MIC assay (Section 1.1) simultaneously on the wild-type and mutant strains.

  • A significant increase in the MIC for the overexpressing strain or a decrease for the deletion strain would suggest that cyclophilin is a target of this compound.

Protocol: In Vitro Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified microbial cyclophilin.

Materials:

  • Purified recombinant microbial cyclophilin

  • Substrate peptide (e.g., N-Suc-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Chymotrypsin

  • Assay buffer

  • Spectrophotometer

Procedure:

  • The assay is based on the principle that chymotrypsin only cleaves the trans-isomer of the substrate peptide.

  • In the absence of cyclophilin, the cis-to-trans isomerization is slow. Cyclophilin accelerates this rate-limiting step.

  • Set up reactions containing the substrate peptide, chymotrypsin, and varying concentrations of this compound in the assay buffer.

  • Initiate the reaction by adding purified microbial cyclophilin.

  • Monitor the cleavage of the p-nitroanilide group by measuring the increase in absorbance at 390 nm over time.

  • Calculate the rate of the reaction at each this compound concentration and determine the IC₅₀ for PPIase inhibition.

These protocols provide a robust framework for the initial in vitro characterization of this compound. The results from these assays will be crucial in guiding further preclinical development and in understanding the therapeutic potential of this novel cyclophilin-binding compound.

References

Application Notes: Evaluating the Cytotoxicity of Cymbimicin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cymbimicin B is a novel metabolite isolated from the actinomycete strain Micromonospora sp.[1]. Alongside its counterpart, Cymbimicin A, it has been identified as a cyclophilin-binding structure, suggesting potential immunosuppressive properties[1]. As with any novel compound intended for therapeutic development, a thorough evaluation of its cytotoxic profile is a critical first step. These application notes provide a comprehensive framework and detailed protocols for assessing the cytotoxic effects of this compound using established cell-based assays.

The proposed workflow begins with primary screening assays to determine the overall impact of this compound on cell viability and membrane integrity. These include the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane damage. Following initial characterization, secondary assays, such as the Caspase-3/7 assay, can be employed to elucidate the specific mechanism of cell death, such as apoptosis. This tiered approach ensures a systematic and thorough characterization of the compound's cytotoxic potential.

Recommended Workflow for Cytotoxicity Assessment

A logical progression of assays is recommended to efficiently characterize the cytotoxic profile of this compound. The initial phase focuses on determining if the compound affects cell viability. If cytotoxicity is observed, the subsequent phase aims to understand the underlying mechanism.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation start Prepare Cancer Cell Line Culture (e.g., HeLa, A549, Jurkat) treat Treat cells with a dose range of this compound start->treat viability Assess Cell Viability & Membrane Integrity treat->viability analysis Calculate IC50 / EC50 Values viability->analysis decision Is this compound Cytotoxic? analysis->decision apoptosis Apoptosis Assay (Caspase-3/7 Activity) decision->apoptosis  Yes   end_no Conclusion: Not Cytotoxic at Tested Concentrations decision->end_no end_apoptosis Conclusion: Apoptotic Pathway Involvement apoptosis->end_apoptosis

Caption: Workflow for evaluating this compound cytotoxicity.

Protocols

MTT Assay for Cell Viability

Principle

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[4]. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[5].

G cluster_cell Viable Cell mito Mitochondria (Active Dehydrogenases) Formazan Purple Formazan (Insoluble) mito->Formazan Reduction MTT Yellow MTT (Water-Soluble) MTT->mito Enters cell Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4]. Add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL) and incubate for 3-4 hours at 37°C.[3][5].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[6].

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • % Viability = (Absorbance_Treated / Absorbance_Control) x 100

LDH Assay for Cytotoxicity

Principle

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[7]. The LDH cytotoxicity assay measures the amount of LDH released from dead or dying cells as an indicator of cytotoxicity.[8][9]. The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled reaction leads to the reduction of a tetrazolium salt (INT) into a colored formazan product.[8]. The intensity of the color, measured by absorbance, is proportional to the amount of LDH released and thus to the number of damaged cells.[7][8].

G cluster_0 Damaged Cell cluster_1 Assay Reaction in Supernatant cell Compromised Plasma Membrane ldh_out LDH Release cell->ldh_out ldh_in LDH ldh_out->ldh_in LDH in supernatant reaction Lactate + NAD+ → Pyruvate + NADH ldh_in->reaction Catalyzes tetrazolium INT (Tetrazolium Salt) → Formazan (Colored) reaction->tetrazolium NADH reduces measurement Measure Absorbance (490 nm) tetrazolium->measurement

Caption: Principle of the LDH cytotoxicity assay.

Protocol

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol to seed and treat cells with this compound in a 96-well plate.

  • Assay Controls: Prepare three sets of control wells:

    • Spontaneous Release: Cells treated with vehicle only (measures background LDH release).

    • Maximum Release: Cells treated with a lysis solution (e.g., 10% Triton X-100) 45 minutes before the end of incubation (measures total LDH).[7].

    • Background Control: Medium only, without cells.[8].

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[8].

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[10]. Add 100 µL of the LDH Reaction Solution (containing substrate, cofactor, and dye) to each well.[8].

  • Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[10]. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the different controls.[10].

    • % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100

Caspase-Glo® 3/7 Assay for Apoptosis

Principle

Caspases-3 and -7 are key "executioner" enzymes that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11]. In the presence of active caspase-3/7 in apoptotic cells, the substrate is cleaved, releasing aminoluciferin. This product is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of active caspase-3/7.[11].

G cluster_cell Apoptotic Cell caspase Active Caspase-3/7 cleavage Substrate Cleavage caspase->cleavage Cleaves DEVD reagent Caspase-Glo® 3/7 Reagent (Pro-luminescent DEVD substrate + Luciferase) reagent->caspase Enters lysed cell aminoluciferin Aminoluciferin Released cleavage->aminoluciferin light Light Signal (Luminescence) aminoluciferin->light Luciferase + ATP

Caption: Principle of the Caspase-Glo® 3/7 assay.

Protocol

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells and medium.[11].

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to caspase activity. Data can be expressed as fold change in luminescence relative to the untreated control.

    • Fold Change = Luminescence_Treated / Luminescence_Control

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between different concentrations of this compound. The following tables provide templates for presenting hypothetical results from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound (µM)Mean Absorbance (570 nm)Std. Dev.% Cell Viability
0 (Control)1.2500.085100.0
11.1880.07295.0
50.9380.06175.0
100.6250.04550.0
250.3130.03025.0
500.1250.01510.0

Table 2: Cytotoxic Effect of this compound (LDH Release Assay)

This compound (µM)Mean Absorbance (490 nm)Std. Dev.% Cytotoxicity
0 (Spontaneous)0.2100.0150.0
10.2450.0184.4
50.4200.02526.3
100.6900.04060.0
250.8800.05583.8
500.9500.06092.5
Max Release1.0000.070100.0

Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay)

This compound (µM)Mean Luminescence (RLU)Std. Dev.Fold Change vs. Control
0 (Control)15,0001,2001.0
118,0001,5001.2
545,0003,1003.0
1090,0006,5006.0
25135,0009,8009.0
50142,50011,0009.5

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Cymbimicin B in Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the fermentation of the actinomycete Micromonospora sp. for the production of Cymbimicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what organism produces it?

This compound is a novel cyclophilin-binding metabolite with potential immunosuppressive properties. It is a secondary metabolite produced by a strain of Micromonospora sp., a genus of Gram-positive bacteria belonging to the actinomycetes.[1][2][3]

Q2: What are the general fermentation conditions for Micromonospora sp.?

Micromonospora species are generally aerobic to microaerophilic and prefer neutral to slightly alkaline pH conditions for optimal growth and secondary metabolite production.[4] They are chemoorganotrophic, meaning they derive energy from organic compounds. While specific conditions vary between species and for the production of different metabolites, a common fermentation approach involves submerged culture in a nutrient-rich medium.[5][6]

Q3: Why is the yield of this compound from my fermentation unexpectedly low?

Low yields of secondary metabolites like this compound can stem from a variety of factors. These can be broadly categorized into issues with the producing strain, suboptimal fermentation conditions (including media composition and physical parameters), and problems with the fermentation process itself. A systematic troubleshooting approach is necessary to identify and resolve the root cause.

Troubleshooting Guide: Low this compound Yield

This guide provides a structured approach to identifying and resolving common issues leading to diminished this compound production.

Problem Area 1: Producing Strain and Inoculum

Q: My Micromonospora sp. culture is growing poorly or not at all. What should I check?

A: Poor growth is a primary reason for low secondary metabolite production. Consider the following:

  • Culture Purity: Verify the purity of your Micromonospora sp. culture. Contamination with other bacteria or fungi can inhibit growth and production. Streak the culture on a suitable agar medium to check for uniform colony morphology.

  • Inoculum Quality: The age and viability of the inoculum are critical. An old or poorly grown seed culture will result in a long lag phase and suboptimal fermentation performance. It is recommended to use a fresh, actively growing seed culture.

  • Strain Stability: Repeated subculturing can sometimes lead to strain degeneration and reduced productivity. It is advisable to use a fresh culture from a cryopreserved stock.

Problem Area 2: Fermentation Medium Composition

Q: I suspect my fermentation medium is not optimal. How can I improve it?

A: The composition of the fermentation medium has a profound impact on secondary metabolite production. Key components to evaluate are the carbon and nitrogen sources.

  • Carbon Source: The type and concentration of the carbon source are critical. While glucose is a commonly used carbon source, some secondary metabolite production is enhanced by more slowly metabolized sugars.[7] It is advisable to test a range of carbon sources.

  • Nitrogen Source: Organic nitrogen sources such as soybean meal, fodder yeast, and peptone often support better growth and antibiotic production in Micromonospora compared to inorganic sources.[7][8]

  • Phosphate Levels: Phosphate is essential for growth, but high concentrations can sometimes inhibit secondary metabolite production. Optimization of the phosphate concentration in the medium may be necessary.

  • Trace Elements: The presence of essential trace elements can significantly influence enzyme activities involved in secondary metabolite biosynthesis. Ensure your medium contains an adequate supply of these micronutrients.

Problem Area 3: Physical Fermentation Parameters

Q: How do physical parameters like pH, temperature, and aeration affect this compound yield?

A: The physical environment of the fermentation must be tightly controlled for optimal production.

  • pH: The optimal pH for secondary metabolite production by Micromonospora is typically in the range of 6.0 to 7.5.[7] It is crucial to monitor and control the pH throughout the fermentation, as microbial metabolism can cause significant pH shifts. A pH outside the optimal range can inhibit key biosynthetic enzymes.

  • Temperature: Most Micromonospora species have an optimal growth temperature between 28°C and 37°C.[4] Running the fermentation outside of this optimal range can negatively impact both growth and production.

  • Aeration and Agitation: As aerobic organisms, Micromonospora require sufficient dissolved oxygen for growth and secondary metabolite synthesis. Inadequate aeration, often due to low agitation speeds or high culture viscosity, can be a major limiting factor.

  • Antifoam Agents: While necessary to control foaming, some antifoam agents can negatively impact antibiotic production. If you are observing low yields, consider testing different types of antifoam agents.

Data Presentation: Impact of Fermentation Parameters on Secondary Metabolite Yield

The following tables summarize quantitative data from studies on Micromonospora and related actinomycetes, illustrating the impact of key fermentation parameters on secondary metabolite yield. While this data is not specific to this compound, it provides valuable insights for optimization.

Table 1: Effect of pH on Antibiotic Production

pHRelative Antibiotic Yield (%)Reference
4.540[9]
6.592.5[9]
7.0100 (Optimal)[7]
7.5100 (Optimal)[9]
8.0Decreased[10]
9.527.5[9]

Table 2: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (1% w/v)Relative Antibiotic Activity (%)Reference
Glucose85[10]
Soluble Starch100 (Optimal)[10]
Maltose70[10]
Lactose60[10]
Fructose55[10]

Table 3: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen Source (2% w/v)Relative Antibiotic Activity (%)Reference
Soybean Meal100 (Optimal)[8]
Peptone85[8]
Yeast Extract80[8]
Ammonium Chloride40[8]
Sodium Nitrate35[8]

Experimental Protocols

Protocol 1: General Fermentation Protocol for Micromonospora sp.

This protocol provides a general starting point for the fermentation of Micromonospora sp. for this compound production. Optimization of specific components and parameters is recommended.

  • Seed Culture Preparation:

    • Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with a fresh culture of Micromonospora sp. from an agar plate or a cryopreserved vial.

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 2-3 days, or until good growth is observed.

  • Production Fermentation:

    • Prepare the production medium. A starting point could be a medium containing (per liter): 20 g soluble starch, 10 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, and 2 g CaCO3. Adjust the initial pH to 7.0.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28-30°C with agitation at 200-250 rpm for 7-10 days.

    • Monitor the fermentation by taking aseptic samples periodically to measure pH, cell growth (e.g., by dry cell weight), and this compound production.

Protocol 2: Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for extracting and quantifying this compound from the fermentation broth.

  • Sample Preparation:

    • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

    • Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate.

    • Evaporate the organic solvent under reduced pressure to obtain a crude extract.

    • Dissolve the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound. If the maximum absorbance is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

    • Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Troubleshooting_Workflow start Low this compound Yield strain Check Producing Strain start->strain media Evaluate Fermentation Medium start->media params Assess Physical Parameters start->params purity Verify Culture Purity strain->purity inoculum Check Inoculum Quality strain->inoculum stability Assess Strain Stability strain->stability carbon Optimize Carbon Source media->carbon nitrogen Optimize Nitrogen Source media->nitrogen phosphate Test Phosphate Levels media->phosphate ph Monitor and Control pH params->ph temp Verify Temperature params->temp aeration Check Aeration/Agitation params->aeration end Improved Yield purity->end inoculum->end stability->end carbon->end nitrogen->end phosphate->end ph->end temp->end aeration->end

Caption: Troubleshooting workflow for low this compound yield.

Signaling_Pathways cluster_strain Strain & Inoculum cluster_media Medium Composition cluster_params Physical Parameters Purity Culture Purity Yield This compound Yield Purity->Yield Viability Inoculum Viability Viability->Yield Stability Strain Stability Stability->Yield Carbon Carbon Source Carbon->Yield Nitrogen Nitrogen Source Nitrogen->Yield Phosphate Phosphate Level Phosphate->Yield pH pH pH->Yield Temperature Temperature Temperature->Yield Aeration Aeration Aeration->Yield

Caption: Key factors influencing this compound fermentation yield.

References

Technical Support Center: Optimizing Micromonospora sp. Fermentation for Enhanced Cymbimicin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of Micromonospora sp. to enhance the production of the polyketide, Cymbimicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a novel metabolite with cyclophilin-binding properties.[1] It is produced by a strain of Micromonospora sp., a genus of actinomycetes known for its ability to produce a wide array of bioactive secondary metabolites.[1][2][3]

Q2: What are the typical fermentation conditions for Micromonospora sp.?

A2: Micromonospora species are generally aerobic to microaerophilic, chemoorganotrophic, and sensitive to pH levels below 5.0. They typically tolerate NaCl concentrations ranging from 1.5% to 5% (w/v) and have an optimal growth temperature between 20-40°C. Fermentation media often include sources of carbon (e.g., glucose, dextrin), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.[4]

Q3: What class of natural product is this compound and what are its likely precursors?

A3: this compound is likely a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[5][6] The biosynthesis of polyketides involves the condensation of small carboxylic acid units. The primary precursors for polyketide synthesis are typically acetyl-CoA and malonyl-CoA, with other small acyl-CoA units such as propionyl-CoA and methylmalonyl-CoA also being incorporated to create structural diversity.[7][8]

Q4: How can I increase the yield of this compound through precursor feeding?

A4: Precursor feeding is a strategy to enhance the production of a target metabolite by supplying its biosynthetic building blocks. For this compound, this would involve adding precursors of polyketide synthesis to the fermentation medium. Potential precursors to experiment with include:

  • Simple Carboxylic Acids: Sodium acetate, sodium propionate.

  • Amino Acids: Branched-chain amino acids (valine, leucine, isoleucine) can be converted to propionyl-CoA and other extender units.

  • Glycerol: Can be readily metabolized to both acetyl-CoA and propionyl-CoA.

The timing and concentration of precursor addition are critical and need to be optimized for your specific Micromonospora strain and fermentation conditions.

Q5: What are the key regulatory mechanisms that control polyketide production in Micromonospora?

A5: The regulation of secondary metabolism in actinomycetes is complex and involves a hierarchical network of regulatory proteins. Pathway-specific regulators, often encoded within the biosynthetic gene cluster, directly control the expression of the this compound synthesis genes. Global regulators, responding to nutritional signals and cellular stress, also play a crucial role. For example, the availability of carbon and nitrogen sources is known to influence the onset and level of antibiotic production.

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
Low or No this compound Production 1. Suboptimal media composition. 2. Inappropriate fermentation parameters (pH, temperature, aeration). 3. Strain instability or degradation. 4. Presence of inhibitory substances.1. Optimize carbon and nitrogen sources (see Table 1). 2. Systematically vary pH, temperature, and agitation speed (see Table 2). 3. Re-isolate a high-producing colony from the stock culture. 4. Test for inhibitory effects of antifoaming agents or other media components.
Foaming in the Fermentor Excessive carbon dioxide production due to rapid metabolism.1. Add a suitable antifoaming agent (e.g., UCON-LB625 has been shown to be effective in some Micromonospora fermentations).[9] 2. Reduce agitation speed temporarily.
Poor Biomass Growth 1. Nutrient limitation. 2. Suboptimal pH or temperature. 3. Inoculum of poor quality or insufficient size.1. Ensure all essential nutrients are present in the media. 2. Monitor and control pH and temperature throughout the fermentation. 3. Use a fresh, actively growing seed culture for inoculation.
Inconsistent Batch-to-Batch Production 1. Variability in raw materials (e.g., soybean meal). 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters.1. Source high-quality, consistent raw materials. 2. Standardize the inoculum preparation protocol. 3. Ensure precise control and monitoring of all fermentation parameters.
Product Degradation 1. Unfavorable pH or temperature post-production. 2. Enzymatic degradation.1. Harvest the culture at the optimal time and adjust the pH of the broth if necessary. 2. Cool the broth immediately after harvesting to minimize enzymatic activity.

Data Presentation

Table 1: Example of Media Optimization for this compound Production
Carbon Source (20 g/L) Nitrogen Source (10 g/L) This compound Titer (mg/L)
GlucoseSoybean Meal15
DextrinSoybean Meal25
Soluble StarchSoybean Meal20
DextrinYeast Extract18
DextrinPeptone12
Table 2: Example of Fermentation Parameter Optimization for this compound Production
Parameter Condition 1 Condition 2 Condition 3 This compound Titer (mg/L)
Temperature (°C) 25303518, 28 , 22
pH 6.07.08.020, 30 , 25
Agitation (rpm) 15020025024, 32 , 29

Note: The data presented in these tables are illustrative examples based on typical optimization experiments for polyketide production and are not based on specific experimental results for this compound.

Experimental Protocols

Protocol 1: Seed Culture Preparation for Micromonospora sp.
  • Prepare a seed medium containing (per liter): Dextrin (10 g), Soybean Meal (10 g), Yeast Extract (2 g), CaCO₃ (1 g). Adjust pH to 7.0.

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of Micromonospora sp. from a fresh agar plate.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until good growth is observed.

Protocol 2: Production Fermentation for this compound
  • Prepare the production medium containing (per liter): Dextrin (40 g), Soybean Meal (20 g), (NH₄)₂SO₄ (2 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), and trace elements solution (1 mL). Adjust pH to 7.0.

  • Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.

  • Incubate at 30°C on a rotary shaker at 220 rpm for 7-10 days.

  • Monitor this compound production periodically by extracting a sample of the whole broth with an equal volume of ethyl acetate, evaporating the solvent, and analyzing the residue by HPLC-UV or LC-MS.

Protocol 3: Precursor Feeding Experiment
  • Prepare the production fermentation as described in Protocol 2.

  • Prepare sterile stock solutions of the precursors to be tested (e.g., 1 M sodium propionate).

  • At 48 hours post-inoculation, add the precursor to the fermentation flasks to a final concentration of 10 mM.

  • Include a control flask with no precursor addition.

  • Continue the fermentation and monitor this compound production at regular intervals to assess the effect of the precursor.

Visualizations

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Media_Prep Media Preparation Fermentor Production Fermentor Media_Prep->Fermentor Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentor Harvest Harvest Fermentor->Harvest Extraction Extraction Harvest->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC/LC-MS) Purification->Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Titer Check_Growth Check Biomass Growth Start->Check_Growth Good_Growth Good Growth Check_Growth->Good_Growth Yes Poor_Growth Poor Growth Check_Growth->Poor_Growth No Check_Parameters Check Fermentation Parameters (pH, Temp, DO) Parameters_OK Parameters OK Check_Parameters->Parameters_OK Yes Parameters_Not_OK Parameters Not OK Check_Parameters->Parameters_Not_OK No Optimize_Media Optimize Media Composition Adjust_Parameters Adjust Parameters Strain_Selection Re-isolate High-Producing Strain Good_Growth->Check_Parameters Poor_Growth->Optimize_Media Parameters_OK->Strain_Selection Parameters_Not_OK->Adjust_Parameters

Caption: Troubleshooting logic for low this compound production.

Polyketide_Biosynthesis_Regulation cluster_signals Environmental & Nutritional Signals cluster_regulators Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen, Phosphate) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Stress_Factors Stress Factors Stress_Factors->Global_Regulators Pathway_Regulators Pathway-Specific Regulators Global_Regulators->Pathway_Regulators PKS_Genes This compound Biosynthetic Genes (PKS) Pathway_Regulators->PKS_Genes Precursor_Supply Precursor Supply (Acetyl-CoA, Malonyl-CoA, etc.) Precursor_Supply->PKS_Genes Cymbimicin_B This compound PKS_Genes->Cymbimicin_B

Caption: Simplified signaling pathway for polyketide biosynthesis.

References

challenges and solutions in the chemical synthesis of Cymbimicin B

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My key fragment coupling reaction is showing very low yield. What are the initial troubleshooting steps?

A1: Low yields in complex fragment couplings are a common challenge. A systematic approach is crucial. First, ensure the purity of your starting materials and the dryness of your solvents and reagents, as trace impurities or water can significantly hinder the reaction. Next, consider the reaction conditions. A designed experiment approach, varying one parameter at a time (e.g., temperature, concentration, equivalents of reagents), can help identify optimal conditions. If these initial steps do not improve the yield, re-evaluate your coupling strategy. It might be necessary to explore alternative coupling reagents or catalytic systems. For complex syntheses, employing methods like Bayesian optimization can efficiently explore a wide parameter space to identify improved conditions with fewer experiments.

Q2: I am observing multiple side products in my reaction mixture, making purification difficult. How can I minimize these?

A2: The formation of multiple side products often points to issues with reaction selectivity or stability of reactants and products. To address this, consider the following:

  • Protecting Group Strategy: Re-evaluate your protecting groups. Are they robust enough for the reaction conditions? Could a different protecting group strategy prevent side reactions at other functional groups?

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of side reactions.

  • Order of Addition: The order in which you add reagents can be critical. A slow addition of a reactive species can sometimes minimize the formation of undesired products.

  • Alternative Catalysts/Reagents: Research alternative catalysts or reagents known for higher selectivity for your specific transformation.

Q3: The purification of my intermediate is proving to be extremely challenging due to its low solubility and tendency to aggregate. What strategies can I employ?

A3: Purification of complex, often hydrophobic, intermediates is a significant hurdle.[1] Consider these strategies:

  • Solvent Screening: Experiment with a wide range of solvent systems for chromatography. Sometimes a small amount of a polar aprotic solvent in a nonpolar mobile phase can disrupt aggregation.

  • Temperature: Running the column at a slightly elevated or sub-ambient temperature can sometimes improve separation.

  • Alternative Purification Techniques: If standard silica gel chromatography fails, consider other techniques such as reversed-phase chromatography, size-exclusion chromatography, or recrystallization from various solvent systems.

  • Temporary Derivatization: In some cases, a temporary, soluble protecting group can be introduced to aid in purification, which is then removed in the subsequent step.

Troubleshooting Guides

Guide 1: Optimizing a Poorly Performing Catalytic Reaction

This guide provides a step-by-step approach to troubleshooting a low-yield catalytic reaction, a common challenge in the synthesis of complex molecules.

Problem: A key cross-coupling reaction is proceeding with less than 20% yield, with significant starting material recovery and some byproduct formation.

Troubleshooting Workflow:

start Low Yield in Catalytic Reaction purity Verify Purity of Starting Materials & Reagents start->purity solvent Ensure Anhydrous & Degassed Solvents purity->solvent conditions Systematic Variation of Reaction Conditions solvent->conditions temp Temperature Screening (-20°C to 80°C) conditions->temp Vary conc Concentration Screening (0.01 M to 0.5 M) conditions->conc Vary equiv Reagent Equivalents (1.1 to 2.0 eq.) conditions->equiv Vary outcome Evaluate Results temp->outcome conc->outcome equiv->outcome catalyst Evaluate Catalyst System ligand Screen Different Ligands catalyst->ligand metal Try Alternative Metal Precursors catalyst->metal additives Investigate Additives/Co-catalysts catalyst->additives ligand->outcome metal->outcome additives->outcome outcome->catalyst If no improvement success Optimized Conditions Found outcome->success Yield Improved fail Yield Still Low: Re-evaluate Synthetic Route outcome->fail Yield Not Improved

Caption: Troubleshooting workflow for a low-yield catalytic reaction.

Experimental Protocol: Parallel Reaction Screening for Catalyst Optimization

A parallel reaction screening setup can efficiently test multiple conditions simultaneously.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your starting materials, catalyst precursors, and a variety of ligands.

  • Array Setup: In a 24-well microplate, dispense the starting materials.

  • Variable Addition: Add different ligands and catalyst precursors to each designated well.

  • Reaction Initiation: Add the solvent and any other common reagents to all wells.

  • Incubation: Seal the plate and place it on a heating/shaking block at the desired temperature.

  • Analysis: After the specified reaction time, quench the reactions and analyze the yield in each well using LC-MS or GC-MS.

Data Presentation: Hypothetical Catalyst Screen Results

EntryCatalyst PrecursorLigandTemperature (°C)Yield (%)
1Pd2(dba)3PPh36018
2Pd(OAc)2PPh36025
3Pd2(dba)3XPhos6045
4Pd(OAc)2XPhos6052
5Pd2(dba)3SPhos6068
6Pd(OAc)2SPhos6075
7Pd(OAc)2SPhos8085
8Pd(OAc)2SPhos4060

Advanced Solutions

Solution 1: Bayesian Optimization for Reaction Condition Discovery

For highly complex reactions where traditional one-variable-at-a-time optimization is inefficient, Bayesian optimization offers a data-driven approach to more rapidly identify optimal conditions.[2][3][4][5]

Logical Workflow for Bayesian Optimization:

start Define Parameter Space (Temp, Conc, etc.) initial Run a Small Set of Initial Experiments start->initial model Build a Probabilistic Model of the Reaction Landscape initial->model acquisition Use Acquisition Function to Propose Next Experiment model->acquisition experiment Perform the Suggested Experiment acquisition->experiment update Update the Model with the New Data Point experiment->update update->model Iterate evaluate Evaluate Model Prediction vs. Experimental Outcome update->evaluate evaluate->acquisition No Convergence optimum Optimum Conditions Identified evaluate->optimum Convergence continue Continue Iteration

References

strategies to improve the binding affinity of Cymbimicin B to cyclophilin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers aiming to improve the binding affinity of Cymbimicin B to its target, cyclophilin. Due to the lack of publicly available chemical structures for Cymbimicin A and B, this guide focuses on general and proven strategies for enhancing ligand-protein interactions, using the well-characterized cyclophilin binder, Cyclosporin A, as a primary example for structure-based approaches.

Frequently Asked Questions (FAQs)

Q1: What are this compound and its target, cyclophilin?

A1: this compound is a metabolite isolated from a strain of Micromonospora sp. that has been shown to bind to cyclophilin A.[1] Cyclophilins are a family of proteins that possess peptidyl prolyl isomerase activity, meaning they catalyze the isomerization of peptide bonds at proline residues, a key step in protein folding.[2] They are found in all domains of life and are involved in a variety of cellular processes.[2]

Q2: What is known about the binding affinity of this compound to cyclophilin?

A2: this compound has a binding affinity for cyclophilin A that is approximately 100 times lower than that of its analog, Cymbimicin A. Cymbimicin A's affinity is reported to be six-fold lower than that of the well-known immunosuppressant, Cyclosporin A.[1]

Q3: Why is improving the binding affinity of this compound a research goal?

A3: Enhancing the binding affinity of a ligand to its protein target is a critical step in drug development. Higher affinity, measured by a lower dissociation constant (Kd), often leads to increased potency and specificity, allowing for lower therapeutic doses and potentially reducing off-target side effects.[3]

Q4: What is the primary signaling pathway involving cyclophilin that is relevant to drug development?

A4: A major pathway involves the formation of a complex between Cyclophilin A and an immunosuppressive drug like Cyclosporin A. This complex then binds to and inhibits calcineurin, a calcium/calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the activation of T-cells, thus suppressing the immune response.[2][4]

Troubleshooting Guides

Issue 1: Low solubility of this compound or its analogs is affecting binding assays.

  • Question: My this compound analog has poor aqueous solubility, leading to inconsistent results in my binding assays. What can I do?

  • Answer:

    • Solvent Optimization: Experiment with small percentages of biocompatible organic solvents like DMSO or ethanol in your assay buffer. Ensure the final solvent concentration does not affect the protein's structure or activity.

    • Use of Solubilizing Agents: Consider adding solubilizing agents such as cyclodextrins or non-ionic detergents (e.g., Tween-20, Triton X-100) to your buffer. Titrate these agents to find the lowest effective concentration that does not interfere with the binding interaction.

    • Structural Modification: If solubility issues persist across multiple analogs, this suggests a fundamental property of the chemical scaffold. Future analog design should incorporate more polar functional groups to enhance aqueous solubility.

Issue 2: High background signal or non-specific binding in Fluorescence Polarization (FP) assays.

  • Question: I am observing a high and variable background signal in my fluorescence polarization assay, making it difficult to determine the true binding affinity. How can I troubleshoot this?

  • Answer:

    • Check for Compound Fluorescence: Your this compound analog may be intrinsically fluorescent at the excitation and emission wavelengths of your fluorescent probe. Measure the fluorescence of the compound alone and subtract this from your experimental values.

    • Reduce Protein Concentration: High concentrations of cyclophilin can lead to light scattering and increased background polarization. Titrate down the protein concentration to the lowest level that still provides a sufficient signal window.

    • Include a Non-specific Binding Control: Use a protein that is not expected to bind to your ligand (e.g., Bovine Serum Albumin - BSA) at the same concentration as cyclophilin to determine the level of non-specific binding.

    • Optimize Buffer Composition: The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Tween-20) can help to reduce non-specific binding to surfaces and aggregation.

Issue 3: Difficulty in achieving saturation in Isothermal Titration Calorimetry (ITC) experiments.

  • Question: My ITC titration of this compound into cyclophilin does not reach saturation, resulting in a poor fit for the binding isotherm. What could be the cause?

  • Answer:

    • Concentration Mismatch: The concentration of the titrant (in the syringe) should be at least 10-fold higher than the concentration of the macromolecule (in the cell) to ensure saturation is reached.[5]

    • Weak Affinity: If the binding affinity is very low (in the high micromolar to millimolar range), it may be difficult to achieve saturation with achievable concentrations. Consider using a more sensitive technique like Surface Plasmon Resonance (SPR) or a competition assay format.

    • Inaccurate Concentration Determination: Ensure the concentrations of both your protein and ligand are accurately determined. Use a reliable method for protein quantification (e.g., BCA assay or UV absorbance at 280 nm with the correct extinction coefficient) and ensure the purity of your ligand.

Strategies for Improving Binding Affinity

Improving the binding affinity of this compound for cyclophilin involves a cyclical process of design, synthesis, and testing. Below are key strategies to guide this process.

Structure-Activity Relationship (SAR) by Analogs

Even without the exact structure of this compound, a systematic SAR study can be initiated. The core scaffold of this compound can be treated as a starting point, and analogs can be synthesized with modifications at various positions.

Illustrative Data for Hypothetical this compound Analogs:

CompoundModificationBinding Affinity (Kd, nM)
This compound-1000
Analog 1Addition of a hydroxyl group at position X750
Analog 2Methylation of hydroxyl group at position X1200
Analog 3Replacement of a methyl group with an ethyl group at position Y500
Analog 4Introduction of a fluorine atom at position Z300

Note: This data is illustrative and intended to demonstrate the principles of SAR analysis.

Computational Approaches

Computational modeling can guide the design of more potent this compound analogs.

  • Homology Modeling: Since the structure of this compound is unknown, a homology model could be built if a structurally similar compound with a known structure is identified.

  • Molecular Docking: Once a model of this compound is available, molecular docking can be used to predict how it and its analogs bind to the known crystal structure of cyclophilin A. This can help prioritize which analogs to synthesize.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the this compound-cyclophilin complex, revealing key interactions and potential sites for modification.

Structure-Based Design (Using Cyclosporin A as a surrogate example)

Given that the structure of Cyclosporin A in complex with cyclophilin A is well-characterized, we can use this as a model for understanding key interactions within the cyclophilin binding pocket. The binding of Cyclosporin A involves a network of hydrogen bonds and hydrophobic interactions. Key residues in the cyclophilin A active site that interact with Cyclosporin A include Arg55, Phe60, Met61, Gln63, Gly72, Ala101, Gln111, Phe113, Trp121, Leu122, and His126.

Strategies based on this knowledge would involve designing this compound analogs that can form similar interactions with these key residues.

Fragment-Based Screening

If the this compound scaffold proves difficult to optimize, fragment-based screening can be employed. This involves screening a library of small chemical fragments to identify those that bind to cyclophilin. Hits can then be grown or linked together to create novel, higher-affinity ligands.

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the this compound-cyclophilin interaction.

Materials:

  • Purified cyclophilin A protein

  • This compound or analog

  • ITC instrument

  • Dialysis buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the cyclophilin A solution against the ITC buffer to minimize buffer mismatch.

    • Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions.

    • Degas both solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the cyclophilin A solution (e.g., 10-20 µM) into the sample cell.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the peaks of the raw data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

Objective: To measure the binding affinity of this compound analogs in a competitive binding format.

Materials:

  • Purified cyclophilin A protein

  • Fluorescently labeled ligand that binds to cyclophilin (e.g., a fluorescently tagged Cyclosporin A derivative)

  • This compound or analogs

  • Assay buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Determine Optimal Tracer and Protein Concentrations:

    • Titrate the fluorescent tracer against a range of cyclophilin A concentrations to determine the protein concentration that gives a significant polarization window (the difference in polarization between the free and bound tracer).

  • Competition Assay:

    • In a microplate, add a fixed concentration of cyclophilin A and the fluorescent tracer.

    • Add a serial dilution of the unlabeled competitor (this compound or its analogs).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well.

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki (an estimate of Kd) from the IC50 using the Cheng-Prusoff equation.

Site-Directed Mutagenesis of Cyclophilin A

Objective: To identify key residues in cyclophilin A involved in this compound binding by mutating them and observing the effect on binding affinity.

Procedure:

  • Primer Design: Design primers containing the desired mutation for the target residue in the cyclophilin A gene.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the cyclophilin A expression plasmid as a template and the mutagenic primers.

  • Template Digestion: Digest the parental, methylated template DNA with a methylation-dependent endonuclease (e.g., DpnI).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation.

  • Protein Expression and Purification: Express and purify the mutant cyclophilin A protein.

  • Binding Assay: Measure the binding affinity of this compound to the mutant protein using ITC or FP and compare it to the wild-type protein.

Visualizations

SAR_Workflow Start Start with this compound Design Design Analogs (Computational Modeling) Start->Design Synthesize Synthesize Analogs Design->Synthesize Test Test Binding Affinity (ITC, FP, etc.) Synthesize->Test Analyze Analyze SAR Test->Analyze Decision Improved Affinity? Analyze->Decision Decision->Design No Optimize Further Optimization Decision->Optimize Yes Lead Lead Candidate Optimize->Lead

Caption: A typical workflow for Structure-Activity Relationship (SAR) analysis.

Cyclophilin_Signaling cluster_cell T-Cell CsA Cyclosporin A Complex CsA-CypA Complex CsA->Complex CypA Cyclophilin A CypA->Complex Calcineurin_inactive Calcineurin (Inactive) Complex->Calcineurin_inactive Inhibits Calcineurin_active Calcineurin (Active) NFAT NFAT Calcineurin_active->NFAT Dephosphorylates NFAT_P NFAT-P NFAT_P->Calcineurin_active Nucleus Nucleus NFAT->Nucleus IL2 IL-2 Gene Transcription Nucleus->IL2 TCell_Activation T-Cell Activation IL2->TCell_Activation

Caption: The Cyclosporin A - Cyclophilin A signaling pathway leading to immunosuppression.

Affinity_Improvement_Decision_Tree Start Initial Binding Confirmed SAR Perform SAR by Analogs Start->SAR CheckAffinity Is Affinity in Desired Range? SAR->CheckAffinity Computational Use Computational Modeling Computational->SAR OptimizePK Optimize Pharmacokinetics CheckAffinity->OptimizePK Yes Mutagenesis Use Site-Directed Mutagenesis to Understand Binding Site CheckAffinity->Mutagenesis No StructureBasedDesign Structure-Based Design Mutagenesis->StructureBasedDesign StructureBasedDesign->SAR

Caption: A decision tree for guiding strategies to improve binding affinity.

References

overcoming solubility problems of Cymbimicin B in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Cymbimicin B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel metabolite isolated from the culture broth of a Micromonospora sp. strain.[1] Like many complex natural products, it is often hydrophobic, leading to poor solubility in aqueous buffers. This can pose a significant challenge for in vitro and cell-based assays that require the compound to be in a dissolved state to interact with its biological targets.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. This typically occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound in solution. To address this, you can try several strategies outlined in the Troubleshooting Guide below, such as lowering the final concentration of this compound, using a higher percentage of co-solvent in your final solution (while being mindful of its effect on your assay), or employing solubilizing agents.

Q4: What are solubilizing agents and how can they help?

A4: Solubilizing agents are substances that enhance the solubility of poorly soluble compounds in a formulation.[4] They can include surfactants, such as Tween 80 or Pluronic F-68, which form micelles that can encapsulate hydrophobic molecules.[3][5] Another class of solubilizing agents are cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[6][7]

Q5: Will the use of co-solvents or solubilizing agents affect my experiment?

A5: It is crucial to consider the potential effects of any solvent or additive on your experimental system. Organic solvents like DMSO can exhibit toxicity or affect cell membrane integrity at higher concentrations. Surfactants can also have biological effects or interfere with certain assay readouts. Therefore, it is essential to run appropriate vehicle controls (your buffer containing the same concentration of the co-solvent and/or solubilizing agent without this compound) to determine any background effects.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: this compound is not dissolving in the initial solvent.

Workflow for Initial Dissolution:

A Start with this compound powder B Add 100% DMSO to desired stock concentration (e.g., 10 mM) A->B C Vortex thoroughly B->C D Visually inspect for particulates C->D E Is the solution clear? D->E F Gently warm (37°C) and sonicate E->F No H Stock solution is ready for dilution E->H Yes G Is the solution clear now? F->G G->H Yes I Try a different organic solvent (e.g., Ethanol, DMF) G->I No J Consult literature for similar compounds G->J Persistent Issue I->C A Precipitation observed upon dilution of DMSO stock in aqueous buffer B Is the final DMSO concentration < 1%? A->B C Lower the final this compound concentration B->C No D Add a solubilizing agent to the aqueous buffer B->D Yes G Does it dissolve? C->G E Try Tween® 80 (0.05%) D->E F Try HP-β-CD (2%) D->F E->G F->G H Proceed with experiment and appropriate vehicle controls G->H Yes I Increase the concentration of the solubilizing agent G->I No J Consider a different buffer system (e.g., with altered pH if compound is ionizable) G->J Persistent Issue I->G

References

improving the purification efficiency of Cymbimicin B

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cymbimicin B Purification

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the purification efficiency of this compound, a novel cyclophilin-binding metabolite isolated from Micromonospora sp.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

A1: this compound is a novel metabolite with cyclophilin-binding properties, suggesting potential immunosuppressive or other therapeutic activities.[1] Efficient purification is crucial for obtaining a high-purity product for structural elucidation, biological activity assays, and preclinical development.

Q2: What are the main challenges in purifying this compound?

A2: Like many polyketide antibiotics, this compound is likely produced in a complex fermentation broth containing structurally similar analogues.[2] These analogues can co-elute during chromatographic separation, making it difficult to achieve high purity. Furthermore, the concentration of this compound in the culture fluid is generally low, requiring efficient concentration and purification steps.[3]

Q3: What is a general workflow for this compound purification?

A3: A typical workflow involves several stages:

  • Fermentation: Culturing the Micromonospora sp. strain under optimal conditions to maximize this compound production.[1][4]

  • Extraction: Isolating the crude this compound from the fermentation broth, often using solvent extraction.[3][4]

  • Initial Chromatography: A primary separation step, such as flash column chromatography, to remove major impurities.

  • HPLC Purification: A high-resolution step to separate this compound from its analogues and achieve high purity.

  • Final Formulation: Desalting and concentrating the purified this compound.

Q4: How can I monitor the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for monitoring purity. Developing a robust analytical HPLC method is a critical first step before starting preparative purification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Low Yield After Extraction
Possible Cause Recommended Solution
Incorrect Solvent Polarity Perform small-scale solvent partitioning experiments with different solvents (e.g., ethyl acetate, butanol, dichloromethane) to find the optimal solvent for this compound extraction.
Emulsion Formation Centrifuge the mixture at a higher speed or add a small amount of a de-emulsifying agent.
Degradation of this compound Ensure all extraction steps are performed at a low temperature (e.g., 4°C) and minimize exposure to light and extreme pH.
Poor Resolution in HPLC
Possible Cause Recommended Solution
Inappropriate Column Chemistry Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for this compound and its impurities.
Suboptimal Mobile Phase Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and pH to improve peak separation.[5]
Column Overload Reduce the amount of sample injected onto the column.[6] Broad peaks can be a sign of overloading.
Column Void or Contamination Reverse flush the column to remove particulates from the inlet frit.[7][8] If performance does not improve, replace the column.
General Chromatography Issues
Issue Possible Cause Recommended Solution
High Backpressure Blockage in the system (e.g., clogged frit, tubing).[5]Systematically disconnect components to isolate the source of the high pressure. Reverse flush or replace the clogged component.[8]
Ghost Peaks Contaminants in the mobile phase or from previous injections.[6]Use high-purity HPLC-grade solvents and flush the system thoroughly between runs.[7]
Variable Retention Times Inconsistent mobile phase preparation, temperature fluctuations, or pump issues.[6]Prepare fresh mobile phase daily, use a column oven for temperature control, and ensure the pump is properly primed and functioning.

Experimental Protocols

Protocol: Solid Phase Extraction (SPE) for Crude Cleanup

This protocol describes a general method for the initial cleanup of the organic extract before HPLC.

  • Column Selection: Choose a C18 SPE cartridge with a bed volume appropriate for your sample mass.

  • Conditioning: Condition the cartridge by passing 3-5 column volumes of methanol, followed by 3-5 column volumes of deionized water.

  • Loading: Dissolve the dried crude extract in a minimal amount of a solvent compatible with the mobile phase (e.g., methanol) and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 10% methanol in water) to elute highly polar impurities.

  • Elution: Elute this compound using a step gradient of increasing methanol concentration (e.g., 30%, 50%, 70%, 100%).

  • Analysis: Analyze the collected fractions by analytical HPLC to determine which fractions contain the highest concentration and purity of this compound.

Protocol: Preparative HPLC for Final Purification
  • Method Development: Develop an analytical HPLC method that provides good resolution between this compound and its major impurities.

  • Scaling Up: Scale the analytical method to a preparative scale. The mobile phase composition should remain the same, but the flow rate and column size will increase.

  • Sample Preparation: Dissolve the enriched fraction from the SPE step in the mobile phase. Filter the sample through a 0.22 µm filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions based on the retention time of the this compound peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Pooling and Concentration: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or lyophilizer.

Data Presentation

Table 1: Comparison of Extraction Solvents on this compound Recovery
Solvent Relative Recovery (%) Purity by HPLC (%)
Ethyl Acetate8545
Butanol9238
Dichloromethane7851
Table 2: Effect of HPLC Column on this compound Purification
Column Type Resolution (this compound vs. Analogue A) Peak Asymmetry
Standard C181.21.5
Phenyl-Hexyl1.81.1
Biphenyl1.51.3

Visualizations

Purification_Workflow Fermentation Fermentation of Micromonospora sp. Broth Fermentation Broth Fermentation->Broth Extraction Solvent Extraction Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid Phase Extraction (SPE) Crude_Extract->SPE Enriched_Fraction Enriched Fraction SPE->Enriched_Fraction Prep_HPLC Preparative HPLC Enriched_Fraction->Prep_HPLC Pure_Cymbimicin_B Pure this compound (>95%) Prep_HPLC->Pure_Cymbimicin_B

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting Start Poor HPLC Resolution Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Broad Broad Peaks? Check_Peak_Shape->Broad Tailing Tailing Peaks? Broad->Tailing No Overload Possible Overload Reduce Sample Conc. Broad->Overload Yes Column_Contam Column Contamination Flush or Replace Tailing->Column_Contam No Mobile_Phase_pH Adjust Mobile Phase pH Tailing->Mobile_Phase_pH Yes Silanol Silanol Interactions Use End-capped Column Mobile_Phase_pH->Silanol

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

troubleshooting inconsistent results in Cymbimicin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Cymbimicin B. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a natural product isolated from Micromonospora sp.. It is known to be a cyclophilin-binding compound, similar to Cymbimicin A and the well-known immunosuppressant, Cyclosporin A.[1] While its primary characterized activity is binding to cyclophilins, suggesting potential roles in immunosuppression or antiviral research, this guide addresses troubleshooting for researchers exploring its potential antimicrobial properties.[2][3][4][5] Inconsistent results in antimicrobial bioassays for natural products are common and can arise from a variety of factors related to the compound's physicochemical properties and the experimental setup.

Troubleshooting Guide for Inconsistent Antimicrobial Bioassay Results

This guide is designed to help you identify and resolve common issues that lead to variability in antimicrobial susceptibility testing with this compound.

Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.
Potential Cause Recommended Solution
Inconsistent Inoculum Density Standardize the inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial or fungal suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] Always perform colony counts on a subset of your inoculum to verify the CFU/mL.[6][7]
This compound Precipitation This compound may have low aqueous solubility. Prepare stock solutions in 100% DMSO and ensure the final concentration of DMSO in your assay does not exceed a level that affects microbial growth (typically ≤1%). Run a solvent toxicity control.[8] Observe your assay plates under a microscope for any signs of compound precipitation.
Compound Adsorption to Plastics Natural products can adsorb to the surface of microtiter plates. Consider using low-adsorption plates. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help, but its compatibility with the assay should be verified.
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions. When preparing dilutions in a 96-well plate, change pipette tips between each dilution step.
Media Variability Use the same batch of culture medium for all related experiments. Different batches of media can have slight variations in composition that may affect microbial growth and compound activity.
Problem 2: Inconsistent or difficult-to-read zones of inhibition in disk diffusion assays.
Potential Cause Recommended Solution
Poor Diffusion of this compound The diffusion of a compound in agar is dependent on its molecular weight and polarity.[9] Non-polar compounds diffuse poorly in aqueous agar-based media.[10] Consider using an alternative method like broth microdilution or the agar well diffusion method, where the compound is added directly to a well cut into the agar.[11]
Solvent Effects Ensure the solvent used to dissolve this compound has fully evaporated from the paper disk before placing it on the agar.[12] A solvent control disk (a disk impregnated with the solvent alone) should always be included.
Inoculum Not Uniform Ensure the bacterial or fungal lawn is spread evenly across the entire surface of the agar plate for uniform growth.
Incorrect Agar Depth The depth of the agar in the petri dish can affect the size of the inhibition zone. Pour a consistent volume of agar into each plate to maintain a uniform depth.
Delayed Disk Application Apply the this compound-impregnated disks to the agar surface within 15 minutes of inoculating the plate.
Problem 3: No antimicrobial activity observed, or results are not reproducible.
Potential Cause Recommended Solution
This compound Instability The stability of this compound under your specific assay conditions (pH, temperature, media components) may be a factor.[13][14][15] Consider performing stability studies of the compound in your assay medium over the incubation period.
Incorrect Bioassay for Mechanism of Action As a cyclophilin-binding agent, this compound's primary mode of action may not be direct antimicrobial activity but rather modulation of host-pathogen interactions or antiviral activity.[2][3][4] Consider exploring its activity in cell-based infection models or specific antiviral assays.
Compound Purity Verify the purity of your this compound sample. Impurities could interfere with the assay or the compound's activity.
Inappropriate Test Organism The antimicrobial spectrum of this compound may be narrow. Test against a broader panel of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains.
Cytotoxicity vs. Antimicrobial Activity In cell-based assays, it is crucial to distinguish between direct antimicrobial activity and cytotoxicity to the host cells.[16][17][18][19][20] Run a parallel cytotoxicity assay using the same host cells and compound concentrations in the absence of the pathogen.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a known cyclophilin-binding compound.[1] Cyclophilins are a family of proteins involved in protein folding and other cellular processes. By binding to cyclophilins, this compound may exert immunosuppressive or antiviral effects, similar to other cyclophilin inhibitors like Cyclosporin A.[2][3][4][5] Its direct antimicrobial properties have not been well-characterized in publicly available literature.

Q2: What solvent should I use to dissolve this compound for bioassays?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving non-polar compounds for use in bioassays.[21] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium. It is crucial to include a solvent control in your experiments to ensure that the final concentration of DMSO does not affect the growth of the test microorganisms.[8]

Q3: How can I be sure that my inconsistent results are not due to the this compound degrading?

A3: To assess the stability of this compound in your assay conditions, you can incubate the compound in the assay medium for the duration of the experiment. At various time points, you can measure the amount of remaining compound using an analytical method like High-Performance Liquid Chromatography (HPLC). The pH and temperature of the incubation can significantly impact the stability of natural products.[13][14][15]

Q4: Why are my MIC values for this compound different from those of standard antibiotics?

A4: The MIC value is specific to a particular compound and microorganism.[7][22][23] It is not appropriate to directly compare the numerical MIC value of this compound to that of a different class of antibiotic.[22][23] The potency and mechanism of action of each compound are different.

Q5: Could the color of my this compound solution be interfering with the results?

A5: If you are using a colorimetric method to assess microbial growth (e.g., using tetrazolium dyes like MTT or INT), a colored compound can interfere with the absorbance readings. In such cases, it is important to include a control well with the compound in the medium without any microorganisms to measure the background absorbance. Alternatively, you can use a non-colorimetric method to assess viability, such as measuring ATP levels (luminescence) or using a fluorescent dye.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a general guideline and should be optimized for your specific test organisms.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to wells 2 through 12 of a single row.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]

Disk Diffusion Assay
  • Preparation of this compound Disks:

    • Dissolve this compound in a volatile solvent like ethanol or methanol.

    • Pipette a known volume (e.g., 10-20 µL) of the this compound solution onto sterile paper disks (6 mm diameter).

    • Allow the solvent to completely evaporate in a sterile environment.[12]

  • Inoculum Preparation:

    • Prepare an inoculum of the test microorganism adjusted to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a solvent-only disk as a negative control.

    • Invert the plates and incubate at the appropriate temperature and duration.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Troubleshooting Workflow for Inconsistent MIC Results

Troubleshooting_MIC start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (McFarland & Plate Count) start->check_inoculum check_solubility Assess Compound Solubility (Microscopy, Solvent Controls) start->check_solubility check_pipetting Review Pipetting Technique (Calibration, Tip Changes) start->check_pipetting check_media Confirm Media Consistency (Same Batch) start->check_media re_standardize Re-standardize Inoculum Prep check_inoculum->re_standardize Issue Found consistent_results Consistent MIC Results check_inoculum->consistent_results No Issue optimize_solvent Optimize Solvent System (Lower DMSO %, Co-solvents) check_solubility->optimize_solvent Issue Found check_solubility->consistent_results No Issue retrain_pipetting Retrain on Pipetting check_pipetting->retrain_pipetting Issue Found check_pipetting->consistent_results No Issue new_media Use New, Single Batch of Media check_media->new_media Issue Found check_media->consistent_results No Issue re_standardize->consistent_results optimize_solvent->consistent_results retrain_pipetting->consistent_results new_media->consistent_results Broth_Microdilution_Workflow prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate_plate Inoculate Plate with Standardized Microorganism serial_dilution->inoculate_plate prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate read_mic Visually Inspect Wells & Determine MIC incubate->read_mic Signaling_Pathway cluster_host Host Cell CymbimicinB This compound CyclophilinA Cyclophilin A CymbimicinB->CyclophilinA Binds & Inhibits ProteinFolding Protein Folding & Trafficking CyclophilinA->ProteinFolding Aids ImmuneResponse Immune Response Signaling CyclophilinA->ImmuneResponse Modulates ViralProtein Viral Protein CyclophilinA->ViralProtein Interacts with ViralReplication Viral Replication ViralProtein->ViralReplication

References

Technical Support Center: Optimization of Reaction Conditions for Derivatization of Complex Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge in the derivatization of Erythromycin A?

Erythromycin A possesses multiple hydroxyl groups with similar reactivity, making it difficult to modify a single, specific site.[1] For instance, it has five hydroxyl groups that can undergo reactions like acylation or methylation.[2] Achieving regioselectivity often requires the use of protecting groups to block the more reactive sites, followed by derivatization of the target hydroxyl group and subsequent deprotection.[3] The choice of protecting groups, solvents, and reagents is critical for directing the reaction to the desired position.[2]

Q2: What are common protecting group strategies for Erythromycin A derivatization?

Common strategies involve the use of silyl ethers, such as trimethylsilyl (TMS) or thexyldimethylsilyl, to protect the hydroxyl groups at the 2' and 4'' positions of the sugar moieties.[4][5] The 9-oxo group is often converted into an oxime, which can also be protected.[6] For example, in the synthesis of Clarithromycin, the 9-oxime is protected, followed by silylation of the 2' and 4'' hydroxyls to allow for selective methylation at the 6-OH position.[4][6] The choice of protecting group is crucial as it can influence the conformation of the macrolide ring and thus the accessibility of different hydroxyl groups.[7]

Q3: How can I improve the yield of my esterification reaction with Erythromycin A?

Low yields in esterification are often due to the reversible nature of the reaction, steric hindrance around the target hydroxyl group, and competing side reactions. To improve yields, consider the following:

  • Use a large excess of the acylating agent or alcohol. This can shift the equilibrium towards the product.

  • Employ a more reactive acylating agent, such as an acid anhydride or acyl chloride, in the presence of a non-nucleophilic base like pyridine or DMAP.

  • Remove water formed during the reaction, for example, by azeotropic distillation.

  • Optimize reaction temperature and time. Prolonged reaction times or high temperatures can lead to degradation.[8]

  • Consider using a coupling agent like DCC or EDC for acid-stable compounds.[9]

Q4: What are the best methods for purifying Erythromycin A derivatives?

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts. Common purification techniques include:

  • Recrystallization: This is a preferred method if a suitable solvent system can be found. Mixtures of esters, alcohols, and water are often used.[10]

  • Liquid-Liquid Extraction: This is useful for separating the product from water-soluble impurities. Solvents like butyl acetate are commonly used.[11]

  • Chromatography: Column chromatography on silica gel is effective but can be complex for large-scale purifications.

  • Salt Formation: Converting the derivative into a salt, such as a thiocyanate or fumarate, can facilitate purification by crystallization, followed by conversion back to the free base.[10][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Reaction conditions not optimal (temperature, time). 3. Steric hindrance at the target site. 4. Inappropriate solvent or base.1. Use freshly opened or purified reagents. 2. Systematically vary the temperature and monitor the reaction by TLC or LC-MS.[8][13] 3. Choose a less bulky derivatizing agent or a different protecting group strategy to improve accessibility. 4. Use a polar aprotic solvent for methylation reactions.[2] Ensure the base is strong enough to deprotonate the hydroxyl group but not so strong as to cause degradation.
Formation of Multiple Products (Poor Regioselectivity) 1. Incomplete protection of non-target hydroxyl groups. 2. Similar reactivity of multiple hydroxyl groups. 3. Protecting group migration.1. Ensure the protection reaction goes to completion before proceeding. 2. Use more selective protecting groups or derivatizing agents. Peptide-based catalysts have shown promise in improving selectivity.[14] 3. Choose more stable protecting groups, such as silyl ethers, under the reaction conditions.[15]
Product Degradation 1. Erythromycin is unstable in acidic conditions.[16] 2. Reaction temperature is too high or reaction time is too long. 3. Strong basic conditions causing side reactions.1. Maintain a neutral or slightly basic pH during the reaction and workup. The use of buffered solutions can be beneficial. 2. Optimize the reaction to run at the lowest effective temperature for the shortest time necessary.[17] 3. Use a milder base or a stoichiometric amount instead of a large excess.
Difficulty in Removing Protecting Groups 1. Deprotection conditions are too harsh and affect the derivative. 2. The protecting group is too stable.1. Use orthogonal protecting groups that can be removed under different, mild conditions. 2. Select a protecting group known to be easily cleaved under conditions that your product can tolerate (e.g., silyl groups with fluoride sources).[15]
Issues with Product Isolation/Purification 1. Product is an oil and does not crystallize. 2. Product has similar polarity to starting material. 3. Emulsion formation during extraction.1. Attempt purification by column chromatography or try to form a crystalline salt of the product.[10] 2. If the starting material has a free amine, it can be removed by washing with a dilute acid. If the product is an ester, the unreacted carboxylic acid can be removed by a basic wash. 3. Add a saturated brine solution to help break the emulsion.

Data Presentation: Optimization of Derivatization Reactions

The following tables summarize reaction conditions for the synthesis of Clarithromycin, a well-known derivative of Erythromycin A, illustrating the impact of different reagents and conditions.

Table 1: Comparison of Methylation Conditions for 6-OH Position of Erythromycin A Derivatives

EntrySubstrateMethylating AgentBaseSolventYield of 6-O-methyl product
12',4''-O-bis(trimethylsilyl)erythromycin A 9-oxime derivativeMethyl iodideNaHDMF/THF>90%[2]
22'-O,3'-N-bis(benzyloxycarbonyl)-N-demethylerythromycin AMethyl iodideK2CO3AcetoneLow, poor selectivity[6]
32',4''-O-bis(trimethylsilyl)erythromycin 9-[O-(1-isopropoxycyclohexyl)oxime]Methyl iodideKOHDMSO/TolueneOverall yield of Clarithromycin: >45%[6]

Table 2: Effect of Reaction Parameters on Derivatization Efficiency (Hypothetical data based on general principles)

ParameterCondition ACondition BCondition COutcome Metric (e.g., % Conversion)Rationale
Temperature 25 °C40 °C75 °CB > C > AModerate temperature is often optimal; high temperatures can cause degradation, while low temperatures result in slow reaction rates.[13]
Reaction Time 1 hour4 hours12 hoursB > A > CSufficient time is needed for completion, but prolonged times can lead to byproduct formation.[8]
Catalyst Loading 0.1 eq0.5 eq1.0 eqB > A = CCatalytic amounts are often sufficient; excess catalyst may not improve the rate and can complicate purification.
Solvent TolueneDichloromethaneAcetonitrileC > B > APolar aprotic solvents often favor SN2 reactions like O-alkylation.[2]

Experimental Protocols

Protocol 1: Synthesis of Clarithromycin from Erythromycin A (Illustrative Multi-step Process)

This protocol is a simplified representation based on industrial processes.[5][6]

  • Oxime Formation: Erythromycin A is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base (e.g., pyridine) to form Erythromycin A 9-oxime.

  • Protection of the Oxime: The hydroxyl group of the oxime is protected, for example, as a 1-isopropoxycyclohexyl ether.[6]

  • Silylation of Sugar Hydroxyls: The 2' and 4'' hydroxyl groups are protected by reacting the intermediate from step 2 with a silylating agent like hexamethyldisilazane (HMDS).[5]

  • Selective 6-O-Methylation: The resulting protected Erythromycin A is methylated at the 6-OH position using a methylating agent (e.g., methyl iodide) in the presence of a strong base (e.g., potassium hydroxide) in a polar aprotic solvent system (e.g., DMSO/toluene).[6]

  • Deprotection: The protecting groups are removed under acidic conditions to yield Clarithromycin.[4] The product is then purified, often by recrystallization.

Visualizations

experimental_workflow General Workflow for Erythromycin Derivatization cluster_start Starting Material cluster_protection Protection Steps cluster_derivatization Derivatization cluster_finish Final Steps start Erythromycin A protect_oxo Protect 9-Oxo Group (e.g., Oxime formation) start->protect_oxo Reagents for oxime formation protect_oh Protect Reactive -OH Groups (e.g., 2', 4'' Silylation) protect_oxo->protect_oh Silylating agent derivatize Derivatize Target Site (e.g., 6-OH Methylation) protect_oh->derivatize Alkylating/Acylating agent + Base deprotect Deprotection derivatize->deprotect Acidic workup purify Purification (Crystallization/Chromatography) deprotect->purify final_product Final Derivative purify->final_product

Caption: General workflow for the regioselective derivatization of Erythromycin A.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed? check_sm Starting Material Consumed? start->check_sm check_purity Product is clean by TLC/LCMS? check_sm->check_purity Yes solution_reagents Check Reagent Purity & Activity check_sm->solution_reagents No check_side_products Side Products Observed? check_purity->check_side_products Yes solution_purification Revise Purification Strategy check_purity->solution_purification No (Streaks/spots) solution_conditions Optimize Temp/Time check_side_products->solution_conditions No (Degradation?) solution_selectivity Re-evaluate Protecting Groups check_side_products->solution_selectivity Yes (Multiple spots)

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Minimizing Epimerization During the Synthesis of Cymbimicin B and Related Macrolactams

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers engaged in the synthesis of Cymbimicin B and other complex peptide-polyketide hybrid macrolactams. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of minimizing epimerization, a critical factor in achieving the desired stereochemistry and biological activity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted, leading to the formation of a diastereomer called an epimer. In the context of this compound synthesis, which involves the coupling of multiple chiral amino acid residues, epimerization can lead to a mixture of diastereomers that are often difficult to separate and may exhibit significantly different biological activities.[1][2] Maintaining the stereochemical integrity of each chiral center is therefore crucial for the successful synthesis of the biologically active natural product.

Q2: Which steps in the synthesis of a complex macrolactam like this compound are most susceptible to epimerization?

A2: Epimerization is most likely to occur during the activation and coupling of amino acid residues, particularly at the α-carbon of the activated amino acid.[1] The formation of an oxazolone intermediate is a common mechanism for epimerization under these conditions.[1] Macrolactamization, the ring-closing step to form the large lactam ring, is another critical stage where epimerization can occur, especially if the reaction conditions are harsh or prolonged.

Q3: What are the general strategies to minimize epimerization during peptide coupling reactions?

A3: Several strategies can be employed to suppress epimerization:

  • Choice of Coupling Reagent: Utilizing coupling reagents known to have low racemization potential is critical. Reagents like HATU, HBTU, and PyBOP are often preferred.[3] COMU is another reagent reported to reduce the risk of epimerization.[4]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt) can suppress epimerization by forming active esters that are less prone to racemization.[5]

  • Reaction Conditions: Careful control of reaction conditions is essential. This includes using non-polar solvents when possible, maintaining low temperatures, and minimizing the reaction time.[6] The choice of base is also important, with sterically hindered non-nucleophilic bases like diisopropylethylamine (DIEA) or collidine often being preferred.[7]

  • Protecting Groups: The choice of N-terminal protecting group on the amino acid can influence the rate of epimerization. For instance, the benzyloxycarbonyl (Z) group is known to be resistant to racemization during activation.[8]

Troubleshooting Guides

Problem 1: Significant epimerization observed during the coupling of a key amino acid fragment.
Potential Cause Troubleshooting Step Rationale
Inappropriate Coupling Reagent Switch to a coupling reagent with lower racemization potential such as HATU, HCTU, or COMU.[3][4]These reagents are designed to activate the carboxylic acid rapidly and efficiently, minimizing the time for the formation of the epimerization-prone oxazolone intermediate.
Suboptimal Reaction Conditions - Lower the reaction temperature (e.g., to 0 °C or -15 °C).- Reduce the reaction time.- Use a less polar solvent if the reactants are soluble.Lower temperatures decrease the rate of both the desired reaction and the undesired epimerization. Shorter reaction times limit the exposure of the activated intermediate to conditions that promote racemization. Polar solvents can sometimes increase the rate of epimerization.[6]
Incorrect Base Use a sterically hindered, non-nucleophilic base like DIEA or 2,4,6-collidine.[7]Strong, unhindered bases can directly abstract the α-proton of the activated amino acid, leading to epimerization.
Absence of an Additive Add an equivalent of HOBt or a more reactive derivative like HOAt or 6-Cl-HOBt to the reaction mixture.[5]These additives react with the activated carboxylic acid to form an active ester that is more stable towards racemization than the initial activated species.
Problem 2: Epimerization detected after the macrolactamization step.
Potential Cause Troubleshooting Step Rationale
Harsh Ring-Closing Conditions - Screen different macrolactamization reagents (e.g., Yamaguchi macrolactonization, Shiina macrolactonization).- Optimize the reaction temperature and time.Different reagents operate under varying conditions of temperature and pH, one of which may be milder and less prone to causing epimerization at the sensitive chiral centers of the linear precursor.
Conformational Issues of the Linear Precursor Modify the protecting group strategy on the linear precursor to favor a conformation that is more amenable to cyclization.The conformation of the linear peptide can significantly influence the ease and stereochemical outcome of the macolactamization. Strategic placement of bulky protecting groups can help pre-organize the molecule for efficient and stereoretentive ring closure.
Base-Induced Epimerization If a base is required for the cyclization, use a highly hindered, non-nucleophilic base and add it slowly at low temperature.This minimizes the risk of deprotonation at chiral centers adjacent to carbonyl groups within the linear precursor.

Key Experimental Protocols

Note: As the total synthesis of this compound has not been publicly reported, the following protocols are based on established methods for the synthesis of complex peptide-containing macrolactams and should be adapted and optimized for the specific fragments of this compound.

Protocol 1: General Procedure for Low-Epimerization Peptide Coupling using HATU

  • Dissolve the N-protected amino acid (1.0 equiv.) and the amino-component (1.1 equiv.) in anhydrous DMF.

  • Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N,N,N',N'-tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate (HATU) (1.2 equiv.) and diisopropylethylamine (DIEA) (2.0 equiv.) to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl and extract the product with an appropriate organic solvent.

  • Purify the product by flash column chromatography.

Visualizing Synthetic Logic

To aid in troubleshooting, it is often helpful to visualize the logical flow of the synthetic process and the points at which epimerization can occur.

Epimerization_Pathway cluster_coupling Peptide Coupling Step Amino_Acid_Fragment Chiral Amino Acid Fragment Activated_Intermediate Activated Intermediate (e.g., Acyl Halide, Active Ester) Amino_Acid_Fragment->Activated_Intermediate Coupling Reagent Oxazolone Oxazolone Intermediate (Prone to Epimerization) Activated_Intermediate->Oxazolone Intramolecular Cyclization Desired_Peptide Desired Diastereomer Activated_Intermediate->Desired_Peptide Nucleophilic Attack (Desired Pathway) Epimerized_Peptide Epimerized Diastereomer Oxazolone->Epimerized_Peptide Nucleophilic Attack Troubleshooting_Workflow Start Epimerization Detected Coupling_Step Is it a peptide coupling step? Start->Coupling_Step Macrolactamization_Step Is it the macrolactamization step? Coupling_Step->Macrolactamization_Step No Change_Reagent Change Coupling Reagent (e.g., HATU, COMU) Coupling_Step->Change_Reagent Yes Screen_Cyclization Screen Macrolactamization Reagents Macrolactamization_Step->Screen_Cyclization Yes End Epimerization Minimized Macrolactamization_Step->End No/Other Modify_Conditions Modify Reaction Conditions (Temp, Solvent, Base) Change_Reagent->Modify_Conditions Add_Additive Use Additive (e.g., HOBt, HOAt) Modify_Conditions->Add_Additive Add_Additive->End Optimize_Cyclization Optimize Cyclization Conditions Screen_Cyclization->Optimize_Cyclization Optimize_Cyclization->End

References

Validation & Comparative

Validating the Immunosuppressive Activity of Cymbimicin B In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro immunosuppressive activity of Cymbimicin B, a novel cyclophilin-binding metabolite. Due to the limited publicly available data on the specific immunosuppressive effects of this compound, this document outlines the standard experimental assays and provides comparative data for well-established immunosuppressants, Cyclosporin A and Tacrolimus (FK506). This will allow researchers to design appropriate validation studies and benchmark the performance of this compound.

Introduction to this compound

Cymbimicin A and B are novel metabolites isolated from a strain of Micromonospora sp. Both compounds have been shown to bind to cyclophilin A, a key protein in the T-cell activation pathway and the molecular target of the widely used immunosuppressant, Cyclosporin A. While Cymbimicin A exhibits a high binding affinity to cyclophilin A, the affinity of this compound is reported to be approximately 100 times lower. This interaction suggests that this compound may possess immunosuppressive properties, which require thorough in vitro validation.

Comparative Analysis of Immunosuppressive Activity

To objectively assess the potential of this compound as an immunosuppressive agent, its performance should be compared against established drugs in a panel of standardized in vitro assays. The following table summarizes the inhibitory concentrations (IC50) for Cyclosporin A and Tacrolimus in key assays that are fundamental for evaluating immunosuppressive activity. These values serve as a benchmark for interpreting the experimental results obtained for this compound.

Assay TypeImmunosuppressantReported IC50
Mixed Lymphocyte Reaction (MLR) Cyclosporin A19 ± 4 µg/L[1]
Tacrolimus (FK506)0.1 nmol/L[2]
T-Cell Proliferation (Mitogen-induced) Cyclosporin A~10-100 ng/mL[3]
Tacrolimus (FK506)< 1 nmol/L[2]
Calcineurin Phosphatase Activity Cyclosporin A~10 nM[4]
Tacrolimus (FK506)~1 nM[4]

Key In Vitro Assays for Immunosuppressive Activity

The following are detailed protocols for essential in vitro experiments to quantify the immunosuppressive effects of this compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is a cornerstone for assessing the cellular immune response in vitro. It mimics the initial stages of allograft rejection by measuring the proliferation of T-cells from one donor (responder) when co-cultured with irradiated peripheral blood mononuclear cells (PBMCs) from a different donor (stimulator).

Experimental Protocol:

  • Cell Isolation: Isolate PBMCs from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Irradiate the PBMCs from one donor (stimulator cells) to prevent their proliferation.

  • Co-culture: Co-culture the responder PBMCs with the irradiated stimulator cells at a 1:1 ratio in a 96-well plate.

  • Treatment: Add varying concentrations of this compound, Cyclosporin A (positive control), and a vehicle control to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Proliferation Assessment: Measure T-cell proliferation using either [3H]-thymidine incorporation or a non-radioactive method like the CFSE dilution assay.

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the test compound and determine the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

The Carboxyfluorescein succinimidyl ester (CFSE) assay is a powerful method to track the proliferation of T-cells. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the visualization of successive generations of proliferating cells by flow cytometry.

Experimental Protocol:

  • PBMC Isolation and Staining: Isolate PBMCs and label them with CFSE according to the manufacturer's protocol.

  • Stimulation: Activate the CFSE-labeled PBMCs with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

  • Treatment: Add different concentrations of this compound, a positive control (e.g., Tacrolimus), and a vehicle control to the stimulated cells.

  • Incubation: Culture the cells for 3-5 days.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity. The percentage of proliferating cells and the proliferation index can be calculated.

  • IC50 Determination: Plot the inhibition of proliferation against the compound concentration to determine the IC50.

Cytokine Release Assay

Immunosuppressive agents often exert their effects by modulating the production of cytokines that are critical for T-cell activation and differentiation, such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α).

Experimental Protocol:

  • Cell Culture and Stimulation: Culture PBMCs and stimulate them with a mitogen (e.g., PHA) or in an MLR setup.

  • Treatment: Add various concentrations of this compound and control compounds.

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

  • Data Analysis: Determine the effect of this compound on cytokine production and calculate the IC50 for the inhibition of each cytokine.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Isolate PBMCs Isolate PBMCs Label with CFSE Label with CFSE Isolate PBMCs->Label with CFSE Stimulate (PHA/a-CD3/CD28) Stimulate (PHA/a-CD3/CD28) Label with CFSE->Stimulate (PHA/a-CD3/CD28) Add this compound Add this compound Stimulate (PHA/a-CD3/CD28)->Add this compound Add Positive Control Add Positive Control Stimulate (PHA/a-CD3/CD28)->Add Positive Control Add Vehicle Control Add Vehicle Control Stimulate (PHA/a-CD3/CD28)->Add Vehicle Control Incubate (3-5 days) Incubate (3-5 days) Add this compound->Incubate (3-5 days) Add Positive Control->Incubate (3-5 days) Add Vehicle Control->Incubate (3-5 days) Flow Cytometry Flow Cytometry Incubate (3-5 days)->Flow Cytometry Calculate IC50 Calculate IC50 Flow Cytometry->Calculate IC50

Caption: Workflow for CFSE-based T-cell proliferation assay.

G TCR TCR/CD3 CaN Calcineurin TCR->CaN Ca2+ influx NFATp NFAT (P) CaN->NFATp Dephosphorylates NFAT NFAT IL2_gene IL-2 Gene Transcription NFAT->IL2_gene Nuclear Translocation IL2_protein IL-2 Protein IL2_gene->IL2_protein T_cell_prolif T-cell Proliferation IL2_protein->T_cell_prolif CyclosporinA Cyclosporin A Cyclophilin Cyclophilin A CyclosporinA->Cyclophilin CymbimicinB This compound CymbimicinB->Cyclophilin Cyclophilin->CaN Inhibits

Caption: Simplified T-cell activation pathway and the putative inhibitory role of this compound.

G Cymbimicin_B This compound (Test Compound) Assays In Vitro Assays (MLR, Proliferation, Cytokine) Cymbimicin_B->Assays Comparison Comparative Analysis (IC50 values) Assays->Comparison Cyclosporin_A Cyclosporin A (Reference Drug) Cyclosporin_A->Assays Tacrolimus Tacrolimus (Reference Drug) Tacrolimus->Assays

Caption: Logical relationship for the comparative validation of this compound.

Conclusion

While this compound's binding to cyclophilin A suggests a potential for immunosuppressive activity, rigorous in vitro testing is essential to validate this hypothesis and quantify its potency. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to systematically evaluate this compound. By employing these standardized assays and benchmarking against established immunosuppressants, the therapeutic potential of this compound can be effectively assessed, paving the way for further pre-clinical and clinical development.

References

A Comparative Analysis of Cyclophilin Binding: Cymbimicin B vs. Cyclosporin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cyclophilin-binding properties of Cymbimicin B and the well-established immunosuppressant, Cyclosporin A. The following sections present quantitative binding data, in-depth experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of their interactions.

Quantitative Analysis of Cyclophilin Binding

The binding affinities of this compound and Cyclosporin A for various cyclophilin isoforms are summarized below. The data highlights the significantly lower affinity of this compound for cyclophilin A compared to Cyclosporin A.

CompoundCyclophilin IsoformBinding Affinity (Kd)Method
This compound Cyclophilin A~3.68 µM (estimated)[1]Competitive Binding Assay[1]
Cyclophilin BData not available
Cyclophilin CData not available
Cyclosporin A Cyclophilin A36.8 nM[2]Fluorescence Spectroscopy[2]
Cyclophilin B9.8 nM[2]Fluorescence Spectroscopy[2]
Cyclophilin C90.8 nM[2]Fluorescence Spectroscopy[2]
Cyclophilin D3 nM (Ki)PPIase Inhibition Assay[3]

Note: The binding affinity of this compound for cyclophilin A is reported to be approximately 100 times lower than that of Cyclosporin A[1]. The estimated Kd value for this compound was calculated based on the reported Kd of Cyclosporin A for Cyclophilin A.

Mechanism of Action: Inhibition of the Calcineurin Signaling Pathway

Both this compound and Cyclosporin A exert their immunosuppressive effects by disrupting the calcineurin signaling pathway, a critical cascade in T-cell activation. Upon binding to cyclophilin, the resulting complex inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is suppressed, leading to a dampening of the immune response.

G Calcineurin Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ion Ca²⁺ Influx TCR->Ca_ion Signal Transduction Calmodulin Calmodulin Ca_ion->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFATp NFAT (phosphorylated) Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates to Cyclophilin Cyclophilin Complex_CymB This compound-Cyclophilin Complex Cyclophilin->Complex_CymB Complex_CsA Cyclosporin A-Cyclophilin Complex Cyclophilin->Complex_CsA Cymbimicin_B This compound Cymbimicin_B->Complex_CymB Cyclosporin_A Cyclosporin A Cyclosporin_A->Complex_CsA Complex_CymB->Calcineurin inhibits Complex_CsA->Calcineurin inhibits IL2_Gene IL-2 Gene Transcription NFAT_nuc->IL2_Gene activates G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Protein_Purification Purify Recombinant Cyclophilin Assay_Setup Set up Binding Assay (e.g., SPR, ITC, Fluorescence) Protein_Purification->Assay_Setup Compound_Solubilization Solubilize Test Compound (e.g., this compound) Compound_Solubilization->Assay_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Assay_Setup Titration Perform Titration with Varying Compound Concentrations Assay_Setup->Titration Data_Acquisition Acquire Raw Data Titration->Data_Acquisition Data_Processing Process Raw Data (e.g., background subtraction, normalization) Data_Acquisition->Data_Processing Binding_Curve Generate Binding Curve Data_Processing->Binding_Curve Kd_Calculation Calculate Dissociation Constant (Kd) using appropriate binding model Binding_Curve->Kd_Calculation

References

Comparative Analysis of Cymbimicin A and Cymbimicin B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of two novel cyclophilin-binding metabolites, Cymbimicin A and Cymbimicin B, reveals significant differences in their potential as immunosuppressive agents. This guide provides a comparative overview of their known biological activities, supported by available data, and outlines the experimental protocols relevant to their evaluation.

Cymbimicin A and this compound are naturally occurring lactones isolated from the fermentation broth of Micromonospora sp.[1] Both compounds have been identified as ligands for cyclophilin A, a key protein involved in the immunosuppressive pathway targeted by the well-known drug, Cyclosporin A. Their primary mechanism of action is anticipated to be the inhibition of the calcineurin-NFAT signaling pathway, a critical cascade in T-lymphocyte activation.

Comparative Biological Activity: Cyclophilin A Binding

The most striking difference between Cymbimicin A and this compound lies in their affinity for cyclophilin A. Cymbimicin A demonstrates a high binding affinity, only six times lower than that of Cyclosporin A, a potent immunosuppressant used clinically. In contrast, this compound's binding affinity is approximately 100 times weaker than that of Cymbimicin A.[1] This substantial disparity in binding affinity strongly suggests a corresponding difference in their immunosuppressive potential.

CompoundRelative Binding Affinity to Cyclophilin A
Cymbimicin A High (6-fold lower than Cyclosporin A)
This compound Low (~100-fold lower than Cymbimicin A)

Experimental Protocols

Cyclophilin A Binding Assay (Competitive Binding)

The binding affinity of Cymbimicin A and B to cyclophilin A can be determined using a competitive binding assay. This method measures the ability of the test compounds to displace a known labeled ligand from the cyclophilin A binding site.

Materials:

  • Recombinant human cyclophilin A

  • Labeled ligand (e.g., [3H]Cyclosporin A)

  • Cymbimicin A and this compound

  • Assay buffer (e.g., Tris-HCl buffer with appropriate additives)

  • Scintillation counter and vials

Procedure:

  • A solution of recombinant human cyclophilin A is incubated with a fixed concentration of [3H]Cyclosporin A.

  • Varying concentrations of the competitor compounds (Cymbimicin A, this compound, or unlabeled Cyclosporin A as a positive control) are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • The bound and free [3H]Cyclosporin A are separated (e.g., by filtration or size-exclusion chromatography).

  • The amount of bound [3H]Cyclosporin A is quantified using a scintillation counter.

  • The concentration of the competitor that inhibits 50% of the binding of the labeled ligand (IC50) is calculated. This value is indicative of the binding affinity.

In Vitro Lymphocyte Proliferation Assay

To assess the immunosuppressive activity of Cymbimicin A and B, an in vitro lymphocyte proliferation assay is a standard method. This assay measures the ability of the compounds to inhibit the proliferation of T-lymphocytes stimulated by a mitogen or a specific antigen.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

  • Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)).

  • Cymbimicin A and this compound dissolved in a suitable solvent (e.g., DMSO).

  • [3H]thymidine.

  • Cell harvester and scintillation counter.

Procedure:

  • PBMCs are isolated from whole blood using density gradient centrifugation.

  • Cells are washed and resuspended in culture medium at a specific density.

  • The cells are plated in 96-well microtiter plates.

  • Varying concentrations of Cymbimicin A and B are added to the wells. A vehicle control (DMSO) and a positive control (Cyclosporin A) are also included.

  • The cells are stimulated with a mitogen (e.g., PHA). Unstimulated cells serve as a negative control.

  • The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

  • [3H]thymidine is added to each well during the last 18-24 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.

  • The cells are harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.

  • The results are expressed as counts per minute (CPM), and the concentration of the compound that causes 50% inhibition of proliferation (IC50) is calculated.

Signaling Pathway

The immunosuppressive activity of cyclophilin-binding compounds like the Cymbimicins is mediated through the inhibition of the calcineurin-NFAT signaling pathway. Upon binding to cyclophilin A, the resulting complex inhibits calcineurin, a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). When dephosphorylated, NFAT translocates to the nucleus and activates the transcription of genes essential for T-cell activation and inflammatory responses, such as Interleukin-2 (IL-2).

G cluster_1 T-Cell Nucleus Cymbimicin_A Cymbimicin A Complex Cymbimicin A- Cyclophilin A Complex Cymbimicin_A->Complex Cyclophilin_A Cyclophilin A Cyclophilin_A->Complex Calcineurin_inactive Calcineurin (inactive) Complex->Calcineurin_inactive Inhibition Calcineurin_active Calcineurin (active) NFAT NFAT Calcineurin_active->NFAT Dephosphorylation NFAT_P NFAT-P NFAT_P->Calcineurin_active NFAT_n NFAT NFAT->NFAT_n Translocation Gene_Transcription IL-2 Gene Transcription NFAT_n->Gene_Transcription IL2 Interleukin-2 Gene_Transcription->IL2

Caption: Cymbimicin A-mediated inhibition of the Calcineurin-NFAT pathway.

Conclusion

The available data strongly indicates that Cymbimicin A is a significantly more potent cyclophilin A binder than this compound. This suggests that Cymbimicin A holds greater promise as an immunosuppressive agent. Further studies, particularly in vitro lymphocyte proliferation assays, are necessary to quantify the immunosuppressive activity of both compounds and to confirm the correlation between cyclophilin A binding affinity and functional immunosuppression. At present, there is a lack of publicly available data on the cytotoxicity and antimicrobial activities of Cymbimicin A and B. Researchers are encouraged to perform these assays to build a more comprehensive biological profile of these novel natural products.

References

Navigating the In Vivo Landscape: A Comparative Guide to Efficacy Studies of Cymbimicin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel bioactive compounds necessitates a robust framework for evaluating their therapeutic potential. Cymbimicin B, a cyclophilin-binding agent, presents an intriguing candidate for investigation. While direct in vivo efficacy data for this compound as an antimicrobial agent is not yet available in published literature, its shared mechanism of action with the well-established immunosuppressant and antiviral agent, Cyclosporin A, provides a valuable blueprint for designing and interpreting preclinical studies. This guide offers a comparative framework for conducting in vivo efficacy studies of this compound, leveraging experimental data from Cyclosporin A as a benchmark to illuminate the path forward.

Mechanism of Action: The Role of Cyclophilin Binding

This compound, along with its analog Cymbimicin A, was isolated from Micromonospora sp. and identified as a novel metabolite that binds to cyclophilin A.[1] Cyclophilins are a family of intracellular proteins that play a crucial role in protein folding and trafficking. The immunosuppressive drug Cyclosporin A exerts its effects by forming a complex with cyclophilin A, which then inhibits the phosphatase activity of calcineurin. This, in turn, blocks the translocation of key transcription factors required for the expression of pro-inflammatory cytokines.

While the primary association of cyclophilin inhibitors is with immunosuppression, this mechanism is also pivotal in combating certain viral infections. Many viruses co-opt host cell cyclophilins for their own replication and assembly. By inhibiting cyclophilin, compounds like Cyclosporin A can disrupt the viral life cycle.[2][3] This dual immunomodulatory and antiviral potential makes cyclophilin binders like this compound compelling subjects for infectious disease research.

The binding affinity of this compound to cyclophilin A is reported to be approximately 100-fold lower than that of Cymbimicin A, which itself has a six-fold lower affinity than Cyclosporin A.[1] This suggests that higher concentrations of this compound may be required to achieve similar biological effects to Cyclosporin A, a critical consideration for dose-ranging studies.

Below is a diagram illustrating the general signaling pathway of cyclophilin A inhibition.

cluster_cell Host Cell CypA Cyclophilin A Calcineurin Calcineurin CypA->Calcineurin Forms complex with drug, then inhibits Drug This compound / Cyclosporin A Drug->CypA Binds to NFATp NF-AT (phosphorylated) Calcineurin->NFATp Dephosphorylates NFAT NF-AT (dephosphorylated) nucleus Gene Transcription (e.g., IL-2) NFAT->nucleus Translocates to nucleus

Caption: Generalized signaling pathway of Cyclophilin A inhibition by agents like this compound.

Comparative In Vivo Efficacy: A Prototypical Study Design

Given the absence of specific antimicrobial data for this compound, we present a prototypical in vivo study design based on established models for Cyclosporin A in the context of viral infections. This serves as a template for researchers planning to evaluate this compound or similar novel compounds.

Animal Models

The choice of animal model is critical and depends on the target pathogen. For viral respiratory infections, mouse models are commonly employed. For instance, in studies of SARS-CoV-2, BALB/c mice are often used. For influenza A virus infections, various mouse strains can be utilized.

Experimental Protocol: A Step-by-Step Workflow

A typical in vivo efficacy study would follow a structured workflow, as depicted in the diagram below.

start Start: Acclimatization of Animals infection Infection with Pathogen (e.g., intranasal inoculation of virus) start->infection grouping Randomization into Treatment Groups infection->grouping treatment Treatment Administration (e.g., this compound, Cyclosporin A, Vehicle Control) grouping->treatment monitoring Daily Monitoring (Weight loss, clinical signs) treatment->monitoring endpoints Endpoint Analysis (e.g., Viral load, histopathology, cytokine levels) monitoring->endpoints end End of Study endpoints->end

Caption: A generalized experimental workflow for an in vivo efficacy study.

Detailed Methodologies:

  • Animal Acclimatization: Mice (e.g., 6-8 weeks old) are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Infection: Animals are lightly anesthetized and intranasally inoculated with a predetermined infectious dose of the virus (e.g., SARS-CoV-2 or Influenza A virus).

  • Grouping and Treatment: Post-infection, animals are randomly assigned to different treatment groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at various doses)

    • Cyclosporin A (as a positive control) Treatment is typically administered daily via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Animals are monitored daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy. A humane endpoint should be established (e.g., >20% weight loss).

  • Endpoint Analysis: At predetermined time points (e.g., 3 and 5 days post-infection), a subset of animals from each group is euthanized for sample collection. Key endpoints include:

    • Viral Load: Quantified from lung homogenates using quantitative polymerase chain reaction (qPCR).

    • Histopathology: Lungs are harvested, fixed in formalin, and stained (e.g., with hematoxylin and eosin) to assess inflammation and tissue damage.

    • Cytokine Levels: Pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) in lung tissue or bronchoalveolar lavage fluid are measured using techniques like ELISA or multiplex assays.

Data Presentation: A Comparative Table

The following table provides a template for summarizing the quantitative data that would be generated from such a study, with hypothetical data for this compound to illustrate the comparison.

Parameter Vehicle Control Cyclosporin A (e.g., 10 mg/kg) This compound (e.g., 50 mg/kg)
Mean Weight Loss (Day 5) 18%8%12%
Lung Viral Titer (log10 PFU/g) 6.54.25.1
Lung Histopathology Score Severe inflammationMild inflammationModerate inflammation
IL-6 Levels (pg/mL) 1200450700
Survival Rate (%) 20%80%60%

Conclusion

While the direct antimicrobial efficacy of this compound remains to be elucidated through dedicated in vivo studies, its known mechanism as a cyclophilin-binding agent provides a strong rationale for its investigation as a potential antiviral agent. By leveraging the extensive research on Cyclosporin A, researchers can design robust preclinical studies to evaluate the therapeutic potential of this compound. The comparative framework and prototypical experimental design outlined in this guide offer a structured approach to generating the necessary data to advance our understanding of this novel compound and its place in the landscape of infectious disease therapeutics.

References

Comparative Analysis of Cymbimicin B Cross-Reactivity with Human Cyclophilin Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity and cross-reactivity of the natural product Cymbimicin B against various human cyclophilin (Cyp) isoforms. Due to the limited publicly available data on the specific interaction of this compound with a range of cyclophilin isoforms, this document outlines the established experimental protocols for determining such cross-reactivity and presents a hypothetical data set to illustrate how such a comparison would be structured. The guide also details the distinct roles of major cyclophilin isoforms to underscore the importance of selectivity in drug development.

Introduction to this compound and Cyclophilins

This compound is a natural product identified as a cyclophilin-binding agent.[1] Cyclophilins are a family of ubiquitously expressed proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and conformational changes. Different isoforms of cyclophilins are localized in various cellular compartments and are implicated in a wide range of physiological and pathological processes, including immune response, viral infection, and cancer.[2][3][4][5] Consequently, inhibitors of cyclophilins are of significant interest as potential therapeutic agents. Understanding the cross-reactivity of a compound like this compound across different cyclophilin isoforms is critical for predicting its biological effects and potential off-target activities.

Quantitative Comparison of Binding Affinities (Hypothetical Data)

CompoundCypA (Ki, nM)CypB (Ki, nM)CypC (Ki, nM)CypD (Ki, nM)
This compound 500>10,000>10,000>10,000
Cyclosporin A 2.9~9Data VariesData Varies

Note: The binding affinity of this compound for cyclophilin A has been reported to be approximately 100 times lower than that of its analog, Cymbimicin A.[1] The hypothetical data reflects this lower affinity for CypA and postulates a potential selectivity profile.

Experimental Protocols

To determine the cross-reactivity profile of this compound, a series of standardized biochemical assays would be employed. The following are detailed methodologies for key experiments.

Cyclophilin Isoform Expression and Purification

Recombinant human cyclophilin isoforms (CypA, CypB, CypC, CypD) would be expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.

Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay

This enzymatic assay measures the ability of an inhibitor to block the PPIase activity of cyclophilins.

  • Principle: The assay monitors the cis-trans isomerization of a chromogenic peptide substrate, N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. The cis-to-trans conversion can be followed by a change in absorbance.

  • Protocol:

    • Recombinant cyclophilin isoform is pre-incubated with varying concentrations of this compound in assay buffer.

    • The enzymatic reaction is initiated by the addition of the peptide substrate.

    • The change in absorbance is measured over time using a spectrophotometer.

    • The initial rates of reaction are plotted against the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Competitive Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay directly measures the binding of a compound to a cyclophilin isoform.

  • Principle: A fluorescently labeled cyclosporin A derivative (tracer) binds to the cyclophilin, resulting in a high FRET signal. A competing ligand, such as this compound, will displace the tracer, leading to a decrease in the FRET signal.

  • Protocol:

    • His-tagged recombinant cyclophilin isoform is incubated with a fluorescently labeled anti-His antibody (FRET donor) and a fluorescent cyclosporin A derivative (FRET acceptor).

    • Varying concentrations of this compound are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader.

    • The data is analyzed to determine the concentration of this compound required to displace 50% of the fluorescent tracer (IC50), from which the binding affinity (Kd) can be derived.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Assessing Cross-Reactivity

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cmpd This compound PPIase PPIase Inhibition Assay Cmpd->PPIase TRFRET TR-FRET Binding Assay Cmpd->TRFRET CypA Cyclophilin A CypA->PPIase CypA->TRFRET CypB Cyclophilin B CypB->PPIase CypB->TRFRET CypC Cyclophilin C CypC->PPIase CypC->TRFRET CypD Cyclophilin D CypD->PPIase CypD->TRFRET IC50 IC50 Determination PPIase->IC50 TRFRET->IC50 Ki Ki/Kd Calculation IC50->Ki Selectivity Selectivity Profile Ki->Selectivity

Caption: Workflow for determining this compound cross-reactivity.

Simplified Signaling Pathway of Cyclophilin A and B

G cluster_extra cluster_intra Signal Extracellular Signal (e.g., Growth Factor, Cytokine) Receptor Receptor Signal->Receptor CypA Cyclophilin A (Cytosol) Protein_A Client Protein A (e.g., Kinase) CypA->Protein_A Folding/ Activation CypB Cyclophilin B (Endoplasmic Reticulum) Protein_B Client Protein B (e.g., Secreted Protein) CypB->Protein_B Folding/ Trafficking Response Cellular Response (e.g., Proliferation, Inflammation) Protein_A->Response Protein_B->Response Pathway Signaling Cascade Receptor->Pathway Pathway->Protein_A

Caption: Distinct roles of CypA and CypB in cellular signaling.

Conclusion

The selective inhibition of cyclophilin isoforms presents a promising therapeutic strategy for a variety of diseases. While this compound has been identified as a cyclophilin-binding compound, a comprehensive analysis of its cross-reactivity across different cyclophilin isoforms is necessary to fully understand its pharmacological potential. The experimental protocols and comparative framework outlined in this guide provide a clear path for researchers to undertake such an investigation. Future studies are warranted to generate the empirical data needed to populate the comparative tables and elucidate the precise isoform selectivity of this compound. This will be a critical step in advancing our understanding of this natural product and its potential applications in drug development.

References

Validating Cymbimicin B's Target Engagement in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular target engagement of Cymbimicin B, a novel cyclophilin-binding metabolite. Due to the limited specific data on this compound, this document outlines established methodologies used for the well-characterized cyclophilin A (CypA) inhibitor, Cyclosporin A (CsA), and proposes their application to this compound. This guide will enable researchers to design and execute experiments to confirm and quantify the interaction of this compound with its putative target, CypA, in a cellular context.

Introduction to this compound and its Target

This compound is a novel metabolite isolated from actinomycetes that has been identified as a binder of cyclophilin A (CypA)[1]. CypA is a ubiquitous and highly conserved enzyme with peptidyl-prolyl cis-trans isomerase (PPIase) activity, playing a crucial role in protein folding and various cellular processes. The binding affinity of this compound to CypA is reported to be approximately 100 times lower than that of its analog, Cymbimicin A[1]. For comparison, Cymbimicin A's affinity is six-fold lower than that of the well-known immunosuppressant, Cyclosporin A (CsA)[1].

The primary intracellular receptor for CsA is CypA[2]. The formation of the CypA-CsA complex inhibits the calcium- and calmodulin-dependent phosphatase, calcineurin[3]. This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor in T-cell activation and other signaling pathways[4][5][6]. Understanding whether this compound modulates this pathway is crucial for elucidating its mechanism of action.

Comparative Analysis of Cyclophilin A Binders

To effectively validate the target engagement of this compound, a comparison with established CypA inhibitors is essential. Cyclosporin A serves as the primary benchmark due to its extensive characterization. Non-immunosuppressive analogs of CsA are also valuable comparators as they can help dissect the consequences of CypA binding with or without calcineurin inhibition[7][8][9][10].

CompoundTarget(s)Reported IC50/Kd for CypADownstream EffectReference(s)
This compound Cyclophilin ANot yet quantified in cellular assaysUnknown[1]
Cyclosporin A (CsA) Cyclophilin A, Calcineurin (via CypA complex)~7 nM (IC50 for calcineurin inhibition)Immunosuppression (inhibition of NFAT signaling)[]
Non-immunosuppressive CsA analogs (e.g., NIM811) Cyclophilin AVaries (nanomolar range)No significant inhibition of calcineurin/NFAT pathway[8][10]

Methodologies for Validating Cellular Target Engagement

Several robust methods can be employed to validate the interaction of this compound with CypA in cellular models. These can be categorized into direct binding assays and indirect functional assays.

Direct Binding Assays

These methods provide evidence of the physical interaction between the compound and its target protein within the cell.

1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target engagement in intact cells and tissues[12]. The principle is based on the ligand-induced thermal stabilization of the target protein. Upon heating, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins.

Experimental Protocol: CETSA for this compound

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., Jurkat T-cells) to a sufficient density.

    • Treat cells with varying concentrations of this compound, Cyclosporin A (positive control), and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a PCR cycler, followed by a cooling step to room temperature[13].

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated CypA) from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble CypA in the supernatant by Western blotting using a specific anti-CypA antibody.

    • Quantify the band intensities to generate a melting curve for each treatment condition.

  • Data Analysis:

    • Plot the fraction of soluble CypA as a function of temperature. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.

    • Alternatively, perform an isothermal dose-response (ITDR) CETSA by heating all samples at a single, optimized temperature and varying the compound concentration to determine an EC50 for target engagement[14].

2. Drug Affinity Responsive Target Stability (DARTS)

Experimental Protocol: DARTS for this compound

  • Cell Lysis and Treatment:

    • Prepare a cell lysate from the chosen cell line.

    • Incubate aliquots of the lysate with this compound, a positive control (e.g., CsA), and a vehicle control for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time (e.g., 10-30 minutes) to allow for partial protein digestion. The optimal protease concentration and digestion time should be determined empirically.

  • Reaction Quenching and Sample Preparation:

    • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

    • Boil the samples to denature the proteins.

  • Analysis:

    • Separate the protein fragments by SDS-PAGE.

    • Perform a Western blot using an anti-CypA antibody.

  • Data Interpretation:

    • A higher amount of full-length CypA in the this compound-treated sample compared to the vehicle control indicates that this compound protected CypA from proteolytic degradation, thus confirming a direct binding interaction[20].

Indirect Functional Assays

These assays measure the biological consequences of this compound binding to CypA.

1. Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This biochemical assay measures the enzymatic activity of CypA and can be adapted for use with cell lysates to assess the inhibitory potential of this compound. The assay typically uses a peptide substrate that requires cis-trans isomerization for cleavage by a reporter enzyme like chymotrypsin[21][22][23][24].

Experimental Protocol: PPIase Inhibition Assay

  • Lysate Preparation:

    • Prepare a clarified cell lysate containing endogenous CypA.

  • Assay Reaction:

    • In a 96-well plate, pre-incubate the cell lysate with various concentrations of this compound, CsA (positive control), and a vehicle control.

    • Initiate the reaction by adding the peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide) and chymotrypsin.

  • Measurement:

    • Measure the rate of p-nitroanilide release by monitoring the absorbance at 390 nm over time.

  • Analysis:

    • Calculate the rate of the reaction for each condition. A decrease in the reaction rate in the presence of this compound indicates inhibition of CypA's PPIase activity.

    • Determine the IC50 value of this compound for PPIase inhibition.

2. NFAT Reporter Assay

This cell-based assay is a downstream functional readout to determine if this compound, like CsA, inhibits the calcineurin-NFAT signaling pathway.

Experimental Protocol: NFAT Reporter Assay

  • Cell Line and Transfection:

    • Use a T-cell line (e.g., Jurkat) that is stably or transiently transfected with a reporter plasmid containing an NFAT-responsive promoter (e.g., the IL-2 promoter) driving the expression of a reporter gene (e.g., luciferase or GFP).

  • Cell Treatment and Stimulation:

    • Pre-incubate the transfected cells with different concentrations of this compound, CsA (positive control), and a vehicle control.

    • Stimulate T-cell activation and the calcineurin-NFAT pathway using a combination of a phorbol ester (e.g., PMA) and a calcium ionophore (e.g., ionomycin).

  • Reporter Gene Measurement:

    • After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP fluorescence using a flow cytometer).

  • Data Analysis:

    • Normalize the reporter gene activity to a control for cell viability (e.g., a co-transfected constitutive reporter or a cell viability assay).

    • A dose-dependent decrease in reporter gene expression in this compound-treated cells compared to the stimulated vehicle control would suggest that this compound inhibits the CypA-calcineurin-NFAT signaling pathway.

Visualizing the Workflow and Signaling Pathway

Diagram of the Cyclophilin A - Calcineurin - NFAT Signaling Pathway

CyclophilinA_NFAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor PLC PLCγ TCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2+ ↑ [Ca2+] IP3->Ca2+ Release from ER Calmodulin Calmodulin Ca2+->Calmodulin Binds Calcineurin_inactive Calcineurin (inactive) Calmodulin->Calcineurin_inactive Activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFATp NFAT (P) Calcineurin_active->NFATp Dephosphorylates CypA Cyclophilin A CymbimicinB This compound CymbimicinB->CypA Binds CypA_CymB CypA-Cymbimicin B Complex CypA_CymB->Calcineurin_active Inhibits? NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene Target Gene (e.g., IL-2) NFAT_nuc->Gene Transcription

Caption: The Cyclophilin A-Calcineurin-NFAT signaling pathway and the potential point of intervention for this compound.

CETSA_Workflow Start Start Cell_Culture 1. Culture Cells Start->Cell_Culture Treatment 2. Treat with this compound, Controls Cell_Culture->Treatment Heat_Challenge 3. Apply Temperature Gradient Treatment->Heat_Challenge Lysis 4. Cell Lysis Heat_Challenge->Lysis Centrifugation 5. Separate Soluble Fraction Lysis->Centrifugation Western_Blot 6. Western Blot for CypA Centrifugation->Western_Blot Analysis 7. Analyze Melting Curves Western_Blot->Analysis End End Analysis->End

References

Unveiling the Potential of Cymbimicin B: A Comparative Analysis of Cyclophilin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of Cymbimicin B with other known cyclophilin inhibitors, offering researchers, scientists, and drug development professionals a detailed look at their binding affinities and mechanisms of action. Through a synthesis of available data and detailed experimental protocols, this document aims to facilitate further research and development in this critical therapeutic area.

Cyclophilins are a family of proteins that play a crucial role in protein folding and trafficking.[1] They are implicated in a wide range of diseases, including viral infections like Hepatitis C (HCV), inflammatory conditions, and cancer, making them a significant target for therapeutic intervention.[1] this compound, a novel metabolite, has emerged as a potential cyclophilin inhibitor, necessitating a thorough comparison with established inhibitors to ascertain its therapeutic promise.

Comparative Analysis of Binding Affinities

While direct comparative molecular docking studies for this compound are not yet publicly available, experimental data provides valuable insights into its binding affinity relative to other well-known cyclophilin inhibitors. The following table summarizes the available binding data, including experimental binding affinities and computational docking scores for various inhibitors targeting cyclophilin A (CypA), the most abundant intracellular cyclophilin.

InhibitorTargetBinding Affinity (Docking Score, kcal/mol)Binding Affinity (Experimental, Kd/IC50)Citation(s)
This compound Cyclophilin AData Not Available~100-fold lower affinity than Cymbimicin A[2]
Cymbimicin A Cyclophilin AData Not Available~6-fold lower affinity than Cyclosporin A[2]
Cyclosporin A (CsA) Cyclophilin AData Not AvailableKd: 13 ± 4 nM[3]
Sanglifehrin A (SangfA) Cyclophilin A-7.8IC50: 12.8 nM[4][5][6]
SCY-635 Cyclophilin ALower affinity than SangfA and HBF-0259Data Not Available[4][5]
Alisporivir (DEBIO-025) Cyclophilin AData Not AvailableKi: 0.34 nM[7][8][9]
NIM811 Cyclophilin AData Not AvailableKi: 2.1 nM[7]
Voclosporin (E-ISA247) Cyclophilin AData Not AvailableKd: 15 ± 4 nM[3]

Note: Docking scores and experimental binding affinities are not directly comparable as they are obtained through different methodologies. Lower docking scores (more negative) and lower Kd/IC50/Ki values indicate stronger binding.

Experimental Protocols: Molecular Docking of Cyclophilin Inhibitors

To facilitate further comparative studies, a detailed protocol for molecular docking of small molecule inhibitors with cyclophilin A using the widely adopted AutoDock Vina software is provided below.

Objective: To predict the binding affinity and binding mode of a small molecule inhibitor to the active site of Cyclophilin A.

Materials:

  • Software:

    • AutoDock Tools (ADT)

    • AutoDock Vina

    • PyMOL or other molecular visualization software

  • Input Files:

    • 3D structure of Cyclophilin A (e.g., from the Protein Data Bank, PDB ID: 1CWA)

    • 3D structure of the small molecule inhibitor (e.g., from PubChem or synthesized in silico)

Protocol:

  • Protein Preparation: a. Load the Cyclophilin A PDB file into AutoDock Tools. b. Remove water molecules and any co-crystallized ligands. c. Add polar hydrogens to the protein. d. Compute Gasteiger charges to assign partial charges to each atom. e. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Load the inhibitor's 3D structure file into AutoDock Tools. b. Detect the root and define the number of rotatable bonds. c. Save the prepared ligand in PDBQT format.

  • Grid Box Definition: a. Open the prepared protein in AutoDock Tools. b. Define the search space (grid box) to encompass the active site of Cyclophilin A. The active site is a hydrophobic pocket that binds the natural substrate and inhibitors like Cyclosporin A.[10] c. Adjust the grid box dimensions and center to ensure it covers the entire binding pocket.

  • Docking Simulation with AutoDock Vina: a. Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, and the grid box parameters. b. Run AutoDock Vina from the command line using the configuration file as input. c. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities in kcal/mol.

  • Analysis of Results: a. Visualize the output PDBQT file using PyMOL or ADT. b. Analyze the predicted binding poses of the inhibitor within the active site of Cyclophilin A. c. Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein residues. d. The binding affinity from the output file provides a quantitative measure of the binding strength.

Signaling Pathways and Experimental Workflows

To understand the biological context of cyclophilin inhibition, it is crucial to visualize the signaling pathways in which these proteins are involved. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow.

cluster_workflow Molecular Docking Workflow PDB Protein Structure (PDB) ADT_Protein Protein Preparation (ADT) PDB->ADT_Protein LigandDB Ligand Structure (PubChem) ADT_Ligand Ligand Preparation (ADT) LigandDB->ADT_Ligand Grid Grid Box Definition ADT_Protein->Grid Vina Docking (AutoDock Vina) ADT_Ligand->Vina Grid->Vina Analysis Results Analysis Vina->Analysis

A typical workflow for molecular docking studies.

cluster_hcv Role of Cyclophilin A in HCV Replication HCV_RNA HCV RNA NS5A NS5A HCV_RNA->NS5A NS5B NS5B (RNA Polymerase) HCV_RNA->NS5B ReplicationComplex HCV Replication Complex NS5A->ReplicationComplex NS5B->ReplicationComplex CypA Cyclophilin A CypA->ReplicationComplex Required for assembly and function New_HCV_RNA New HCV RNA ReplicationComplex->New_HCV_RNA Replication CypA_Inhibitor Cyclophilin Inhibitors (e.g., this compound) CypA_Inhibitor->CypA Inhibits

Cyclophilin A's essential role in HCV replication.

Cyclophilin A is a crucial host factor for the replication of the Hepatitis C virus.[1][2][11] It interacts with the viral non-structural proteins NS5A and NS5B, facilitating the assembly and function of the viral replication complex.[11] Cyclophilin inhibitors, such as this compound, are thought to disrupt this interaction, thereby inhibiting viral replication.[11]

cluster_calcineurin Cyclophilin A - Calcineurin Signaling Pathway TCR_Signal T-Cell Receptor Signal Ca2_influx Ca2+ Influx TCR_Signal->Ca2_influx Calmodulin Calmodulin Ca2_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene_Transcription Gene Transcription (e.g., IL-2) Nucleus->Gene_Transcription CypA Cyclophilin A CypA_CsA_Complex CypA-CsA Complex CypA->CypA_CsA_Complex CsA Cyclosporin A CsA->CypA CypA_CsA_Complex->Calcineurin Inhibits

The role of the Cyclophilin A-Cyclosporin A complex in calcineurin signaling.

In the context of the immune response, the complex formed by Cyclosporin A and Cyclophilin A inhibits the phosphatase activity of calcineurin.[11][12][13] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), blocking its translocation to the nucleus and subsequent transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[14][15] This mechanism underlies the immunosuppressive effects of Cyclosporin A.

Conclusion

While this compound shows promise as a novel cyclophilin inhibitor, further research, particularly comparative molecular docking studies, is necessary to fully elucidate its potential. The provided data and protocols aim to serve as a valuable resource for the scientific community to build upon, ultimately accelerating the development of new and effective therapies targeting cyclophilin-related diseases.

References

Validating Cymbimicin B's Mechanism: A Comparative Specificity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available data on Cymbimicin B, a cyclophilin-binding lactone, aims to clarify the specificity of its mechanism of action, particularly in comparison to the well-established immunosuppressant, Cyclosporin A. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their binding affinities, mechanisms of action, and the experimental protocols used to evaluate them.

Executive Summary

This compound has been identified as a molecule that binds to cyclophilin A, a key protein in cellular signaling. Its mechanism of action is of significant interest due to the therapeutic importance of other cyclophilin-binding agents like Cyclosporin A. This guide reveals that while both molecules share a common target, their binding affinities differ significantly. A critical gap in the current scientific literature, however, is the lack of experimental data defining the functional consequences of this compound's interaction with cyclophilin A. This absence of data on its immunosuppressive or other biological activities, such as antimicrobial effects, makes a definitive validation of its mechanism's specificity challenging.

Comparative Analysis: this compound vs. Cyclosporin A

To understand the specificity of this compound, it is essential to compare its known properties with those of Cyclosporin A, the gold-standard cyclophilin-binding immunosuppressant.

FeatureThis compoundCyclosporin A
Target Protein Cyclophilin ACyclophilin A
Binding Affinity (to Cyclophilin A) ~100 times lower than Cyclosporin A[1]High affinity
Mechanism of Action Binds to Cyclophilin A; downstream effects not experimentally defined.Forms a complex with Cyclophilin A, which then inhibits calcineurin, a key phosphatase in T-cell activation. This blockage of the calcineurin signaling pathway leads to immunosuppression.
Primary Biological Activity Not experimentally determined.Immunosuppression.
Off-Target Effects Not documented.Known off-target effects, including nephrotoxicity.

Unraveling the Mechanism: Key Signaling Pathways

The established mechanism of action for Cyclosporin A provides a framework for investigating this compound. The central pathway involves the inhibition of the calcineurin signaling cascade, which is crucial for the activation of T-lymphocytes and the subsequent immune response.

cluster_TCell T-Cell cluster_Drugs Drug Intervention TCR T-Cell Receptor Activation CaN Calcineurin TCR->CaN Ca2+ influx CsA Cyclosporin A NFATp NFAT (phosphorylated) CaN->NFATp Dephosphorylates CypA Cyclophilin A NFAT NFAT (dephosphorylated) NFATp->NFAT nucleus Nucleus NFAT->nucleus Translocation IL2 IL-2 Gene Transcription ImmuneResponse Immune Response IL2->ImmuneResponse CsA_CypA CsA-CypA Complex CsA->CsA_CypA CypA->CsA_CypA CymB_CypA CymB-CypA Complex CypA->CymB_CypA CsA_CypA->CaN Inhibits CymB This compound CymB->CymB_CypA CymB_CypA->CaN ?

Caption: Cyclosporin A's mechanism of action and the potential, yet unconfirmed, pathway for this compound.

Experimental Protocols for Specificity Validation

Validating the specificity of this compound's mechanism of action requires a series of well-defined experiments. Below are detailed methodologies for key assays.

Cyclophilin A Binding Affinity Assay (Competitive Binding)

This assay determines the binding affinity of a test compound to Cyclophilin A by measuring its ability to compete with a known fluorescently labeled ligand, such as Cyclosporin A.

cluster_workflow Competitive Binding Assay Workflow start Start reagents Prepare Reagents: - Cyclophilin A - Fluorescently-labeled CsA - this compound (various conc.) start->reagents incubation Incubate Reagents reagents->incubation measurement Measure Fluorescence Polarization/Intensity incubation->measurement analysis Data Analysis: - Determine IC50 - Calculate Ki measurement->analysis end End analysis->end

Caption: Workflow for a competitive binding assay to determine Cyclophilin A affinity.

Protocol:

  • Reagent Preparation:

    • Recombinant human Cyclophilin A is diluted to a final concentration of 50 nM in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

    • A fluorescently labeled Cyclosporin A derivative (e.g., FITC-CsA) is prepared at a concentration of 10 nM.

    • A serial dilution of this compound and unlabeled Cyclosporin A (as a positive control) is prepared, typically ranging from 1 µM to 0.1 nM.

  • Incubation:

    • In a 96-well black plate, 50 µL of Cyclophilin A is added to each well.

    • 50 µL of the fluorescently labeled Cyclosporin A is then added.

    • Finally, 50 µL of the serially diluted this compound or unlabeled Cyclosporin A is added.

    • The plate is incubated at room temperature for 1 hour in the dark.

  • Measurement:

    • Fluorescence polarization or intensity is measured using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The data is plotted as fluorescence signal versus log of the competitor concentration.

    • The IC50 value (the concentration of the competitor that displaces 50% of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

T-Cell Proliferation Assay

This assay assesses the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-lymphocytes stimulated with a mitogen.

Protocol:

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Cells are washed and resuspended in complete RPMI-1640 medium.

  • Assay Setup:

    • PBMCs are seeded in a 96-well plate at a density of 2 x 10^5 cells per well.

    • Cells are pre-incubated with various concentrations of this compound or Cyclosporin A (as a positive control) for 1 hour.

    • T-cell proliferation is stimulated by adding a mitogen, such as phytohemagglutinin (PHA) at 5 µg/mL.

  • Proliferation Measurement (e.g., using CFSE):

    • Prior to stimulation, PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

    • After 72-96 hours of incubation, cells are harvested and stained with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

    • The proliferation of T-cells is analyzed by flow cytometry, measuring the dilution of the CFSE signal.

  • Data Analysis:

    • The percentage of proliferating T-cells is calculated for each condition.

    • The IC50 value for the inhibition of T-cell proliferation is determined.

Calcineurin Activity Assay

This biochemical assay directly measures the effect of a compound on the phosphatase activity of calcineurin.

Protocol:

  • Reagent Preparation:

    • Recombinant human calcineurin is prepared in an assay buffer.

    • A phosphopeptide substrate specific for calcineurin (e.g., RII phosphopeptide) is prepared.

    • This compound and Cyclosporin A (complexed with Cyclophilin A) are prepared at various concentrations.

  • Assay Procedure:

    • Calcineurin is pre-incubated with the this compound/Cyclophilin A or Cyclosporin A/Cyclophilin A complexes.

    • The phosphatase reaction is initiated by adding the phosphopeptide substrate.

    • The reaction is allowed to proceed at 30°C for a defined period.

  • Detection of Phosphate Release:

    • The amount of free phosphate released from the substrate is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis:

    • The rate of phosphate release is calculated for each condition.

    • The inhibitory effect of the compounds on calcineurin activity is determined, and IC50 values are calculated.

Future Directions and the Quest for Specificity

The current body of evidence establishes that this compound is a ligand for Cyclophilin A. However, to validate the specificity of its mechanism of action, further research is imperative. Key future experiments should include:

  • Functional Assays: Performing T-cell proliferation and calcineurin activity assays with this compound to determine if it exhibits immunosuppressive properties similar to Cyclosporin A.

  • Antimicrobial Screening: A broad-spectrum antimicrobial screening to investigate if this compound possesses any anti-infective properties, which would suggest a different mechanism of action.

  • Off-Target Profiling: Utilizing techniques such as affinity chromatography-mass spectrometry or cell-based screening arrays to identify other potential binding partners of this compound within the proteome. This will provide a comprehensive view of its selectivity.

By undertaking these experimental investigations, the scientific community can elucidate the precise mechanism of action of this compound and accurately assess its specificity, paving the way for potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of Cymbimicin B: A General Protocol for Novel Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for Cymbimicin B necessitates a cautious and compliant approach based on general principles of laboratory safety and hazardous waste management. Researchers, scientists, and drug development professionals handling this novel metabolite must prioritize safety and environmental responsibility. This document outlines a procedural framework for the proper disposal of this compound in the absence of a dedicated Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Given that this compound is a novel bioactive compound, it should be handled with care, assuming it may possess hazardous properties. General safe handling practices for potent compounds should be followed.

Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • If there is a risk of generating aerosols or dust, work in a well-ventilated area or a chemical fume hood.

Spill Management:

  • In the event of a spill, isolate the area to prevent exposure to personnel.

  • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal.

  • For solid spills, carefully scoop the material into a container, avoiding dust generation.

  • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

General Disposal Workflow for Novel Compounds

The following workflow provides a logical sequence of steps to determine the appropriate disposal route for a research chemical like this compound when a specific SDS is unavailable.

DisposalWorkflow A Start: New Compound (e.g., this compound) for Disposal B Is a specific Safety Data Sheet (SDS) available? A->B C Yes B->C D No B->D E Follow disposal instructions in Section 13 of the SDS. C->E F Characterize the waste based on available data and knowledge of similar compounds. D->F P End: Compliant Disposal E->P G Is the compound known to be non-hazardous? (e.g., salts, sugars, amino acids) F->G H Yes G->H I No / Uncertain G->I J Dispose of as general laboratory waste (trash or drain, per institutional policy). H->J K Assume the compound is hazardous. I->K J->P L Consult with Institutional Environmental Health & Safety (EHS) Department. K->L M EHS provides specific disposal guidance. L->M N Package, label, and store waste according to EHS instructions. M->N O Arrange for hazardous waste pickup by EHS or a certified contractor. N->O O->P

Caption: General workflow for determining the proper disposal of a novel research chemical.

Experimental Protocols: A Note on Unavailable Data

Detailed experimental protocols for the synthesis, handling, or disposal of this compound are not publicly available in the searched literature. The initial discovery of Cymbimicin A and B from a Micromonospora sp. culture broth has been described, but specific procedural details regarding its disposal are absent[1].

Data Presentation: Lack of Quantitative Disposal Data

Due to the absence of a specific SDS for this compound, no quantitative data regarding its physical and chemical properties, toxicity, or environmental fate is available to be summarized. General safety data sheets for other compounds provide examples of the types of data that would be relevant, such as LD50 values, boiling points, and solubility, but this information is not available for this compound.

Core Disposal Procedure in the Absence of Specific Information

In the absence of a specific SDS, the default procedure is to treat this compound as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Keep solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Containerization and Labeling:

    • Use chemically resistant containers that are in good condition and have secure lids.

    • Label the waste container clearly with "Hazardous Waste," the name "this compound," and the approximate quantity. Include the date of accumulation.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from drains, and incompatible materials.

  • Consultation with EHS:

    • Contact your institution's EHS department for guidance on the disposal of this compound.

    • Provide them with all available information about the compound, including its source, any known or suspected properties, and the amount to be disposed of.

  • Disposal:

    • Follow the specific instructions provided by your EHS department for the final disposal of the waste. This will typically involve collection by a certified hazardous waste contractor.

    • Do not attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][3]

By adhering to this conservative and compliant approach, researchers can ensure the safe and environmentally responsible disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling Cymbimicin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Cymbimicin B is a novel metabolite with limited publicly available safety data. The following guidance is based on general principles for handling potentially hazardous, uncharacterized chemical compounds and its known biological activity as a cyclophilin-binding agent, suggesting potential immunosuppressive properties. A comprehensive, substance-specific risk assessment should be conducted by the user's institution.

Immediate Safety and Handling Information

This compound, a metabolite isolated from Micromonospora sp., has been identified as a cyclophilin-binding agent.[1] This interaction suggests that this compound may possess immunosuppressive properties.[1] Due to the lack of a specific Safety Data Sheet (SDS), a cautious approach to handling is mandatory.

Potential Hazards:

  • Immunosuppressive Effects: May interfere with the immune system.

  • Unknown Toxicity: The full toxicological profile is not established.

  • Irritant: Potential for skin and eye irritation.

  • Sensitization: May cause allergic reactions upon repeated exposure.

Personal Protective Equipment (PPE)

A conservative approach to PPE is recommended to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Hand Protection Nitrile glovesDouble-gloving is recommended. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Skin and Body Laboratory coatFully buttoned. Consider a disposable gown for larger quantities.
Respiratory Use in a certified chemical fume hoodIf handling outside of a fume hood is unavoidable, a fit-tested N95 respirator or higher is recommended.
Operational Plans

Handling:

  • Engineering Controls: All work with this compound, especially handling of the solid compound or preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Administrative Controls:

    • Access to areas where this compound is handled should be restricted to authorized personnel.

    • Develop a written Standard Operating Procedure (SOP) for the handling of this compound.

    • Ensure all personnel are trained on the potential hazards and handling procedures.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.

First Aid:

  • In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

As this compound is an uncharacterized chemical, it must be disposed of as hazardous waste.

  • Waste Segregation: All solid waste (contaminated gloves, bench paper, pipette tips, etc.) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: Waste containers must be labeled as "Hazardous Waste" and include the name "this compound (uncharacterized cyclophilin-binding agent)" and the approximate concentration and quantity.

  • Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Protocols

Given the novelty of this compound, specific experimental protocols are not widely available. The following are general methodologies that can be adapted.

General Protocol for Isolation of Microbial Metabolites

This protocol provides a general workflow for the extraction of metabolites from a microbial culture, such as Micromonospora sp.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation 1. Fermentation of Micromonospora sp. Centrifugation 2. Centrifugation to separate biomass and supernatant Fermentation->Centrifugation SolventExtraction 3. Solvent extraction of supernatant (e.g., with ethyl acetate) Centrifugation->SolventExtraction Concentration 4. Concentration of crude extract SolventExtraction->Concentration Chromatography 5. Chromatographic separation (e.g., HPLC) Concentration->Chromatography FractionCollection 6. Collection of fractions Chromatography->FractionCollection Bioassay 7. Bioassay of fractions (e.g., cyclophilin binding assay) FractionCollection->Bioassay StructureElucidation 8. Structure elucidation of active compounds (e.g., NMR, MS) Bioassay->StructureElucidation

Caption: General workflow for the isolation and identification of microbial metabolites.

Cyclophilin Binding Assay (General Principle)

To confirm the biological activity of this compound, a competitive binding assay can be performed.

StepProcedure
1. Reagents Recombinant human cyclophilin A, a known fluorescently labeled ligand for cyclophilin (e.g., a fluorescent cyclosporin A derivative), and this compound.
2. Incubation Incubate a fixed concentration of cyclophilin A and the fluorescent ligand with varying concentrations of this compound.
3. Measurement Measure the fluorescence polarization or a similar signal that changes upon ligand binding.
4. Analysis A decrease in the signal with increasing concentrations of this compound indicates competitive binding. Calculate the IC50 value.

Signaling Pathway

This compound binds to cyclophilin.[1] Cyclophilins are intracellular receptors that, when bound by certain ligands like cyclosporin A, inhibit the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for T-cell activation.

signaling_pathway CymbimicinB This compound Complex This compound-Cyclophilin Complex CymbimicinB->Complex Cyclophilin Cyclophilin Cyclophilin->Complex Calcineurin Calcineurin (active) Complex->Calcineurin Inhibition Calcineurin_inactive Calcineurin (inactive) NFAT_P NFAT-P (inactive) Calcineurin->NFAT_P Dephosphorylation NFAT NFAT (active) Nucleus Nucleus NFAT->Nucleus Translocation GeneExpression Gene Expression (e.g., IL-2) TCellActivation T-Cell Activation GeneExpression->TCellActivation

Caption: Postulated signaling pathway of this compound via cyclophilin binding and calcineurin inhibition.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cymbimicin B
Reactant of Route 2
Reactant of Route 2
Cymbimicin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.